molecular formula C14H16F3N7 B612096 Dnl-201 CAS No. 1374828-69-9

Dnl-201

Numéro de catalogue: B612096
Numéro CAS: 1374828-69-9
Poids moléculaire: 339.32 g/mol
Clé InChI: ZPPUMAMZIMPJGP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

GNE-0877 is a highly potent and selective LRRK2 inhibitor. Leucine-rich repeat kinase 2 (LRRK2) has drawn significant interest in the neuroscience research community because it is one of the most compelling targets for a potential disease-modifying Parkinson's disease therapy.

Propriétés

IUPAC Name

2-methyl-2-[3-methyl-4-[[4-(methylamino)-5-(trifluoromethyl)pyrimidin-2-yl]amino]pyrazol-1-yl]propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3N7/c1-8-10(6-24(23-8)13(2,3)7-18)21-12-20-5-9(14(15,16)17)11(19-4)22-12/h5-6H,1-4H3,(H2,19,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPPUMAMZIMPJGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1NC2=NC=C(C(=N2)NC)C(F)(F)F)C(C)(C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1374828-69-9
Record name GNE-0877
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1374828699
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GNE-0877
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ANGHS285FG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Discovery and Development of DNL-201: A LRRK2 Inhibitor for Parkinson's Disease

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and development history of DNL-201, a selective, central nervous system (CNS)-penetrant, small-molecule inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). This compound was developed by Denali Therapeutics as a potential disease-modifying therapy for Parkinson's disease (PD). This document details the scientific rationale, preclinical and clinical development milestones, key experimental data, and methodologies employed in its evaluation.

Introduction: The Rationale for LRRK2 Inhibition in Parkinson's Disease

Mutations in the LRRK2 gene are the most common genetic cause of both familial and sporadic Parkinson's disease.[1][2][3] These mutations, particularly the G2019S substitution, lead to a hyperactive kinase function of the LRRK2 protein.[1][2][3] This increased kinase activity is believed to disrupt lysosomal function, a critical cellular process for clearing aggregated proteins, including alpha-synuclein, a hallmark of PD pathology.[3][4][5] The accumulation of dysfunctional lysosomes and protein aggregates is thought to contribute to the progressive neurodegeneration seen in Parkinson's disease.[4] Therefore, inhibiting the hyperactive LRRK2 kinase has emerged as a promising therapeutic strategy to restore lysosomal function and potentially slow the progression of the disease. This compound was designed as a potent and selective inhibitor of LRRK2 to address this underlying pathology.[3][6]

Preclinical Discovery and Characterization

This compound is an ATP-competitive inhibitor of LRRK2 kinase activity.[1][3] Its discovery and preclinical development involved a series of in vitro and in vivo studies to establish its mechanism of action, potency, selectivity, and safety profile.

In Vitro Studies

In cellular models, this compound demonstrated a dose-dependent inhibition of LRRK2 kinase activity.[1] This was evidenced by a reduction in the phosphorylation of LRRK2 at serine 935 (pS935) and its substrate, the Rab10 protein at threonine 73 (pT73).[1][2] Furthermore, treatment with this compound led to improved lysosomal function in various cell types, including primary mouse astrocytes and fibroblasts from patients with Gaucher disease, a lysosomal storage disorder.[1][2]

In Vivo Animal Studies

Preclinical evaluation in animal models, including rats and cynomolgus macaques, confirmed that this compound is CNS-penetrant.[1][7] Following oral administration, this compound effectively inhibited LRRK2 kinase activity in both the periphery and the brain.[7] Chronic administration in macaques at pharmacologically relevant doses did not result in adverse findings, demonstrating a favorable safety profile heading into clinical trials.[1][2]

Clinical Development Program

The clinical development of this compound encompassed Phase 1 studies in healthy volunteers and a Phase 1b study in Parkinson's disease patients to evaluate its safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD).

Phase 1 Study in Healthy Volunteers

A randomized, double-blind, placebo-controlled Phase 1 study was conducted in 122 healthy volunteers.[1][2] The study assessed single ascending doses (SAD) and multiple ascending doses (MAD) of this compound. The key findings from this study are summarized in the tables below.

Table 1: Phase 1 Study Design in Healthy Volunteers

Parameter Details
Participants 122 healthy adult volunteers
Study Design Randomized, double-blind, placebo-controlled
Dosing Regimens Single Ascending Doses (SAD) and Multiple Ascending Doses (MAD)
Key Endpoints Safety, tolerability, pharmacokinetics, and pharmacodynamics (LRRK2 pathway biomarkers)

Table 2: Summary of Pharmacodynamic Results from Phase 1 MAD Cohorts

Biomarker Dose Median Inhibition
pS935 LRRK2 (Whole Blood)Highest multiple dose>90% at peak, >50% at trough[8]
pT73 Rab10 (Whole Blood)Highest multiple dose>90% at peak, >50% at trough[8]

Table 3: Safety and Tolerability in Phase 1 Study

Finding Details
Overall Tolerability Generally well-tolerated at doses demonstrating target engagement.[7]
Adverse Events (AEs) Most common AEs were headache, dizziness, and nausea.[7] No serious adverse events were reported.[7]
Phase 1b Study in Parkinson's Disease Patients

Following the promising results in healthy volunteers, a Phase 1b study (NCT03710707) was initiated in 28 patients with mild to moderate Parkinson's disease, with and without LRRK2 mutations.[1][9] This 28-day, randomized, placebo-controlled study evaluated two dose levels of this compound.[9][10]

Table 4: Phase 1b Study Design in Parkinson's Disease Patients

Parameter Details
Clinical Trial Identifier NCT03710707[9][10]
Participants 28 patients with mild to moderate Parkinson's disease (with and without LRRK2 mutations)
Study Design Randomized, double-blind, placebo-controlled
Duration 28 days
Dosing Low dose and high dose regimens
Key Endpoints Safety, tolerability, and biomarker responses (pS935 LRRK2, pT73 Rab10, urinary BMP)

Table 5: Summary of Biomarker Results from Phase 1b Study

Biomarker Dose Inhibition/Change
pS935 LRRK2 (Whole Blood)Low and High Doses50-75% inhibition across the dosing period at steady state[10]
pT73 Rab10 (Whole Blood)Low and High Doses>50% inhibition
Urinary di-22:6-bis(monoacylglycerol)phosphate (BMP)Low Dose20% improvement
Urinary di-22:6-bis(monoacylglycerol)phosphate (BMP)High Dose60% improvement

Table 6: Safety and Tolerability in Phase 1b Study

Finding Details
Overall Tolerability Generally well-tolerated at both doses.[10]
Adverse Events (AEs) Majority of AEs were mild to moderate.[10] The most common treatment-related AEs were headache and nausea.[10] One severe AE of headache at the high dose led to a dose reduction.[10]

Experimental Protocols

Detailed experimental protocols for the key assays are crucial for the replication and validation of scientific findings. While the specific standard operating procedures used by Denali Therapeutics are proprietary, the following sections describe the principles and general methodologies for the key experiments cited.

LRRK2 Kinase Activity Assays (pS935-LRRK2 and pT73-Rab10)

The inhibition of LRRK2 kinase activity was primarily assessed by measuring the phosphorylation status of LRRK2 itself (autophosphorylation at Serine 935) and a key substrate, Rab10 (at Threonine 73).

Principle: The levels of phosphorylated LRRK2 and Rab10 are directly proportional to the kinase activity of LRRK2. This compound, as a LRRK2 inhibitor, is expected to reduce the levels of these phosphoproteins.

General Protocol (Western Blot):

  • Sample Collection and Preparation: Whole blood samples are collected from study participants. Peripheral blood mononuclear cells (PBMCs) are isolated via density gradient centrifugation. Cell lysates are prepared using a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[11]

  • Protein Quantification: The total protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay) to ensure equal loading for electrophoresis.[11]

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.[11]

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for pS935-LRRK2 and pT73-Rab10.[11] Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) or a fluorescent dye.

  • Detection and Quantification: The signal is detected using chemiluminescence or fluorescence imaging.[11] The band intensities are quantified using densitometry software. To normalize the data, the levels of total LRRK2 and total Rab10 are also measured on the same samples.

Lysosomal Function Assay (Urinary BMP)

Bis(monoacylglycerol)phosphate (BMP) is a lipid enriched in the internal vesicles of late endosomes and lysosomes. Altered urinary BMP levels have been linked to LRRK2 activity and lysosomal dysfunction.

Principle: Elevated urinary BMP levels are observed in individuals with LRRK2 mutations.[12][13] Inhibition of LRRK2 kinase activity is expected to normalize these levels, indicating a restoration of lysosomal function.

General Protocol (LC-MS/MS):

  • Sample Collection: Urine samples are collected from study participants.

  • Sample Preparation: An internal standard (e.g., a deuterated BMP analog) is added to the urine samples for accurate quantification. The lipids are then extracted from the urine using a liquid-liquid or solid-phase extraction method.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The extracted lipids are separated by high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). The separated lipids are then ionized and analyzed by a tandem mass spectrometer, which allows for the specific and sensitive quantification of different BMP isoforms.[12]

  • Data Analysis: The concentration of BMP in the urine is calculated based on the ratio of the signal from the endogenous BMP to the signal from the internal standard. The results are typically normalized to urinary creatinine (B1669602) levels to account for variations in urine dilution.

Visualizations

LRRK2 Signaling Pathway and this compound Mechanism of Action

LRRK2_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Lysosome Growth_Factor Growth Factor Receptor Receptor Growth_Factor->Receptor LRRK2_inactive Inactive LRRK2 Receptor->LRRK2_inactive Activation Signal LRRK2_active Active LRRK2 (Kinase Domain) LRRK2_inactive->LRRK2_active G2019S Mutation Hyperactivates Rab10 Rab10 LRRK2_active->Rab10 Phosphorylation Lysosome_healthy Normal Lysosomal Function pRab10 p-Rab10 Lysosome_impaired Impaired Lysosomal Function pRab10->Lysosome_impaired Leads to DNL201 This compound DNL201->LRRK2_active Inhibits DNL201->Lysosome_healthy Restores DNL201_Development Discovery Target Identification (LRRK2) Preclinical Preclinical Studies (In Vitro & In Vivo) Discovery->Preclinical Phase1 Phase 1 Clinical Trial (Healthy Volunteers) Preclinical->Phase1 Phase1b Phase 1b Clinical Trial (Parkinson's Patients) Phase1->Phase1b Decision Decision Point: Advance DNL-151 Phase1b->Decision Backup This compound as Backup Decision->Backup

References

DNL-201: A Technical Guide to a Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitor for Parkinson's Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DNL-201 is a selective, central nervous system (CNS)-penetrant, and reversible small-molecule inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2).[1] Mutations leading to increased LRRK2 kinase activity are a significant genetic risk factor for Parkinson's disease (PD), implicating LRRK2 as a key therapeutic target.[2][3][4][5] This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, preclinical and clinical data, and pharmacokinetic properties of this compound. It is intended to serve as a resource for researchers and drug development professionals investigating LRRK2 inhibition as a potential disease-modifying strategy for Parkinson's disease.

Chemical Structure and Properties

This compound is an orally available, ATP-competitive inhibitor of LRRK2.[6] Its chemical properties are summarized in the table below.

PropertyValue
IUPAC Name 2-methyl-2-[3-methyl-4-[[4-(methylamino)-5-(trifluoromethyl)pyrimidin-2-yl]amino]pyrazol-1-yl]propanenitrile
Molecular Formula C₁₄H₁₆F₃N₇
Molecular Weight 339.32 g/mol
SMILES CC1=NN(C=C1NC2=NC=C(C(=N2)NC)C(F)(F)F)C(C)(C)C#N
InChI InChI=1S/C14H16F3N7/c1-8-10(6-24(23-8)13(2,3)7-18)21-12-20-5-9(14(15,16)17)11(19-4)22-12/h5-6H,1-4H3,(H2,19,20,21,22)
InChIKey ZPPUMAMZIMPJGP-UHFFFAOYSA-N

Mechanism of Action

This compound functions as a potent and selective inhibitor of the LRRK2 kinase activity.[3][4][5] Pathogenic mutations in the LRRK2 gene, such as the common G2019S mutation, lead to a hyperactive kinase state.[2][7] This increased kinase activity is believed to disrupt cellular processes, including lysosomal and mitochondrial function, contributing to the neurodegeneration observed in Parkinson's disease.[1][2][3][4][5]

This compound competitively binds to the ATP-binding site of the LRRK2 kinase domain, thereby blocking its phosphotransferase activity.[3][4][5] This inhibition leads to a reduction in the phosphorylation of LRRK2 itself (autophosphorylation at Serine 935, pS935) and its downstream substrates, such as Rab10.[3][4] By suppressing LRRK2 hyperactivity, this compound aims to restore normal lysosomal function and mitigate the downstream pathological effects.[2][3][4][5]

LRRK2_Inhibition_by_DNL201 cluster_0 Normal LRRK2 Signaling cluster_1 Pathogenic LRRK2 & this compound Intervention LRRK2 LRRK2 Kinase Rab10 Rab10 LRRK2->Rab10 Phosphorylates pRab10 pRab10 (Phosphorylated) Lysosomal_Function Normal Lysosomal Function pRab10->Lysosomal_Function Regulates LRRK2_mut Mutant LRRK2 (Hyperactive) Rab10_mut Rab10 LRRK2_mut->Rab10_mut Hyper-phosphorylates Restored_Function Restored Lysosomal Function DNL201 This compound DNL201->LRRK2_mut Inhibits DNL201->Restored_Function Restores pRab10_mut Excess pRab10 Lysosomal_Dysfunction Lysosomal Dysfunction pRab10_mut->Lysosomal_Dysfunction Leads to

Figure 1: this compound Mechanism of Action on the LRRK2 Pathway.

Preclinical Data

In Vitro Studies

In various cell-based assays, this compound demonstrated dose-dependent suppression of LRRK2 activity.[2] This was observed in cells isolated from patients carrying the G2019S LRRK2 mutation.[2] Furthermore, experiments in mouse and human cells indicated that this compound could restore the structure and function of lysosomes that were compromised due to the LRRK2 mutation.[2] In preclinical models, this compound inhibited LRRK2 kinase activity, as evidenced by the reduced phosphorylation of both LRRK2 at serine-935 (pS935) and Rab10 at threonine-73 (pT73), a direct substrate of LRRK2.[3][4] The inhibition of LRRK2 by this compound also led to improved lysosomal function in cellular models, including primary mouse astrocytes and fibroblasts from patients with Gaucher disease.[3][4][8]

In Vivo Studies

This compound exhibited dose-dependent inhibition of LRRK2 in both kidney and brain tissue of rats one hour after treatment.[2] Similar findings were reported in macaque monkeys.[2] A nine-month chronic toxicity study in macaques showed that this compound was well-tolerated up to the highest tested dose, with no drug-related mortality or significant effects on vital signs.[2] These studies also suggested that this compound is not expected to adversely affect human lung or kidney function at therapeutic doses.[2]

Table 1: Summary of Preclinical In Vivo Pharmacodynamic Effects

SpeciesTissueBiomarkerEffect
RatKidney, BrainpS935 LRRK2Dose-dependent inhibition[9]
MacaqueKidney, BrainpS935 LRRK2, pRab12Dose-dependent inhibition[9]
Macaque--Well-tolerated in 9-month toxicity study[2]

Clinical Data

Phase 1 Study in Healthy Volunteers

A Phase 1 study (NCT04551534) involving 122 healthy adult volunteers evaluated the safety, tolerability, and pharmacokinetics of this compound.[2] The study included single ascending doses (SAD) ranging from 10 to 225 mg and multiple ascending doses (MAD) from 40 mg once daily to 100 mg twice daily for 10 days.[2]

In the MAD cohorts, this compound demonstrated a dose-dependent reduction in LRRK2 activity, with a median reduction of 75% to 82% in whole-blood LRRK2 activity at doses of 80 and 100 mg twice daily.[2] The treatment also led to a reduction in urinary bis(monoacylglycerol)phosphate (BMP), a marker of lysosomal function, at these dose levels.[2] this compound was generally well-tolerated, with the most common treatment-emergent adverse events (TEAEs) being headache (40%), dizziness (13%), and nausea (13%).[2] No serious adverse events were reported.[2]

Table 2: Phase 1 MAD Study in Healthy Volunteers - Key Findings

DoseLRRK2 Activity Reduction (Median)Urinary BMP Reduction
80 mg BID75-82%[2]Observed[2]
100 mg BID75-82%[2]Observed[2]
Phase 1b Study in Parkinson's Disease Patients

A Phase 1b study (NCT03710707) was conducted in 28 patients with mild to moderate Parkinson's disease, both with and without LRRK2 mutations.[2][10][11] Patients received either 30 mg or 50 mg of this compound, or a placebo, three times daily for 28 days.[2]

Similar to the study in healthy volunteers, a dose-dependent reduction in whole-blood LRRK2 activity was observed, with a median decrease of over 85% at the higher dose and over 55% at the lower dose.[2] A decrease in urinary BMP was also noted at the 50 mg dose, suggesting a reversal of lysosomal pathway defects.[2] this compound was generally well-tolerated, with most TEAEs being mild to moderate.[2] The most common TEAE was headache (33%).[2]

Table 3: Phase 1b Study in Parkinson's Disease Patients - Key Findings

Dose GroupNumber of PatientsLRRK2 Activity Reduction (Median)Urinary BMP ReductionMost Common TEAE
Low-Dose this compound9>55%[2]Not specifiedHeadache, Nausea[10]
High-Dose this compound12>85%[2]Observed at 50 mg[2]Headache, Nausea[10]
Placebo7---

Pharmacokinetics

This compound is an orally available and CNS-penetrant small molecule.[1][6] Clinical studies have demonstrated robust cerebrospinal fluid penetration in both healthy volunteers and Parkinson's disease patients.[3][4] The pharmacokinetic profiles were found to be similar between these two groups.[2]

Experimental Protocols

Detailed experimental protocols are proprietary to the conducting organizations. However, based on published literature, the following methodologies were likely employed:

  • LRRK2 Kinase Activity Assay: Measurement of LRRK2 activity in whole blood or peripheral blood mononuclear cells (PBMCs) was likely performed using immunoassays (e.g., ELISA) to quantify the levels of phosphorylated LRRK2 (pS935) and/or a downstream substrate like Rab10.

  • Urinary BMP Measurement: Quantification of bis(monoacylglycerol)phosphate in urine samples was likely carried out using mass spectrometry-based methods.

  • In Vivo Pharmacodynamic Studies: Rodent and non-human primate models were administered this compound orally.[9] At specified time points, brain and kidney tissues were collected for analysis of pS935 LRRK2 and other biomarkers via immunoblotting or immunoassays.[9]

  • Clinical Trial Design: The Phase 1 and 1b studies were randomized, double-blind, placebo-controlled trials.[2][10][11] Participants were assigned to receive either this compound at varying doses or a placebo. Safety and tolerability were assessed through the monitoring of adverse events, vital signs, and clinical laboratory tests.[2][10]

Experimental_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development invitro In Vitro Assays (Cell-based LRRK2 inhibition, lysosomal function) invivo In Vivo Studies (Rodent & NHP models) invitro->invivo pd_assessment Pharmacodynamic Assessment (pLRRK2, pRab10 in tissues) invivo->pd_assessment tox Toxicology Studies invivo->tox phase1_hv Phase 1 (Healthy Volunteers) - SAD & MAD - Safety, PK, PD invivo->phase1_hv Translational Data phase1b_pd Phase 1b (PD Patients) - Safety, Tolerability - Biomarker Response phase1_hv->phase1b_pd data_analysis Data Analysis (Safety, Efficacy Biomarkers) phase1b_pd->data_analysis

Figure 2: General Experimental Workflow for this compound Development.

Conclusion

This compound has demonstrated target engagement and a favorable safety profile in both preclinical and early-phase clinical studies. The consistent reduction in LRRK2 kinase activity and modulation of lysosomal biomarkers in both healthy volunteers and Parkinson's disease patients provide proof of mechanism for LRRK2 inhibition as a therapeutic strategy.[2] Further clinical development of LRRK2 inhibitors is warranted to evaluate their potential as disease-modifying therapies for Parkinson's disease.

References

DNL-201: A Targeted Approach to LRRK2 Inhibition in Parkinson's Disease

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are the most significant known genetic contributors to Parkinson's disease (PD). These mutations lead to a hyperactive kinase state, disrupting crucial cellular processes and contributing to neurodegeneration. DNL-201 is a first-in-class, central nervous system (CNS)-penetrant small molecule inhibitor of LRRK2 kinase activity. This technical guide delineates the mechanism of action of this compound, supported by preclinical and clinical data, providing a comprehensive resource for the scientific community. Through its targeted inhibition of LRRK2, this compound has demonstrated the potential to correct downstream pathway dysregulation and restore lysosomal function, offering a promising disease-modifying therapeutic strategy for Parkinson's disease.

The Role of LRRK2 in Parkinson's Disease Pathogenesis

Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein with both kinase and GTPase functions.[1] Pathogenic mutations, such as the common G2019S variant, enhance its kinase activity, which is believed to be a central driver of neurodegeneration in both genetic and sporadic forms of Parkinson's disease.[2][3][4] Increased LRRK2 kinase activity is implicated in a cascade of cellular dysfunctions, including:

  • Lysosomal Dysfunction: Hyperactive LRRK2 impairs the function of lysosomes, the cellular machinery responsible for waste clearance and recycling.[2][5][6][7] This impairment can lead to the accumulation of toxic protein aggregates, a hallmark of Parkinson's disease.

  • Vesicular Trafficking Deficits: LRRK2 plays a role in regulating the movement of vesicles within cells. Pathogenic mutations can disrupt this process, affecting neurotransmission and other vital cellular functions.[1]

  • Neuroinflammation: Aberrant LRRK2 activity has been linked to the activation of microglia and subsequent neuroinflammatory processes, which contribute to the progressive loss of dopaminergic neurons.[1][3][8]

  • Alpha-Synuclein Pathology: Evidence suggests a connection between LRRK2 activity and the aggregation of alpha-synuclein, the primary component of Lewy bodies found in the brains of Parkinson's disease patients.[1][3][8]

This compound: Mechanism of Action

This compound is a selective, ATP-competitive inhibitor of LRRK2 kinase activity.[5][6] By binding to the ATP-binding pocket of the LRRK2 kinase domain, this compound prevents the phosphorylation of LRRK2 itself (autophosphorylation) and its downstream substrates. This targeted inhibition is designed to normalize the pathological hyperactivity of LRRK2, thereby addressing the downstream cellular consequences.

Signaling Pathway of LRRK2 and this compound Intervention

The following diagram illustrates the core signaling pathway of LRRK2 and the point of intervention for this compound.

LRRK2_Pathway cluster_0 cluster_1 Growth_Factors Growth Factors / Stressors LRRK2_inactive Inactive LRRK2 Growth_Factors->LRRK2_inactive Activation Signals LRRK2_active Active LRRK2 (Pathogenic Mutations) LRRK2_inactive->LRRK2_active Pathogenic Mutations (e.g., G2019S) Rab10 Rab10 LRRK2_active->Rab10 Phosphorylation pRab10 pRab10 (pT73) DNL201 This compound DNL201->LRRK2_active Inhibition Lys_dysfunction Lysosomal Dysfunction pRab10->Lys_dysfunction Autophagy_impaired Impaired Autophagy pRab10->Autophagy_impaired Vesicle_trafficking_impaired Impaired Vesicle Trafficking pRab10->Vesicle_trafficking_impaired Lysosome Lysosome Autophagy Autophagy Lysosome->Autophagy Vesicle_trafficking Vesicle Trafficking Lysosome->Vesicle_trafficking

Caption: this compound inhibits hyperactive LRRK2, preventing Rab10 phosphorylation and downstream lysosomal dysfunction.

Preclinical Evidence

A robust preclinical data package supports the mechanism of action and therapeutic potential of this compound.

In Vitro Studies

In various cell-based assays, this compound demonstrated dose-dependent suppression of LRRK2 kinase activity.[2] This was evidenced by a reduction in the phosphorylation of LRRK2 at serine 935 (pS935), a marker of autophosphorylation, and of Rab10 at threonine 73 (pT73), a direct substrate of LRRK2.[5][6] Furthermore, in cellular models with LRRK2 mutations, this compound treatment restored lysosomal structure and function.[2][5][6]

In Vivo Studies

Studies in animal models, including rats and cynomolgus macaques, showed that this compound effectively penetrates the CNS and inhibits LRRK2 kinase activity in both the brain and peripheral tissues in a dose-dependent manner.[2][9] Chronic administration in macaques for up to nine months was well-tolerated, with no significant adverse effects on lung or kidney function at therapeutic doses.[2][6]

Clinical Development of this compound

This compound has been evaluated in Phase 1 and Phase 1b clinical trials in healthy volunteers and Parkinson's disease patients, respectively.

Phase 1 Study in Healthy Volunteers

A Phase 1 study involving 122 healthy volunteers demonstrated that this compound was generally safe and well-tolerated.[5][6] The study assessed single and multiple ascending doses and confirmed robust target engagement and CNS penetration.[5]

ParameterResultCitation
Participants 122 healthy volunteers[5][6]
Dosing Single and multiple ascending doses
Safety Generally well-tolerated; no serious adverse events reported. Most common adverse events were headache, dizziness, and nausea.[2]
Pharmacokinetics Robust cerebrospinal fluid penetration observed.[5][6]
Pharmacodynamics Dose-dependent inhibition of LRRK2 activity.[2]
Biomarker Modulation At the highest dose, LRRK2 activity was inhibited by 90% at peak and 50% at trough blood concentrations.[1]
Phase 1b Study in Parkinson's Disease Patients

A Phase 1b study enrolled 28 Parkinson's disease patients, including both LRRK2 mutation carriers and non-carriers.[5][6][10] This study further confirmed the safety and tolerability of this compound and its ability to engage its target and modulate downstream biomarkers.[10]

ParameterLow Dose (LD)High Dose (HD)PlaceboCitation
Participants 9127[10]
Duration 28 days28 days28 days[10]
Safety Majority experienced no or mild treatment-emergent adverse events (TEAEs).Majority experienced mild to moderate TEAEs.-[10]
Common TEAEs Headache, NauseaHeadache, Nausea-[10]
pS935 LRRK2 Inhibition 50-75% inhibition at steady state50-75% inhibition at steady state-[10]
Urinary BMP Reduction Dose-dependent reductionDose-dependent reduction-[2]

Experimental Protocols

Detailed experimental protocols are proprietary and can be found in the supplementary materials of the cited publications. The following provides a high-level overview of the key methodologies used.

LRRK2 Kinase Activity Assays
  • pS935 LRRK2 and pT73 Rab10 Measurement: Western blotting or enzyme-linked immunosorbent assays (ELISA) are standard methods used to quantify the phosphorylation status of LRRK2 and Rab10 in peripheral blood mononuclear cells (PBMCs) and brain tissue homogenates. These assays utilize specific antibodies that recognize the phosphorylated forms of the target proteins.

Lysosomal Function Assessment
  • Urinary Bis(monoacylglycerol)phosphate (BMP) Measurement: BMP is a lipid enriched in the internal vesicles of lysosomes, and its levels in urine are considered a biomarker of lysosomal function.[6] Urinary BMP levels are typically quantified using liquid chromatography-mass spectrometry (LC-MS). A reduction in urinary BMP is consistent with the modulation of lysosomal pathways.[2]

This compound Pharmacokinetic Analysis
  • LC-MS/MS: The concentration of this compound in plasma and cerebrospinal fluid (CSF) is determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method for quantifying small molecules in biological matrices.

The following diagram outlines the general workflow for assessing this compound's effects in a clinical setting.

Clinical_Trial_Workflow cluster_0 cluster_1 cluster_2 Patient_Screening Patient Screening (PD Diagnosis, LRRK2 status) Dosing This compound or Placebo Administration (28 days) Patient_Screening->Dosing Blood_Sample Blood Sampling (PBMCs, Plasma) Dosing->Blood_Sample CSF_Sample CSF Sampling Dosing->CSF_Sample Urine_Sample Urine Sampling Dosing->Urine_Sample Safety_Monitoring Safety & Tolerability Monitoring Dosing->Safety_Monitoring PK_Analysis Pharmacokinetic Analysis (LC-MS/MS) Blood_Sample->PK_Analysis PD_Analysis Pharmacodynamic Analysis (Western Blot/ELISA) Blood_Sample->PD_Analysis CSF_Sample->PK_Analysis Biomarker_Analysis Lysosomal Biomarker Analysis (LC-MS) Urine_Sample->Biomarker_Analysis

Caption: Workflow for clinical evaluation of this compound in Parkinson's disease patients.

Conclusion and Future Directions

This compound has demonstrated a clear mechanism of action by potently and selectively inhibiting LRRK2 kinase activity. Preclinical and clinical studies have provided strong evidence of target engagement in both the periphery and the CNS, leading to the modulation of downstream pathways implicated in Parkinson's disease pathogenesis. The observed effects on lysosomal biomarkers further support the hypothesis that LRRK2 inhibition can correct lysosomal dysfunction.[5][11]

While this compound was found to be generally safe and well-tolerated, Denali Therapeutics and Biogen have opted to advance a second-generation LRRK2 inhibitor, BIIB122 (formerly DNL151), into later-stage clinical trials due to its pharmacological properties allowing for more flexible dosing.[2] Nevertheless, the data generated from the this compound program have been instrumental in validating LRRK2 as a therapeutic target for Parkinson's disease and have provided proof-of-concept for this therapeutic modality.[2] Further clinical development of LRRK2 inhibitors holds the promise of delivering a much-needed disease-modifying therapy for individuals with Parkinson's disease.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on LRRK2 Kinase Inhibition by DNL-201

Executive Summary

Leucine-rich repeat kinase 2 (LRRK2) has emerged as a significant therapeutic target for Parkinson's disease (PD), largely because mutations in the LRRK2 gene are the most common genetic risk factors for the disease.[1][2] These mutations often lead to increased LRRK2 kinase activity, which is believed to disrupt lysosomal function and contribute to PD pathogenesis.[1][3] this compound is a first-in-class, central nervous system (CNS)-penetrant, selective, and ATP-competitive small-molecule inhibitor of LRRK2 kinase activity.[1][3] Developed by Denali Therapeutics, this compound has undergone preclinical and clinical evaluation to assess its potential as a disease-modifying therapy for Parkinson's disease.[1] This document provides a comprehensive technical overview of this compound, including its mechanism of action, a summary of preclinical and clinical data, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.

The LRRK2 Signaling Pathway in Parkinson's Disease

LRRK2 is a large, complex, multi-domain protein that includes both a kinase and a GTPase domain.[4] Its mutations are linked to 5–13% of familial PD and 1–5% of sporadic PD cases.[5] The kinase activity of LRRK2 is central to its pathological role. Increased activity, often caused by pathogenic mutations like G2019S, is associated with several cellular defects implicated in PD, including impaired lysosomal and mitochondrial function, and altered vesicle trafficking.[3][6][7]

LRRK2's primary function involves the phosphorylation of a subset of Rab GTPases, with Rab10 being a key substrate.[1] This phosphorylation event is a critical step in the signaling cascade that leads to downstream cellular effects. In PD, hyperactive LRRK2 is thought to impair the function of lysosomes, the cell's waste disposal system.[6][8] This dysfunction can contribute to the accumulation of protein aggregates, such as Lewy bodies composed of α-synuclein, a hallmark of PD.[5] By inhibiting the kinase activity of LRRK2, therapies like this compound aim to normalize these cellular pathways, correct lysosomal dysfunction, and ultimately slow the progression of neurodegeneration.[1][9]

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_core Core LRRK2 Activity cluster_downstream Downstream Pathophysiology LRRK2_mutations LRRK2 Mutations (e.g., G2019S) LRRK2 LRRK2 Kinase LRRK2_mutations->LRRK2 Increases Activity Rab29 Rab29 Rab29->LRRK2 Recruits & Activates Rab10 Rab10 LRRK2->Rab10 Phosphorylates pRab10 pRab10 (pT73) LRRK2->pRab10 Lysosomal_dysfunction Lysosomal Dysfunction pRab10->Lysosomal_dysfunction Leads to Vesicle_trafficking Altered Vesicle Trafficking pRab10->Vesicle_trafficking Leads to Neurodegeneration Neurodegeneration Lysosomal_dysfunction->Neurodegeneration Contributes to Vesicle_trafficking->Neurodegeneration Contributes to DNL201 This compound DNL201->LRRK2 Inhibits

Caption: LRRK2 signaling pathway in Parkinson's disease and this compound's point of intervention.

This compound: Mechanism of Action and Quantitative Data

This compound is a selective, ATP-competitive inhibitor that targets the kinase domain of LRRK2.[1][3] By blocking the ATP-binding site, it prevents the phosphorylation of LRRK2 substrates, including Rab10.[1] This action effectively dampens the downstream signaling cascade initiated by hyperactive LRRK2. The efficacy of this compound has been quantified through a series of preclinical and clinical studies, with key data summarized below.

Preclinical Data

In various cell-based assays and animal models, this compound demonstrated a dose-dependent inhibition of LRRK2 kinase activity.[10] This was evidenced by a reduction in the phosphorylation of LRRK2 at serine 935 (pS935), a marker of target engagement, and phosphorylation of Rab10 at threonine 73 (pT73), a direct substrate.[1][3] Furthermore, this compound was shown to restore lysosomal structure and function in cellular models with LRRK2 mutations.[8][10]

Assay Type Model System Key Finding Reference
LRRK2 Kinase ActivityRat Kidney & Brain TissueDose-dependent inhibition of LRRK2 1 hour post-treatment.[10]
Lysosomal FunctionMouse & Human Cells (with LRRK2 mutations)Restored normal lysosome structure and function.[10]
Chronic ToxicityCynomolgus Macaques (9 months)Well-tolerated up to the highest dose tested; no mortality or effects on vital signs.[10]
Clinical Data

Phase 1 studies in healthy volunteers (n=122) and Phase 1b studies in PD patients (n=28) have shown that this compound is generally well-tolerated and effectively inhibits LRRK2 at doses that engage downstream pathways.[1][8] The drug demonstrated robust penetration into the cerebrospinal fluid (CSF).[1][3]

Study Phase Population Dose Target Engagement (pS935 LRRK2 / pT73 Rab10) Pathway Engagement (Urinary BMP) Reference
Phase 1Healthy Volunteers80 & 100 mg (twice daily)75-82% median reduction in whole-blood LRRK2 activity.Dose-dependent reduction.[10]
Phase 1Healthy VolunteersHighest Dose>90% peak inhibition of LRRK2 kinase activity.Not specified.[11]
Phase 1bPD PatientsLow Dose>50% inhibition in blood.20% improvement (reduction).
Phase 1bPD PatientsHigh Dose>50% inhibition in blood.60% improvement (reduction).

Key Experimental Protocols

The evaluation of this compound relies on specific assays to measure LRRK2 kinase activity and downstream pathway modulation. Below are detailed representative protocols for key experiments.

Protocol: Cellular LRRK2 Target Engagement Assay (Western Blot)

This protocol describes a method to quantify the inhibition of LRRK2 in a cellular context by measuring the phosphorylation of its substrate, Rab10.

Objective: To determine the potency (IC50) of this compound by measuring the reduction of phosphorylated Rab10 (pT73) in cells.

Materials:

  • Cell line expressing LRRK2 (e.g., patient-derived fibroblasts, HEK293 cells overexpressing LRRK2).

  • This compound compound.

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Primary antibodies: anti-phospho-Rab10 (pT73), anti-total Rab10, anti-total LRRK2.

  • HRP-conjugated secondary antibodies.

  • SDS-PAGE and Western blot equipment and reagents.

Procedure:

  • Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat cells with a serial dilution of this compound (e.g., 1 nM to 10 µM) or vehicle control (DMSO) for a specified time (e.g., 90 minutes).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them using lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein lysate (e.g., 20 µg) on an SDS-PAGE gel.

  • Western Blot Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against pT73-Rab10 and total Rab10 overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities for pT73-Rab10 and total Rab10. Normalize the phospho-protein signal to the total protein signal. Plot the normalized values against the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.[12]

Western_Blot_Workflow cluster_cell_culture Cell Preparation cluster_biochem Biochemical Analysis cluster_analysis Data Analysis A 1. Plate Cells B 2. Treat with this compound (Dose Response) A->B C 3. Lyse Cells B->C D 4. Protein Quantification (BCA Assay) C->D E 5. SDS-PAGE D->E F 6. Western Transfer (PVDF) E->F G 7. Immunoblotting (pRab10 & Total Rab10 Abs) F->G H 8. ECL Detection G->H I 9. Densitometry H->I J 10. Normalize pRab10 to Total Rab10 I->J K 11. Calculate IC50 J->K

Caption: Experimental workflow for determining this compound potency via Western blot.
Protocol: In Vitro LRRK2 Kinase Activity Assay

This protocol provides a general method for measuring the direct inhibitory effect of this compound on recombinant LRRK2 enzyme activity.

Objective: To measure the direct inhibition of LRRK2 kinase activity by this compound using a purified enzyme and a generic substrate.

Materials:

  • Recombinant LRRK2 enzyme (wild-type or mutant).

  • Kinase assay buffer.

  • Generic substrate (e.g., Myelin Basic Protein (MBP) or LRRKtide peptide).[13]

  • [γ-³²P]ATP or unlabeled ATP for mass spectrometry-based readout.

  • This compound compound.

  • 384-well plates.

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO and add 1 µl to the wells of a 384-well plate.[12]

  • Enzyme Addition: Add recombinant LRRK2 enzyme diluted in kinase assay buffer to each well. Pre-incubate the enzyme and inhibitor mixture for 10-20 minutes at room temperature.[12]

  • Reaction Initiation: Initiate the kinase reaction by adding a mix containing the substrate (e.g., MBP) and ATP (spiked with [γ-³²P]ATP).[4][12]

  • Incubation: Incubate the reaction mixture for a set time (e.g., 60 minutes) at 30°C.

  • Reaction Termination & Readout:

    • For Radiometric Assay: Stop the reaction by adding phosphoric acid. Spot the mixture onto phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

    • For Mass Spectrometry: Stop the reaction by adding a formic acid solution. Analyze the ratio of phosphorylated to unphosphorylated substrate via mass spectrometry.[14]

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.

Protocol: Measurement of Phosphorylated α-synuclein (pS129)

While not a direct target of LRRK2, phosphorylated α-synuclein is a key pathological marker in PD.[15] LRRK2 activity can influence α-synuclein accumulation.[5]

Objective: To quantify levels of pS129 α-synuclein in cellular or tissue lysates.

Method: Proximity Ligation Assay (PLA) offers a highly sensitive in situ method for detecting post-translational modifications.[16]

Procedure (summary):

  • Sample Preparation: Fix and permeabilize cells or tissue sections on slides.

  • Primary Antibodies: Incubate the sample with two primary antibodies raised in different species: one that recognizes total α-synuclein and another specific for the pS129 modification.[16]

  • PLA Probe Incubation: Add secondary antibodies conjugated with unique DNA oligonucleotides (PLA probes) that will bind to the primary antibodies.

  • Ligation: If the probes are in close proximity (<40 nm), add a ligase to join the oligonucleotides, forming a circular DNA template.[16]

  • Amplification: Add a polymerase to perform rolling-circle amplification of the DNA template, generating a long DNA product.

  • Detection: Add fluorescently labeled oligonucleotides that hybridize to the amplified DNA.

  • Imaging and Analysis: Visualize the fluorescent spots using a fluorescence microscope. Each spot represents a single pS129 α-synuclein molecule. Quantify the number of spots per cell or region of interest.[16]

Conclusion and Future Directions

This compound has demonstrated robust target engagement and pathway modulation in both preclinical models and human clinical trials.[1][10] The data support the hypothesis that inhibiting LRRK2 kinase activity can correct the lysosomal dysfunction associated with Parkinson's disease.[1] While this compound was shown to be safe and effective, Denali Therapeutics and Biogen have opted to advance a different LRRK2 inhibitor, BIIB122 (DNL151), into later-stage trials due to its more favorable pharmacokinetic properties allowing for once-daily dosing.[8][17] this compound remains a viable backup candidate.[8] The development of this compound has provided critical proof-of-concept in humans for LRRK2 inhibition as a therapeutic strategy and has paved the way for the continued clinical investigation of this target for Parkinson's disease.[10]

References

DNL-201: A Technical Guide to LRRK2 Inhibition and Lysosomal Function Restoration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mutations leading to increased kinase activity of Leucine-rich repeat kinase 2 (LRRK2) are a significant genetic factor in Parkinson's disease (PD). This hyperactivity is linked to lysosomal dysfunction, a key element in PD pathogenesis. DNL-201 is a potent, selective, and CNS-penetrant small-molecule inhibitor of LRRK2. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, its impact on cellular and clinical biomarkers, and the experimental methodologies used to characterize its activity. The data presented herein supports the therapeutic hypothesis that LRRK2 inhibition by this compound can restore lysosomal function, offering a promising disease-modifying strategy for Parkinson's disease.

Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein with kinase activity.[1] Gain-of-function mutations in the LRRK2 gene are the most common genetic cause of both familial and sporadic Parkinson's disease.[2][3] The resulting increase in LRRK2 kinase activity is believed to disrupt critical cellular processes, most notably the function of lysosomes, the cell's primary recycling centers.[2][4] This impairment in lysosomal function can lead to the accumulation of cellular waste, including alpha-synuclein (B15492655) aggregates, a hallmark of PD pathology.[1]

This compound is an investigational, first-in-class, ATP-competitive inhibitor of LRRK2 kinase activity that can penetrate the central nervous system.[2][3] By targeting the hyperactive kinase, this compound aims to normalize LRRK2 signaling and, consequently, restore proper lysosomal function.[2] This guide summarizes the preclinical and clinical data supporting the mechanism of action of this compound and provides detailed protocols for the key assays used to evaluate its efficacy.

Mechanism of Action: LRRK2 Inhibition and Biomarker Modulation

This compound effectively inhibits LRRK2 kinase activity, as demonstrated by the dose-dependent reduction of phosphorylation of LRRK2 itself at serine 935 (pS935) and its direct substrate, the Rab GTPase Rab10, at threonine 73 (pT73).[2] This target engagement has been consistently observed in preclinical models and in clinical trials with healthy volunteers and Parkinson's disease patients.[2]

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.

Parameter Value System Reference
LRRK2 Ki0.7 nMIn vitro[5]
LRRK2 Cellular IC503 nMCellular Assay[5]
CYP1A2 IC500.7 µMIn vitro[5]
Table 1: In Vitro and Cellular Potency of this compound.
Study Population Dose pS935 LRRK2 Reduction (Median) pT73 Rab10 Reduction (Median) Urinary BMP Reduction Reference
Healthy Volunteers (Phase 1)80 mg and 100 mg (twice daily)75-82%Not specifiedYes[6]
Healthy Volunteers (Phase 1)Highest evaluated dose90% (peak), 50% (trough)>50%Not specified[1][7]
PD Patients (Phase 1b)30 mg (three times daily)>55%>50%20%[4][6]
PD Patients (Phase 1b)50 mg (three times daily)>85%>50%60%[4][6]
Table 2: Clinical Biomarker Modulation by this compound.

Restoration of Lysosomal Function

A key consequence of LRRK2 hyperactivation is the impairment of lysosomal function.[2] this compound has been shown to reverse these deficits in cellular models.[2][6] A critical biomarker for lysosomal function is bis(monoacylglycero)phosphate (BMP), a lipid enriched in the internal vesicles of late endosomes and lysosomes.[8] Elevated urinary BMP is observed in individuals with LRRK2 mutations, and treatment with this compound leads to a dose-dependent reduction in urinary BMP levels, indicating a restoration of lysosomal pathway integrity.[4][6]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

LRRK2 pS935 and Rab10 pT73 Phosphorylation Assays

4.1.1. Western Blotting

  • Cell Lysis:

    • Culture cells (e.g., human peripheral blood mononuclear cells - PBMCs) and treat with this compound or vehicle control.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature protein lysates by boiling in Laemmli sample buffer.

    • Separate proteins on a polyacrylamide gel.

    • Transfer proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against pS935-LRRK2, total LRRK2, pT73-Rab10, and total Rab10 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify band intensities using densitometry software and normalize phosphoprotein levels to total protein levels.

4.1.2. Enzyme-Linked Immunosorbent Assay (ELISA) / Meso Scale Discovery (MSD) Assay

  • Plate Coating:

    • Coat a high-bind 96-well plate with a capture antibody specific for total LRRK2 overnight at 4°C.

  • Blocking and Sample Incubation:

    • Wash the plate and block with a suitable blocking buffer for 1-2 hours at room temperature.

    • Add cell lysates or standards to the wells and incubate for 2 hours at room temperature.

  • Detection:

    • Wash the plate and add a detection antibody specific for pS935-LRRK2 conjugated to a reporter molecule (e.g., HRP or a fluorophore).

    • Incubate for 1-2 hours at room temperature.

  • Signal Development and Reading:

    • Wash the plate and add the appropriate substrate.

    • Read the absorbance or fluorescence on a plate reader.

    • Calculate pS935-LRRK2 concentrations based on a standard curve.

Lysosomal Enzyme Activity Assay in Fibroblasts
  • Cell Culture and Lysis:

    • Culture human fibroblasts in appropriate media.

    • Harvest and lyse the cells in a buffer containing a non-ionic detergent (e.g., Triton X-100) to release lysosomal enzymes.

  • Enzyme Reaction:

    • Add a fluorogenic substrate specific for the lysosomal enzyme of interest (e.g., 4-methylumbelliferyl-β-D-glucopyranoside for glucocerebrosidase) to the cell lysate.

    • Incubate the reaction at 37°C for a defined period.

  • Fluorescence Measurement:

    • Stop the reaction by adding a high pH buffer.

    • Measure the fluorescence of the released fluorophore using a fluorescence plate reader.

    • Normalize the enzyme activity to the total protein concentration of the lysate.

Urinary Bis(monoacylglycero)phosphate (BMP) Measurement
  • Sample Preparation:

    • Collect urine samples and centrifuge to remove cellular debris.

    • Perform a liquid-liquid extraction of lipids from the urine using an organic solvent such as a mixture of chloroform (B151607) and methanol.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

    • Reconstitute the extracted lipids in a suitable solvent.

    • Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer.

    • Separate the different lipid species using a C18 reverse-phase column.

    • Detect and quantify the specific BMP isoforms using multiple reaction monitoring (MRM) in the mass spectrometer.

    • Normalize BMP levels to urinary creatinine (B1669602) concentration to account for variations in urine dilution.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the core signaling pathway affected by this compound and the general workflows of the key experimental procedures.

DNL201_Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Therapeutic Intervention LRRK2 LRRK2 Kinase Rab10 Rab10 LRRK2->Rab10 Phosphorylates Restoration Restoration of Lysosomal Function pRab10 Phosphorylated Rab10 (pT73) Dysfunction Lysosomal Dysfunction (e.g., Impaired Trafficking, Reduced Degradation) pRab10->Dysfunction Leads to Lysosome Lysosome aSyn α-synuclein accumulation Dysfunction->aSyn Contributes to Dysfunction->Restoration Reversed by PD_Pathology Parkinson's Disease Pathology aSyn->PD_Pathology Contributes to DNL201 This compound DNL201->LRRK2 Inhibits

Caption: this compound Mechanism of Action Pathway. (Within 100 characters)

Western_Blot_Workflow start Start: Cell/Tissue Lysate sds_page SDS-PAGE start->sds_page transfer Protein Transfer (to membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (Densitometry) detection->analysis end End: Quantified Protein Levels analysis->end

Caption: General Workflow for Western Blot Analysis. (Within 100 characters)

LC_MS_Workflow start Start: Urine Sample extraction Lipid Extraction start->extraction lc Liquid Chromatography (Separation) extraction->lc ms Tandem Mass Spectrometry (Detection & Quantification) lc->ms analysis Data Analysis ms->analysis end End: Quantified BMP Levels analysis->end

Caption: Workflow for Urinary BMP Measurement by LC-MS/MS. (Within 100 characters)

Conclusion

This compound demonstrates potent and selective inhibition of LRRK2 kinase activity, leading to a significant reduction in key downstream biomarkers, pS935-LRRK2 and pT73-Rab10.[2] This target engagement translates to a measurable restoration of lysosomal function, as evidenced by the normalization of urinary BMP levels in clinical trial participants.[4][6] The data strongly support the continued development of this compound as a potential disease-modifying therapy for Parkinson's disease, addressing the underlying pathology of lysosomal dysfunction driven by LRRK2 hyperactivation. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation of LRRK2 inhibitors and their role in neurodegenerative disease.

References

DNL-201's Attenuation of Rab10 Phosphorylation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mutations leading to increased kinase activity of Leucine-Rich Repeat Kinase 2 (LRRK2) are a significant genetic factor in Parkinson's disease.[1] This heightened activity is believed to disrupt lysosomal function, contributing to the disease's pathology.[1] DNL-201, a selective, central nervous system-penetrant small molecule inhibitor of LRRK2, has emerged as a promising therapeutic candidate.[1] A key downstream substrate of LRRK2 is the Rab10 protein, which is phosphorylated at threonine-73 (pT73) by LRRK2.[1] Therefore, the extent of Rab10 phosphorylation serves as a critical biomarker for LRRK2 kinase activity and the target engagement of inhibitors like this compound. This technical guide provides an in-depth overview of the effect of this compound on Rab10 phosphorylation, including quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathway and experimental workflows.

Data Presentation: Quantitative Analysis of this compound-Mediated Inhibition of Rab10 Phosphorylation

The inhibitory effect of this compound on Rab10 phosphorylation has been quantified across various preclinical and clinical studies. The following table summarizes the key quantitative data, offering a clear comparison of the inhibitor's potency and efficacy in different experimental contexts.

Experimental SystemThis compound Concentration/DoseMeasured Effect on Rab10 PhosphorylationReference(s)
Preclinical
Human iPSC-derived MicrogliaIC50 of 16 nMDose-dependent decrease in pT73 Rab10.[2]
Clinical
Phase 1 Study (Healthy Volunteers)Highest multiple dose> 50% inhibition at trough drug levels.
Phase 1 Study (Healthy Volunteers)Highest multiple dose> 90% inhibition at peak drug levels.
Phase 1b Study (Parkinson's Disease Patients)Low and high doses> 50% inhibition in blood.[3]

Signaling Pathway and Mechanism of Action

This compound exerts its effect by directly inhibiting the kinase activity of LRRK2. This inhibition prevents the transfer of a phosphate (B84403) group to Rab10, thereby reducing the levels of phosphorylated Rab10. This modulation of Rab10 phosphorylation is linked to the restoration of normal lysosomal function, which is often impaired in Parkinson's disease.

DNL201_Mechanism cluster_0 Cellular Environment DNL201 This compound LRRK2 LRRK2 Kinase DNL201->LRRK2 Inhibits Restored_Function Restored Lysosomal Function Rab10 Rab10 LRRK2->Rab10 Phosphorylates pRab10 Phosphorylated Rab10 (pT73) Lysosomal_Dysfunction Lysosomal Dysfunction pRab10->Lysosomal_Dysfunction Lysosome Lysosome

This compound mechanism of action.

Experimental Protocols

The assessment of this compound's effect on Rab10 phosphorylation relies on precise and robust experimental methodologies. The following are detailed protocols for the key experiments cited in the literature.

Western Blotting with Phos-tag™ SDS-PAGE for pRab10 Detection

This method allows for the separation of phosphorylated and unphosphorylated Rab10 based on mobility shift, providing a semi-quantitative measure of phosphorylation.

a. Cell Lysis and Protein Quantification:

  • Treat cells with the desired concentrations of this compound or vehicle control for the specified duration.

  • Wash cells with ice-old PBS and lyse with a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant and determine the protein concentration using a BCA assay.

b. Phos-tag™ SDS-PAGE:

  • Prepare a 12% acrylamide (B121943) resolving gel containing 75 µM Phos-tag™ acrylamide and 150 µM MnCl₂.[4]

  • Prepare a standard 4% acrylamide stacking gel.

  • Mix protein lysates with 4x SDS-PAGE sample buffer and heat at 95°C for 5 minutes.

  • Load 10-20 µg of protein per lane on the Phos-tag™ gel.

  • Run the gel at a constant voltage of 150 V until the dye front reaches the bottom.

c. Protein Transfer and Immunoblotting:

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against Rab10 (e.g., Nanotools, clone 605B11) overnight at 4°C.[5]

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Targeted Mass Spectrometry for pRab10 Quantification

This highly sensitive and accurate method allows for the absolute quantification of Rab10 phosphorylation stoichiometry.

a. Sample Preparation:

  • Isolate proteins from cells or tissues treated with this compound as described above.

  • Perform in-solution or in-gel tryptic digestion of the protein samples.

  • Enrich for phosphopeptides using techniques such as Titanium Dioxide (TiO₂) or Immobilized Metal Affinity Chromatography (IMAC) if necessary.

b. Mass Spectrometry Analysis:

  • Analyze the peptide samples using a high-resolution mass spectrometer (e.g., Orbitrap) coupled to a liquid chromatography system.

  • Utilize a targeted mass spectrometry approach, such as Parallel Reaction Monitoring (PRM) or Selected Reaction Monitoring (SRM), to specifically quantify the phosphorylated (pT73) and non-phosphorylated Rab10 tryptic peptides.[6][7]

  • Spike in heavy isotope-labeled synthetic peptides corresponding to the target peptides to serve as internal standards for absolute quantification.[6][7]

c. Data Analysis:

  • Process the mass spectrometry data using specialized software (e.g., Skyline, MaxQuant) to identify and quantify the peak areas of the target peptides.

  • Calculate the phosphorylation stoichiometry by determining the ratio of the phosphorylated peptide to the sum of the phosphorylated and non-phosphorylated peptides.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for assessing the impact of this compound on Rab10 phosphorylation.

Experimental_Workflow cluster_workflow Workflow for Assessing this compound Effect on Rab10 Phosphorylation cluster_analysis Analytical Methods start Start: Cell/Tissue Culture treatment Treatment with this compound or Vehicle Control start->treatment lysis Cell Lysis and Protein Extraction treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification western Phos-tag™ SDS-PAGE & Western Blot quantification->western mass_spec Targeted Mass Spectrometry quantification->mass_spec data_analysis Data Analysis and Interpretation western->data_analysis mass_spec->data_analysis end End: Conclusion on This compound Efficacy data_analysis->end

Experimental workflow diagram.

Conclusion

The inhibition of Rab10 phosphorylation by this compound is a key indicator of its therapeutic potential for Parkinson's disease. The quantitative data from preclinical and clinical studies consistently demonstrate a significant and dose-dependent reduction in Rab10 phosphorylation upon this compound treatment. The experimental protocols outlined in this guide, particularly Western blotting with Phos-tag™ and targeted mass spectrometry, provide robust and reliable methods for assessing this effect. The continued investigation of this compound's impact on the LRRK2-Rab10 signaling axis will be crucial for its development as a disease-modifying therapy for Parkinson's disease.

References

Dnl-201 and its Role in Neuroinflammation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dnl-201, a selective, brain-penetrant small molecule inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), has emerged as a significant therapeutic candidate for neurodegenerative diseases, particularly Parkinson's Disease (PD). Increased LRRK2 kinase activity is a key genetic risk factor for PD and is implicated in the broader neuroinflammatory processes that drive disease progression. This technical guide provides a comprehensive overview of the mechanism of action, preclinical and clinical data, and detailed experimental methodologies related to the investigation of this compound's role in mitigating neuroinflammation.

Introduction: The LRRK2 Target in Neuroinflammation

Leucine-Rich Repeat Kinase 2 is a large, multi-domain protein with kinase activity that plays a crucial role in various cellular processes, including vesicular trafficking, lysosomal function, and inflammation.[1][2][3] Mutations in the LRRK2 gene are the most common genetic cause of Parkinson's disease, and evidence suggests that even in sporadic PD, LRRK2 kinase activity is elevated.[1][2]

Hyperactivation of LRRK2 is linked to impaired lysosomal function, leading to the accumulation of cellular waste and contributing to neurodegeneration.[2][4] Furthermore, activated LRRK2 promotes neuroinflammatory responses by influencing the activity of microglia and astrocytes, the resident immune cells of the central nervous system (CNS).[2] This pro-inflammatory signaling contributes to a toxic microenvironment that can exacerbate neuronal damage.

This compound is an orally available, ATP-competitive inhibitor of LRRK2 designed to cross the blood-brain barrier and suppress the kinase activity of LRRK2 in the CNS.[1][5] By inhibiting LRRK2, this compound aims to restore normal lysosomal function and attenuate the neuroinflammatory cascade, thereby offering a potential disease-modifying therapy for neurodegenerative disorders.

Mechanism of Action of this compound

This compound exerts its therapeutic effect by directly binding to the ATP-binding pocket of the LRRK2 kinase domain, preventing the phosphorylation of its downstream substrates. This inhibition of LRRK2 kinase activity leads to a cascade of beneficial cellular effects.

Signaling Pathway

The signaling pathway involving LRRK2 and the inhibitory action of this compound is depicted below.

LRRK2_Pathway cluster_0 Upstream Activators cluster_1 LRRK2 Kinase Activity cluster_2 Downstream Effects LRRK2_mutations LRRK2 Mutations (e.g., G2019S) LRRK2 LRRK2 LRRK2_mutations->LRRK2 Increases kinase activity Inflammatory_stimuli Inflammatory Stimuli Inflammatory_stimuli->LRRK2 Activates pLRRK2 pLRRK2 (Active) LRRK2->pLRRK2 Autophosphorylation Rab10 Rab10 pLRRK2->Rab10 Phosphorylates Neuroinflammation Neuroinflammation (Microglia/Astrocyte Activation) pLRRK2->Neuroinflammation Dnl201 This compound Dnl201->pLRRK2 Inhibits pRab10 pRab10 Rab10->pRab10 Lysosomal_dysfunction Lysosomal Dysfunction pRab10->Lysosomal_dysfunction Alpha_synuclein α-synuclein Aggregation Lysosomal_dysfunction->Alpha_synuclein Neuroinflammation->Alpha_synuclein

Figure 1: this compound inhibits LRRK2 kinase activity and downstream pathology.

Preclinical and Clinical Data

The efficacy and safety of this compound have been evaluated in a series of preclinical and clinical studies. The quantitative findings from these investigations are summarized below.

In Vitro and Cellular Activity
Assay TypeSystemTargetMetricValueReference
Biochemical AssayRecombinant LRRK2LRRK2Ki0.7 nM[1]
Cellular AssayHuman PBMCsLRRK2IC503 nM[1]
Cellular AssayHuman PBMCspS935 LRRK2IC5053 nM (43-66 nM 95% CI)[6]
Cellular AssayHuman PBMCspT73 Rab10IC5035 nM (22-56 nM 95% CI)[6]
Cellular AssayHuman iPSC-derived MicrogliapS935 LRRK2IC5030 nM[6]
Cellular AssayHuman iPSC-derived MicrogliapT73 Rab10IC5016 nM[6]
In Vivo Animal Studies
Animal ModelDosingKey FindingsReference
RatOral administrationDose-dependent inhibition of LRRK2 in kidney and brain tissue.[4]
Cynomolgus MacaqueChronic oral administration (9 months)Well-tolerated up to the highest dose tested with no adverse effects on lung or kidney function.[4]
Rodent models of PDGenetic knockdown or inhibitorsReduced α-synuclein aggregation, neuroinflammation, and dopaminergic neuron loss.[2]
Clinical Trial Results
Trial PhasePopulationNDosingKey Biomarker FindingsSafety and TolerabilityReference
Phase 1Healthy Volunteers122Single and multiple ascending doses>90% LRRK2 inhibition at peak and >50% at trough concentrations.[2][5]Generally well-tolerated with no serious adverse events. Most common adverse events were headache, dizziness, and nausea.[4][7][2][5]
Phase 1bParkinson's Disease Patients2830 mg and 50 mg three times daily for 28 daysDose-dependent reduction of LRRK2 activity in whole blood (>55% at low dose, >85% at high dose). Reduction in urinary BMP at the 50 mg dose.Generally well-tolerated. Most adverse events were mild to moderate.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols used in the investigation of this compound.

LRRK2 Kinase Inhibition Assay (Biochemical)

This assay quantifies the ability of this compound to inhibit the enzymatic activity of recombinant LRRK2 protein.

  • Materials: Recombinant human LRRK2 protein, LRRKtide (a synthetic peptide substrate), ATP, kinase assay buffer, this compound, and a detection system (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Prepare a serial dilution of this compound in DMSO.

    • In a 384-well plate, add recombinant LRRK2 protein and the LRRKtide substrate in kinase assay buffer.

    • Add the diluted this compound or DMSO (vehicle control) to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent.

    • Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value using non-linear regression analysis.

Measurement of LRRK2 and Rab10 Phosphorylation (Western Blot)

This method assesses the target engagement of this compound in cells by measuring the phosphorylation status of LRRK2 (at Serine 935) and its substrate Rab10 (at Threonine 73).

  • Materials: Cell lysates (from PBMCs or other relevant cell types), lysis buffer with phosphatase and protease inhibitors, primary antibodies (anti-pS935-LRRK2, anti-total LRRK2, anti-pT73-Rab10, anti-total Rab10), HRP-conjugated secondary antibodies, and a chemiluminescence detection system.

  • Procedure:

    • Treat cells with varying concentrations of this compound.

    • Lyse the cells and determine the protein concentration of the lysates.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Urinary Bis(monoacylglycerol)phosphate (BMP) Analysis (LC-MS/MS)

This protocol measures the levels of BMP, a lysosomal biomarker, in urine samples to assess the in vivo effect of this compound on lysosomal function.

  • Materials: Urine samples, internal standards, organic solvents for liquid-liquid extraction (e.g., n-butanol), a liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS).

  • Procedure:

    • Thaw urine samples and add an internal standard.

    • Perform liquid-liquid extraction to isolate the lipid fraction containing BMP.

    • Evaporate the organic solvent and reconstitute the sample in an appropriate mobile phase.

    • Inject the sample into the LC-MS/MS system.

    • Separate the lipids using a suitable chromatography column and gradient.

    • Detect and quantify the different BMP species using multiple reaction monitoring (MRM) in the mass spectrometer.

    • Normalize the BMP levels to urinary creatinine (B1669602) to account for variations in urine dilution.

Visualizations

Diagrams illustrating key concepts and workflows are provided below.

Experimental Workflow for this compound Evaluation

Dnl201_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development Biochemical Biochemical Assays (LRRK2 Kinase Inhibition) Cellular Cell-Based Assays (pLRRK2, pRab10) Biochemical->Cellular Identifies potent compounds Animal Animal Models (Rodent, NHP) Cellular->Animal Confirms cellular activity Phase1 Phase 1 (Healthy Volunteers) Animal->Phase1 Demonstrates in vivo efficacy and safety Phase1b Phase 1b (Parkinson's Patients) Phase1->Phase1b Establishes human safety and PK/PD Future Further Clinical Trials Phase1b->Future Provides proof-of-concept in patients

Figure 2: A simplified workflow for the preclinical and clinical evaluation of this compound.
Logical Relationship of this compound's Therapeutic Hypothesis

Dnl201_Hypothesis Dnl201 This compound LRRK2_Inhibition LRRK2 Kinase Inhibition Dnl201->LRRK2_Inhibition Lysosomal_Restoration Restoration of Lysosomal Function LRRK2_Inhibition->Lysosomal_Restoration Neuroinflammation_Reduction Reduction of Neuroinflammation LRRK2_Inhibition->Neuroinflammation_Reduction Disease_Modification Disease Modification in Neurodegeneration Lysosomal_Restoration->Disease_Modification Neuroinflammation_Reduction->Disease_Modification

References

DNL-201 and its Impact on Alpha-Synuclein Pathology: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DNL-201, a first-in-class, central nervous system (CNS) penetrant small molecule inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), has been investigated as a potential therapeutic for Parkinson's disease. Mutations in the LRRK2 gene are a significant genetic risk factor for Parkinson's, and increased LRRK2 kinase activity is implicated in both genetic and sporadic forms of the disease. This hyperactivity is thought to disrupt lysosomal function, a key cellular process for clearing aggregated proteins such as alpha-synuclein (B15492655), the primary component of Lewy bodies, the pathological hallmark of Parkinson's disease. This technical guide provides a comprehensive overview of the available data on this compound, focusing on its mechanism of action and its impact on the cellular pathways relevant to alpha-synuclein pathology. While direct quantitative data on the effect of this compound on alpha-synuclein aggregation from dedicated preclinical studies is not extensively available in the public domain, this document synthesizes the existing preclinical and clinical findings to elucidate its potential therapeutic mechanism.

The LRRK2 and Alpha-Synuclein Connection in Parkinson's Disease

Mutations in the LRRK2 gene are the most common known cause of familial and sporadic Parkinson's disease[1][2]. These mutations often lead to a hyperactive LRRK2 kinase, which disrupts several cellular processes, most notably the autophagy-lysosomal pathway[3]. This pathway is critical for the degradation and clearance of cellular waste, including misfolded and aggregated proteins.

Alpha-synuclein is a presynaptic protein that, in its aggregated form, is the main constituent of Lewy bodies and Lewy neurites in the brains of individuals with Parkinson's disease[4][5]. The accumulation of these aggregates is believed to be a central event in the neurodegenerative process. An emerging body of evidence suggests a direct and indirect link between LRRK2 activity and alpha-synuclein pathology. Hyperactive LRRK2 is thought to impair the function of lysosomes, the primary site of alpha-synuclein degradation, thereby contributing to its accumulation and aggregation[6]. Therefore, inhibiting LRRK2 kinase activity presents a promising therapeutic strategy to restore lysosomal function and enhance the clearance of pathological alpha-synuclein.

This compound: Mechanism of Action

This compound is a selective, ATP-competitive inhibitor of LRRK2 kinase activity[7]. By binding to the ATP-binding site of the LRRK2 enzyme, this compound prevents the transfer of phosphate (B84403) groups to its substrates, thereby reducing its enzymatic activity. This inhibition is intended to normalize the downstream cellular processes that are dysregulated by hyperactive LRRK2.

Signaling Pathway

The proposed mechanism of action of this compound in the context of alpha-synuclein pathology is illustrated in the following signaling pathway diagram.

DNL201_Mechanism cluster_0 Cellular Environment LRRK2_hyper Hyperactive LRRK2 Kinase LRRK2_inhibited Inhibited LRRK2 Kinase Lysosomal_dysfunction Lysosomal Dysfunction LRRK2_hyper->Lysosomal_dysfunction Causes DNL201 This compound DNL201->LRRK2_hyper Inhibits Lysosomal_function Restored Lysosomal Function LRRK2_inhibited->Lysosomal_function Promotes Alpha_syn_agg Alpha-Synuclein Aggregation Lysosomal_dysfunction->Alpha_syn_agg Promotes Neurodegeneration Neurodegeneration Alpha_syn_agg->Neurodegeneration Leads to Alpha_syn_clearance Enhanced Alpha-Synuclein Clearance Lysosomal_function->Alpha_syn_clearance Leads to Neuroprotection Neuroprotection Alpha_syn_clearance->Neuroprotection Contributes to

Caption: this compound inhibits hyperactive LRRK2, restoring lysosomal function and promoting alpha-synuclein clearance.

Preclinical Data

Preclinical studies in various cell-based and animal models have demonstrated the ability of this compound to engage its target and modulate downstream pathways.

In Vitro Studies

In cell-based assays, this compound has been shown to suppress LRRK2 activity in a dose-dependent manner. This was observed in cells isolated from patients carrying the common G2019S LRRK2 mutation, which increases kinase activity. Furthermore, experiments in mouse and human cells with LRRK2 mutations demonstrated that this compound could restore the structure and function of lysosomes, which were abnormal in these cells.

In Vivo Animal Studies

In animal models, this compound demonstrated dose-dependent inhibition of LRRK2 in both the kidney and brain tissue of rats and macaque monkeys. Chronic administration of this compound to cynomolgus macaques at pharmacologically relevant doses did not result in adverse findings[7]. While these studies confirmed target engagement and modulation of lysosomal biomarkers, specific quantitative data on the reduction of alpha-synuclein pathology in these this compound studies is not publicly available. However, studies with other LRRK2 inhibitors have shown a reduction in alpha-synuclein aggregation in rodent models of Parkinson's disease, providing proof-of-concept for this therapeutic approach.

Clinical Data

This compound has been evaluated in Phase 1 and Phase 1b clinical trials in healthy volunteers and Parkinson's disease patients, respectively.

Phase 1 Study in Healthy Volunteers

In a study involving 122 healthy volunteers, this compound was generally well-tolerated at single and multiple doses[7]. The treatment demonstrated robust target engagement, with significant inhibition of LRRK2 kinase activity and alteration of downstream lysosomal biomarkers. This compound also showed good penetration into the cerebrospinal fluid (CSF)[7].

BiomarkerDoseMedian Reduction in ActivityReference
Whole-blood LRRK280 mg twice daily75%
Whole-blood LRRK2100 mg twice daily82%
Urinary BMP80 and 100 mg twice dailySignificant reduction
Phase 1b Study in Parkinson's Disease Patients

A study in 28 patients with mild to moderate Parkinson's disease (with and without LRRK2 mutations) who received standard-of-care therapy also showed dose-dependent inhibition of LRRK2 activity.

BiomarkerDoseMedian Reduction in ActivityReference
Whole-blood LRRK230 mg three times daily>55%
Whole-blood LRRK250 mg three times daily>85%
Urinary BMP50 mg three times dailySignificant decrease

These clinical data provide evidence of target engagement and modulation of a key lysosomal pathway biomarker in both healthy individuals and Parkinson's disease patients.

Experimental Protocols

Detailed experimental protocols for the this compound studies are not fully available in the public domain. However, based on the descriptions in the publications, the following are generalized methodologies for the key experiments.

LRRK2 Kinase Activity Assay (In Vitro)

A likely experimental workflow for assessing LRRK2 kinase activity in vitro is as follows:

LRRK2_Assay_Workflow start Start cell_culture Culture cells with LRRK2 mutation start->cell_culture dnl201_treatment Treat cells with varying concentrations of this compound cell_culture->dnl201_treatment cell_lysis Lyse cells to extract proteins dnl201_treatment->cell_lysis protein_quant Quantify protein concentration cell_lysis->protein_quant immuno_assay Perform immunoassay for phosphorylated LRRK2 substrate (e.g., pRab10) protein_quant->immuno_assay data_analysis Analyze data and determine IC50 of this compound immuno_assay->data_analysis end End data_analysis->end

Caption: Workflow for in vitro assessment of this compound's inhibition of LRRK2 kinase activity.

Methodology:

  • Cell Culture: Cells expressing a hyperactive form of LRRK2 (e.g., primary cells from patients with G2019S mutation or engineered cell lines) are cultured under standard conditions.

  • Treatment: Cells are treated with a range of concentrations of this compound or a vehicle control for a specified period.

  • Lysis: Following treatment, cells are lysed to release cellular proteins.

  • Protein Quantification: The total protein concentration in the lysates is determined using a standard method (e.g., BCA assay).

  • Immunoassay: An immunoassay, such as a Western blot or ELISA, is performed using antibodies specific for a phosphorylated LRRK2 substrate (e.g., phospho-Rab10) and total LRRK2 or the substrate as a loading control.

  • Data Analysis: The levels of the phosphorylated substrate are normalized to the total protein levels. The concentration of this compound that produces 50% inhibition (IC50) of LRRK2 kinase activity is calculated.

Alpha-Synuclein Aggregation Assay (In Vitro)

A generalized protocol to assess the impact of a compound like this compound on alpha-synuclein aggregation in a cellular model would be:

AlphaSyn_Aggregation_Workflow start Start cell_culture Culture neuronal cells start->cell_culture transfection Transfect cells with alpha-synuclein cell_culture->transfection dnl201_treatment Treat cells with this compound transfection->dnl201_treatment cell_fixation Fix and permeabilize cells dnl201_treatment->cell_fixation immunostaining Immunostain for aggregated alpha-synuclein cell_fixation->immunostaining imaging Acquire images using fluorescence microscopy immunostaining->imaging quantification Quantify alpha-synuclein aggregates imaging->quantification end End quantification->end

Caption: A standard workflow for quantifying alpha-synuclein aggregation in a cellular model.

Methodology:

  • Cell Culture: Neuronal cell lines (e.g., SH-SY5Y) or primary neurons are cultured.

  • Induction of Aggregation: Alpha-synuclein aggregation can be induced by various methods, such as overexpression of wild-type or mutant alpha-synuclein, or by seeding with pre-formed fibrils.

  • Treatment: Cells are co-treated with this compound or a vehicle control.

  • Fixation and Staining: After a defined incubation period, cells are fixed, permeabilized, and stained with antibodies that specifically recognize aggregated forms of alpha-synuclein (e.g., anti-phospho-S129 alpha-synuclein) and a nuclear counterstain.

  • Imaging and Quantification: Images are captured using high-content imaging systems or confocal microscopy. The number and size of alpha-synuclein aggregates per cell are quantified using image analysis software.

Conclusion and Future Directions

This compound has demonstrated robust target engagement of LRRK2 and modulation of downstream lysosomal pathways in both preclinical models and human clinical trials. The available data strongly support the hypothesis that by inhibiting LRRK2 kinase activity, this compound can restore lysosomal function, a critical process for the clearance of pathogenic alpha-synuclein aggregates.

While direct quantitative evidence of this compound's impact on alpha-synuclein pathology is not yet widely published, the mechanistic rationale is compelling. Future research should focus on elucidating the precise quantitative relationship between this compound treatment and the reduction of alpha-synuclein aggregates in relevant preclinical models of Parkinson's disease. Furthermore, the development of biomarkers to directly measure alpha-synuclein clearance in clinical trials will be crucial for assessing the disease-modifying potential of LRRK2 inhibitors like this compound. The continued investigation of this compound and other LRRK2 inhibitors holds significant promise for the development of novel therapies that target a fundamental pathological mechanism in Parkinson's disease.

References

Cellular Pathways Modulated by DNL-201 Treatment: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

DNL-201 is a potent and selective small-molecule inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), a key genetic driver of Parkinson's disease (PD). This technical guide provides a comprehensive overview of the cellular pathways modulated by this compound, with a focus on its mechanism of action, target engagement, and downstream effects on lysosomal function. The information presented herein is collated from preclinical and clinical studies, offering valuable insights for researchers in the field of neurodegenerative diseases and drug development. This document summarizes quantitative data in structured tables, outlines key experimental methodologies, and provides visual representations of the modulated signaling pathways.

Introduction to this compound and its Target, LRRK2

Mutations in the LRRK2 gene are the most common genetic cause of both familial and sporadic Parkinson's disease.[1][2][3] These mutations often lead to a hyperactive kinase domain, which is believed to contribute to the pathogenesis of PD through the disruption of several cellular processes, most notably lysosomal function.[3][4] LRRK2 is a large, multi-domain protein that, in addition to its kinase activity, possesses a GTPase domain and several protein-protein interaction domains.[5]

This compound is an investigational, central nervous system (CNS)-penetrant LRRK2 kinase inhibitor developed by Denali Therapeutics.[3][4] By selectively inhibiting the kinase activity of LRRK2, this compound aims to normalize the downstream cellular pathways that are dysregulated by hyperactive LRRK2, thereby offering a potential disease-modifying therapy for Parkinson's disease.

Mechanism of Action: LRRK2 Kinase Inhibition

This compound acts as a reversible, ATP-competitive inhibitor of the LRRK2 kinase domain.[3] This inhibition prevents the phosphorylation of LRRK2 itself (autophosphorylation) and its downstream substrates. The primary mechanism of action of this compound is the reduction of pathologic LRRK2 kinase activity, leading to the modulation of downstream cellular pathways.

Key Biomarkers of LRRK2 Kinase Activity

The efficacy of this compound in inhibiting LRRK2 kinase activity is assessed by measuring the phosphorylation status of key biomarkers:

  • Phospho-Serine 935 LRRK2 (pS935 LRRK2): A marker of LRRK2 target engagement in the periphery. Inhibition of LRRK2 kinase activity leads to a decrease in pS935 LRRK2 levels.

  • Phospho-Threonine 73 Rab10 (pT73 Rab10): A direct and validated substrate of LRRK2. Reduced phosphorylation of Rab10 at this site is a direct indicator of LRRK2 kinase inhibition.[2][3]

  • Urinary Bis(monoacylglycerol)phosphate (BMP): A lysosomal lipid that serves as a biomarker of lysosomal function.[3] Elevated urinary BMP is associated with LRRK2 hyperactivity, and its reduction indicates restoration of lysosomal homeostasis.

Cellular Pathways Modulated by this compound

The primary cellular pathway modulated by this compound is the lysosomal pathway . LRRK2 hyperactivity is linked to impaired lysosomal function, including deficits in autophagy and endosomal trafficking.[4][5] By inhibiting LRRK2, this compound helps to restore normal lysosomal function.

LRRK2_Lysosomal_Pathway cluster_0 Cellular Environment This compound This compound LRRK2 (Hyperactive) LRRK2 (Hyperactive) This compound->LRRK2 (Hyperactive) Inhibits Restored Lysosomal Function Restored Lysosomal Function This compound->Restored Lysosomal Function Promotes Rab10 Rab10 LRRK2 (Hyperactive)->Rab10 Phosphorylates pRab10 pRab10 Lysosomal Dysfunction Lysosomal Dysfunction pRab10->Lysosomal Dysfunction Leads to

Figure 1: this compound inhibits hyperactive LRRK2, preventing Rab10 phosphorylation and restoring lysosomal function.

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize the key quantitative findings from studies evaluating this compound.

Table 1: Preclinical Efficacy of this compound
Model SystemOutcome MeasureResultReference
Cell-based assays (G2019S mutation)LRRK2 activityDose-dependent suppression[1]
Mouse and human cellsLysosome structure and functionRestoration of normal morphology and function[1]
Rats (kidney and brain tissue)LRRK2 inhibitionDose-dependent inhibition[1]
Macaque monkeysLRRK2 inhibitionDose-dependent inhibition[1]
Table 2: this compound Phase 1 Clinical Trial in Healthy Volunteers
DoseLRRK2 Inhibition (Peak)LRRK2 Inhibition (Trough)Reference
Highest multiple dose>90%>50%
Table 3: this compound Phase 1b Clinical Trial in Parkinson's Disease Patients
Dose GroupMedian Reduction in LRRK2 Activity (Whole Blood)Change in Urinary BMPReference
30 mg (thrice daily)>55%Not specified[1]
50 mg (thrice daily)>85%Decrease observed[1]
80 mg (twice daily)75%Reduction consistent with lysosomal modulation[1]
100 mg (twice daily)82%Reduction consistent with lysosomal modulation[1]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are outlines of the key assays used to evaluate the effects of this compound.

LRRK2 Kinase Activity Assay (Western Blot)

This protocol outlines the general steps for measuring LRRK2 and phospho-LRRK2 (pS935) levels in cell lysates or peripheral blood mononuclear cells (PBMCs).

WB_Workflow cluster_1 Experimental Workflow A Cell Lysis / PBMC Isolation B Protein Quantification (e.g., BCA Assay) A->B C SDS-PAGE B->C D Protein Transfer to Membrane C->D E Blocking D->E F Primary Antibody Incubation (anti-LRRK2, anti-pS935-LRRK2) E->F G Secondary Antibody Incubation F->G H Chemiluminescent Detection G->H I Data Analysis H->I

Figure 2: General workflow for Western blot analysis of LRRK2 and pS935-LRRK2.

Methodology Outline:

  • Sample Preparation:

    • For cell culture: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • For whole blood: Isolate PBMCs using Ficoll-Paque density gradient centrifugation.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Separate proteins by size on a polyacrylamide gel.

  • Western Blotting: Transfer proteins to a PVDF or nitrocellulose membrane.

  • Immunodetection:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with primary antibodies specific for total LRRK2 and pS935-LRRK2.

    • Incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize pS935-LRRK2 levels to total LRRK2.

Rab10 Phosphorylation Assay

This assay measures the levels of pT73 Rab10, a direct substrate of LRRK2.

Methodology Outline:

  • Sample Preparation: Similar to the LRRK2 kinase activity assay, prepare lysates from cells or PBMCs.

  • Immunoblotting or ELISA:

    • Western Blot: Follow the same general protocol as for LRRK2, using primary antibodies specific for total Rab10 and pT73-Rab10.

    • ELISA: Utilize a sandwich ELISA kit with capture and detection antibodies specific for pT73-Rab10.

  • Analysis: Normalize pT73-Rab10 levels to total Rab10.

Urinary BMP Measurement (LC-MS/MS)

This protocol outlines the measurement of bis(monoacylglycerol)phosphate (BMP) in urine samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

LCMS_Workflow cluster_2 LC-MS/MS Workflow J Urine Sample Collection K Lipid Extraction J->K L LC Separation K->L M MS/MS Detection L->M N Data Analysis M->N

Figure 3: General workflow for urinary BMP analysis by LC-MS/MS.

Methodology Outline:

  • Sample Preparation:

    • Thaw frozen urine samples on ice.

    • Perform a liquid-liquid extraction to isolate lipids, including BMP.

  • LC-MS/MS Analysis:

    • Inject the extracted lipid sample into an LC-MS/MS system.

    • Separate different lipid species using a C18 reverse-phase column.

    • Detect and quantify specific BMP species using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

  • Data Analysis:

Conclusion

This compound demonstrates a clear mechanism of action by inhibiting LRRK2 kinase activity, which in turn modulates lysosomal function. The dose-dependent reduction in key biomarkers such as pS935 LRRK2, pT73 Rab10, and urinary BMP provides robust evidence of target engagement and downstream pathway modulation in both preclinical models and human subjects.[1][3] The data summarized in this guide support the continued investigation of LRRK2 inhibition as a promising therapeutic strategy for Parkinson's disease. Further research and clinical development will be crucial to fully elucidate the long-term safety and efficacy of this compound and other LRRK2 inhibitors.

References

DNL-201 Target Engagement in Neuronal Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNL-201 is a first-in-class, central nervous system (CNS) penetrant, and selective small-molecule inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2).[1][2] Mutations in the LRRK2 gene that increase its kinase activity are a significant genetic risk factor for Parkinson's disease (PD).[2][3] This hyperactivity is believed to impair lysosomal function, contributing to the neurodegeneration characteristic of the disease.[3] this compound, by competitively binding to ATP in the LRRK2 kinase domain, aims to normalize this activity and correct downstream lysosomal dysfunction.[1][2] This technical guide provides an in-depth overview of this compound's target engagement in neuronal cells, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways and workflows.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the potency and cellular target engagement of this compound.

Table 1: In Vitro Potency of this compound

ParameterValueDescription
Ki 0.7 nMInhibitor constant, indicating the binding affinity of this compound to the LRRK2 enzyme.[4]
IC50 (cellular) 3 nMHalf-maximal inhibitory concentration in a cellular assay, representing the concentration of this compound required to inhibit LRRK2 cellular activity by 50%.[4]

Table 2: Pharmacodynamic & Biomarker Response to this compound in Clinical Trials

BiomarkerEffectDose LevelStudy Population
pS935 LRRK2 Inhibition (in blood) > 50%Low and High DoseParkinson's Disease Patients
pRab10 Inhibition (in blood) > 50%Low and High DoseParkinson's Disease Patients
Urinary BMP (22:6-bis-monoacylglycero-phosphate) Reduction 20%Low DoseParkinson's Disease Patients
Urinary BMP (22:6-bis-monoacylglycero-phosphate) Reduction 60%High DoseParkinson's Disease Patients

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the LRRK2 signaling pathway, the mechanism of this compound action, and the workflows for key experimental assays.

LRRK2_Signaling_Pathway cluster_0 LRRK2 Activation cluster_1 Downstream Effects cluster_2 Therapeutic Intervention LRRK2 LRRK2 Rab10 Rab10 LRRK2->Rab10 Phosphorylates G2019S G2019S Mutation G2019S->LRRK2 Increases Kinase Activity pRab10 pRab10 (pT73) Rab10->pRab10 Lysosomal_Dysfunction Lysosomal Dysfunction pRab10->Lysosomal_Dysfunction DNL201 This compound DNL201->LRRK2 Inhibits Western_Blot_Workflow start Neuronal Cell Culture (e.g., primary mouse astrocytes) treatment Treat with this compound or Vehicle start->treatment lysis Cell Lysis treatment->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-pRab10, anti-total Rab10) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Signal Detection and Analysis secondary_ab->detection end Quantification of pRab10/total Rab10 ratio detection->end Lysosomal_Function_Workflow start Cell Culture (e.g., fibroblasts from Gaucher disease patients) treatment Treat with this compound or Vehicle start->treatment staining Stain with Lysosomal Marker (e.g., LysoTracker) treatment->staining imaging Live Cell Imaging / Microscopy staining->imaging analysis Quantify Lysosomal Morphology and Function imaging->analysis end Assessment of Lysosomal Health analysis->end

References

Preclinical Pharmacology of DNL-201: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

DNL-201 is a first-in-class, central nervous system (CNS)-penetrant, and selective small-molecule inhibitor of the leucine-rich repeat kinase 2 (LRRK2).[1][2][3] Developed by Denali Therapeutics, this investigational therapy has been evaluated for the treatment of Parkinson's disease, targeting the kinase activity of LRRK2, which is a key genetic risk factor for the disease.[1][4][5] This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, detailing its mechanism of action, in vitro and in vivo efficacy, and associated experimental methodologies.

Mechanism of Action

This compound is an ATP-competitive inhibitor of LRRK2.[1][2][3][6] Mutations in the LRRK2 gene, particularly the G2019S mutation, lead to increased kinase activity. This hyperactivity is thought to disrupt lysosomal function, contributing to the neurodegenerative processes in Parkinson's disease.[4][5][7] By inhibiting LRRK2 kinase activity, this compound aims to restore normal lysosomal function and potentially slow the progression of the disease.[4][7]

The primary biomarkers used to assess the target engagement and pharmacological activity of this compound in preclinical models are the phosphorylation levels of LRRK2 at serine-935 (pS935) and its direct substrate, Rab10, at threonine-73 (pT73).[1][2] A reduction in the phosphorylation of these markers serves as a direct indicator of LRRK2 inhibition.

DNL201_Mechanism_of_Action cluster_lrrk2 LRRK2 Pathway LRRK2 LRRK2 Kinase Rab10 Rab10 LRRK2->Rab10 Phosphorylates pRab10 pRab10 (pT73) Lysosomal_Dysfunction Lysosomal Dysfunction pRab10->Lysosomal_Dysfunction Neurodegeneration Neurodegeneration Lysosomal_Dysfunction->Neurodegeneration DNL201 This compound DNL201->LRRK2 Inhibits caption This compound inhibits LRRK2 kinase activity.

Caption: this compound inhibits LRRK2 kinase activity.

In Vitro Potency and Selectivity

This compound demonstrates high potency and selectivity for LRRK2 in various in vitro assays.

ParameterValueAssay Type
Ki 0.7 nMLRRK2 Kinase Assay
IC50 3 nMLRRK2 Cellular Activity

Data sourced from publicly available information.[8]

Preclinical Efficacy

The efficacy of this compound has been evaluated in a range of cellular and animal models, demonstrating its ability to inhibit LRRK2 kinase activity and restore lysosomal function.

Cellular Models

In cell-based assays, this compound effectively suppressed LRRK2 activity in a dose-dependent manner.[4] These studies included cells isolated from patients carrying the common G2019S LRRK2 mutation.[4] Furthermore, treatment with this compound was shown to restore lysosomal structure and function in mouse and human cells where these processes were impaired due to LRRK2 mutations.[4] Specifically, this compound demonstrated improved lysosomal function in primary mouse astrocytes and fibroblasts from patients with Gaucher disease.[1][2]

Animal Models

Preclinical studies in rodents and non-human primates have demonstrated the in vivo efficacy and brain penetration of this compound.

  • Rats: Following administration, this compound inhibited LRRK2 in a dose-dependent manner in both kidney and brain tissue.[4]

  • Macaque Monkeys: Similar dose-dependent inhibition of LRRK2 was observed in macaque monkeys.[4] Chronic administration of this compound at pharmacologically relevant doses did not lead to adverse findings.[1][2]

  • Transgenic Mice: In BAC transgenic mice expressing human LRRK2 with the G2019S mutation, this compound effectively inhibited the in vivo autophosphorylation of LRRK2 at Ser1292.[8]

These studies confirmed that this compound is orally bioavailable and penetrates the CNS.[5][8]

Experimental Protocols

Detailed methodologies for the key experiments cited are outlined below.

LRRK2 Kinase Inhibition Assay

The biochemical potency of this compound was determined using a LRRK2 kinase assay.

LRRK2_Kinase_Assay cluster_workflow Workflow Start Recombinant LRRK2 Enzyme Incubate Incubate with this compound and ATP Start->Incubate Substrate Add LRRK2 Substrate (e.g., LRRKtide) Incubate->Substrate Detect Detect Substrate Phosphorylation (e.g., TR-FRET) Substrate->Detect Result Calculate Ki Detect->Result caption LRRK2 Kinase Inhibition Assay Workflow.

Caption: LRRK2 Kinase Inhibition Assay Workflow.

Methodology:

  • Recombinant LRRK2 enzyme is incubated with varying concentrations of this compound.

  • The kinase reaction is initiated by the addition of ATP and a specific LRRK2 peptide substrate.

  • Following incubation, the level of substrate phosphorylation is quantified, typically using a sensitive detection method such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • The half-maximal inhibitory concentration (IC50) is determined from the dose-response curve, and the inhibition constant (Ki) is calculated.

Cellular Target Engagement Assay

To assess the ability of this compound to inhibit LRRK2 within a cellular context, target engagement assays are performed.

Methodology:

  • Cultured cells (e.g., primary mouse astrocytes or patient-derived fibroblasts) are treated with a range of this compound concentrations.

  • Following treatment, cells are lysed, and protein extracts are collected.

  • The phosphorylation status of LRRK2 (pS935) and Rab10 (pT73) is measured using immunoassays, such as Western blotting or enzyme-linked immunosorbent assay (ELISA), with specific antibodies against the phosphorylated and total proteins.

  • The IC50 value is determined by quantifying the reduction in the ratio of phosphorylated to total protein as a function of this compound concentration.

Cellular_Target_Engagement_Workflow cluster_workflow Workflow Start Culture Cells (e.g., Astrocytes, Fibroblasts) Treat Treat with this compound Start->Treat Lyse Cell Lysis and Protein Extraction Treat->Lyse Assay Measure pLRRK2/LRRK2 and pRab10/Rab10 Ratios (Western Blot/ELISA) Lyse->Assay Result Calculate IC50 Assay->Result caption Cellular Target Engagement Assay Workflow.

Caption: Cellular Target Engagement Assay Workflow.

In Vivo Pharmacodynamic Studies

Animal models are utilized to evaluate the in vivo target engagement and pharmacokinetics of this compound.

Methodology:

  • Animals (e.g., rats, macaques) are administered this compound orally.

  • At various time points post-administration, blood and tissue samples (brain, kidney) are collected.

  • This compound concentrations in plasma and tissues are measured using analytical methods like liquid chromatography-mass spectrometry (LC-MS/MS) to determine its pharmacokinetic profile.

  • Tissue lysates are analyzed for LRRK2 target engagement by measuring the levels of pS935 LRRK2 and pT73 Rab10, as described in the cellular assay.

  • The relationship between this compound exposure and target inhibition is established to inform dose selection for further studies.

Conclusion

The preclinical data for this compound demonstrate that it is a potent and selective inhibitor of LRRK2 kinase activity. It effectively engages its target in both cellular and animal models, leading to the restoration of lysosomal function. These promising preclinical findings have provided a strong rationale for its evaluation in clinical trials for Parkinson's disease.[1][4] Although Denali Therapeutics ultimately decided to advance a second LRRK2 inhibitor, DNL151 (also known as BIIB122), into later-stage clinical trials due to its pharmacological properties allowing for more flexible dosing, the preclinical and early clinical evaluation of this compound has been instrumental in validating LRRK2 inhibition as a viable therapeutic strategy for Parkinson's disease.[4][5]

References

DNL-201: A Deep Dive into Brain Penetration and Distribution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the brain penetration and distribution studies of DNL-201, a selective, brain-penetrant small molecule inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). Increased LRRK2 kinase activity is a key genetic risk factor for Parkinson's disease, and this compound has been investigated as a potential therapeutic agent. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying biological pathways and experimental workflows.

Executive Summary

This compound is an orally bioavailable and brain-penetrant inhibitor of LRRK2.[1] Preclinical and clinical studies have demonstrated its ability to cross the blood-brain barrier and engage its target in the central nervous system. Robust cerebrospinal fluid (CSF) penetration has been observed in both animal models and human subjects, indicating that this compound reaches its site of action in the brain.[2][3] This guide will delve into the quantitative aspects of this penetration and the methodologies used to ascertain its distribution.

Mechanism of Action and Signaling Pathway

This compound functions by inhibiting the kinase activity of LRRK2.[3] Pathogenic mutations in the LRRK2 gene can lead to hyperactivation of its kinase function, which is implicated in the impairment of lysosomal and vesicular trafficking pathways, ultimately contributing to neurodegeneration in Parkinson's disease. This compound's inhibition of LRRK2 is intended to restore normal cellular function.

The LRRK2 signaling pathway is complex and involves the phosphorylation of several downstream substrates, most notably a subset of Rab GTPases, including Rab8, Rab10, and Rab12.[4][5][6] These small GTPases are critical regulators of intracellular vesicle transport. Hyperactive LRRK2 leads to an increase in the phosphorylation of these Rab proteins, disrupting their normal function and contributing to lysosomal dysfunction. This compound, by inhibiting LRRK2, reduces the phosphorylation of these Rab GTPases, thereby aiming to restore normal vesicular trafficking and lysosomal function.[3]

LRRK2_Signaling_Pathway cluster_0 cluster_1 Upstream Activators Upstream Activators LRRK2 LRRK2 Upstream Activators->LRRK2 Activate pLRRK2 pLRRK2 (Active) LRRK2->pLRRK2 Phosphorylation DNL201 DNL201 DNL201->pLRRK2 Inhibits Vesicular_Transport Normal Vesicular Transport & Lysosomal Function Rab_GTPases Rab GTPases (e.g., Rab8, Rab10) pLRRK2->Rab_GTPases Phosphorylates pRab_GTPases pRab GTPases Lysosomal_Dysfunction Lysosomal Dysfunction pRab_GTPases->Lysosomal_Dysfunction Leads to Preclinical_Workflow cluster_0 In Vivo Phase cluster_1 Ex Vivo Analysis Animal_Dosing Oral Dosing of Rats (3, 10, 30, 60 mg/kg) Tissue_Collection Tissue Collection (1 hr post-dose) Brain & Kidney Animal_Dosing->Tissue_Collection Homogenization Tissue Homogenization Tissue_Collection->Homogenization Western_Blot Western Blot for pS935 LRRK2 Homogenization->Western_Blot PK_Analysis LC-MS/MS for this compound Concentration Homogenization->PK_Analysis Clinical_Trial_Workflow Screening Patient Screening (Mild-to-Moderate PD) Randomization Randomization (Low Dose this compound, High Dose this compound, Placebo) Screening->Randomization Treatment 28-Day Treatment Period Randomization->Treatment Assessments Safety Monitoring Pharmacokinetic Sampling (Blood, CSF) Pharmacodynamic Sampling (Blood) Treatment->Assessments Data_Analysis Data Analysis (Safety, PK, PD) Assessments->Data_Analysis

References

Understanding the Genetic Basis for Dnl-201 Efficacy: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dnl-201 is a selective, central nervous system (CNS) penetrant small molecule inhibitor of the Leucine-Rich Repeat Kinase 2 (LRRK2). Mutations in the LRRK2 gene are the most common genetic cause of Parkinson's disease (PD), leading to a hyperactive kinase that is implicated in lysosomal dysfunction and neurodegeneration. This technical guide provides an in-depth overview of the genetic rationale for this compound's therapeutic efficacy. It summarizes key preclinical and clinical findings, details relevant experimental methodologies, and visualizes the underlying molecular pathways. The data presented supports the hypothesis that by inhibiting LRRK2 kinase activity, this compound can modulate downstream pathways, restore lysosomal function, and potentially offer a disease-modifying treatment for both genetic and idiopathic forms of Parkinson's disease.

Introduction: The Role of LRRK2 in Parkinson's Disease

Mutations in the LRRK2 gene are a significant genetic risk factor for Parkinson's disease.[1][2] These mutations, particularly the common G2019S substitution, result in a gain-of-function that increases the kinase activity of the LRRK2 protein.[1] This hyperactivity is believed to disrupt crucial cellular processes, most notably lysosomal function, which is essential for cellular waste clearance.[1][2] Impaired lysosomal function can lead to the accumulation of protein aggregates, such as alpha-synuclein, a hallmark of Parkinson's disease pathology.[2] Interestingly, evidence suggests that LRRK2 may also be overactive in individuals with idiopathic Parkinson's disease, broadening the potential therapeutic window for LRRK2 inhibitors beyond just those with specific genetic mutations.[2]

This compound is designed to counteract this hyperactivity by directly inhibiting the kinase function of the LRRK2 protein.[1] By reducing LRRK2's enzymatic activity, this compound aims to restore normal lysosomal function and mitigate the downstream pathological consequences.

Quantitative Data from Clinical Trials

This compound has undergone Phase 1 and Phase 1b clinical trials to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics in both healthy volunteers and Parkinson's disease patients.[1] The following tables summarize the key quantitative findings from these studies.

Table 1: this compound Phase 1 Study in Healthy Volunteers - Pharmacodynamic Results
BiomarkerMeasurementResult at Highest Multiple DoseSource
LRRK2 Kinase ActivityInhibition in blood>90% at peak concentration[3][4]
LRRK2 Kinase ActivityInhibition in blood>50% at trough concentration[3][4]
CNS PenetrationThis compound levelsDetected in cerebrospinal fluid[3][5]
This study involved 122 healthy volunteers.[1][5]
Table 2: this compound Phase 1b Study in Parkinson's Disease Patients - Biomarker Response
BiomarkerMeasurementLow Dose ResultHigh Dose ResultSource
pS935 LRRK2Inhibition in blood>50%>50%[6]
pRab10Inhibition in blood>50%>50%[6]
pS935 LRRK2Inhibition at steady state50-75%50-75%[7][8]
Lysosomal Function (BMP)Improvement in urine20%60%[6]
This 28-day study included 28 participants with Parkinson's disease, with and without LRRK2 mutations.[1][7][8]

Signaling Pathways and Mechanism of Action

The therapeutic effect of this compound is rooted in its ability to inhibit the kinase activity of LRRK2, which in turn modulates downstream signaling pathways involved in lysosomal function.

LRRK2_Pathway cluster_genetics Genetic Factors cluster_protein Protein Kinase Activity cluster_downstream Downstream Effects LRRK2_Mutation LRRK2 Gene (e.g., G2019S mutation) Hyperactive_LRRK2 Hyperactive LRRK2 Kinase LRRK2_Mutation->Hyperactive_LRRK2 Leads to Normal_LRRK2 Normalized LRRK2 Activity Hyperactive_LRRK2->Normal_LRRK2 Normalized by this compound Rab10_Phosphorylation Increased Rab10 Phosphorylation Hyperactive_LRRK2->Rab10_Phosphorylation Causes Dnl_201 This compound Dnl_201->Hyperactive_LRRK2 Inhibits Restored_Lysosomal_Function Restored Lysosomal Function Normal_LRRK2->Restored_Lysosomal_Function Promotes Lysosomal_Dysfunction Lysosomal Dysfunction Rab10_Phosphorylation->Lysosomal_Dysfunction Contributes to

Caption: LRRK2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The clinical efficacy of this compound is monitored through the measurement of specific biomarkers. Below are representative protocols for the key assays used to assess LRRK2 activity.

LRRK2 pSer935 Phosphorylation Assay

This assay quantifies the phosphorylation of LRRK2 at serine 935, a marker of its kinase activity.

pSer935_Assay_Workflow Start Start: Sample Collection (Peripheral Blood Mononuclear Cells) Lysis Cell Lysis (with protease and phosphatase inhibitors) Start->Lysis Assay_Plate Plate Lysate (e.g., Meso Scale Discovery plate) Lysis->Assay_Plate Capture_Ab Incubation with Capture Antibody (e.g., anti-LRRK2 antibody) Assay_Plate->Capture_Ab Detection_Ab Addition of Detection Antibody (e.g., anti-pSer935 LRRK2 antibody) Capture_Ab->Detection_Ab Readout Signal Detection (e.g., Electrochemiluminescence) Detection_Ab->Readout End End: Quantification of pSer935 LRRK2 Readout->End

Caption: A generalized workflow for a LRRK2 pSer935 phosphorylation immunoassay.

Methodology:

  • Sample Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood.

  • Cell Lysis: The isolated PBMCs are lysed using a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.

  • Immunoassay: A sandwich immunoassay, such as a Meso Scale Discovery (MSD) assay, is commonly employed.

    • The cell lysate is added to a plate coated with a capture antibody that binds to total LRRK2.

    • A detection antibody, specific for the phosphorylated serine 935 residue of LRRK2 and labeled with a reporter molecule (e.g., an electrochemiluminescent tag), is then added.

  • Signal Quantification: The plate is read using an appropriate instrument to quantify the signal from the detection antibody, which is proportional to the amount of phosphorylated LRRK2 in the sample.

Rab10 Phosphorylation Assay

This assay measures the phosphorylation of Rab10, a direct substrate of LRRK2, providing another indicator of LRRK2 kinase activity.

Rab10_Assay_Workflow Start Start: Sample Preparation (Cell or Tissue Lysate) SDS_PAGE SDS-PAGE with Phosphate-Binding Tag (e.g., Phos-tag™) Start->SDS_PAGE Transfer Protein Transfer to Membrane (e.g., Western Blotting) SDS_PAGE->Transfer Primary_Ab Incubation with Primary Antibody (e.g., anti-Rab10 antibody) Transfer->Primary_Ab Secondary_Ab Incubation with Secondary Antibody (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection End End: Quantification of Phosphorylated Rab10 Detection->End

Caption: Workflow for detecting Rab10 phosphorylation using phosphate-binding tag SDS-PAGE.

Methodology:

  • Sample Preparation: Lysates are prepared from cells or tissues of interest.

  • SDS-PAGE with Phosphate-Binding Tag: The protein lysates are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) using a gel that contains a phosphate-binding molecule (e.g., Phos-tag™). This causes a mobility shift, separating the phosphorylated form of Rab10 from the non-phosphorylated form.

  • Western Blotting: The separated proteins are transferred to a membrane.

  • Immunodetection: The membrane is incubated with a primary antibody that recognizes Rab10, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Signal Detection: A chemiluminescent substrate is added, and the resulting signal is captured, allowing for the quantification of both total and phosphorylated Rab10.

Conclusion

The development of this compound represents a targeted, genetics-informed approach to treating Parkinson's disease. By specifically inhibiting the hyperactive LRRK2 kinase, this compound has demonstrated the ability to engage its target and modulate downstream pathways associated with lysosomal function in clinical trials. The robust biomarker data from these studies provides a clear pharmacodynamic readout of the drug's activity and supports its potential as a disease-modifying therapy. Further clinical investigation in larger patient populations will be crucial to fully elucidate the therapeutic benefits of this compound in individuals with both genetic and sporadic forms of Parkinson's disease.

References

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mutations and subsequent hyperactivity of the Leucine-Rich Repeat Kinase 2 (LRRK2) are strongly implicated in the pathogenesis of Parkinson's disease (PD). DNL-201, a potent and selective small-molecule inhibitor of LRRK2, has demonstrated promising results in preclinical and early-stage clinical trials for PD by effectively engaging its target and modulating downstream biomarkers of lysosomal function. Emerging evidence now suggests that LRRK2 dysfunction is a contributing factor in a broader spectrum of neurodegenerative and inflammatory disorders, including Alzheimer's disease and Crohn's disease. This technical guide explores the therapeutic potential of this compound in these LRRK2-related disorders, providing a comprehensive overview of the underlying scientific rationale, a summary of key preclinical and clinical data, detailed experimental methodologies, and a visual representation of the core signaling pathways and experimental workflows.

Introduction: LRRK2 and the Rationale for Inhibition

Leucine-rich repeat kinase 2 is a large, multi-domain protein that functions as a kinase, phosphorylating various substrates to regulate a range of cellular processes.[1] Pathogenic mutations in the LRRK2 gene are the most common genetic cause of both familial and sporadic Parkinson's disease.[2] A key consequence of these mutations is a gain-of-function, leading to increased LRRK2 kinase activity.[2] This hyperactivity is believed to disrupt several cellular pathways, most notably vesicular trafficking, lysosomal function, and inflammatory responses, ultimately contributing to neuronal cell death.[2][3]

This compound is a first-in-class, central nervous system (CNS) penetrant, and selective ATP-competitive small-molecule inhibitor of LRRK2 kinase activity.[2] By reducing the hyperactive state of LRRK2, this compound aims to restore normal cellular function and potentially slow or halt disease progression.[2] The therapeutic hypothesis is supported by preclinical studies demonstrating that this compound can rescue lysosomal dysfunction in cellular models of disease.[2]

This compound: Preclinical and Clinical Profile in Parkinson's Disease

The development of this compound has primarily focused on its application in Parkinson's disease, where a wealth of data from preclinical models and early-phase human trials has been generated.

Preclinical Data Summary

In various preclinical models, this compound has shown potent and selective inhibition of LRRK2 kinase activity. This is evidenced by a dose-dependent reduction in the phosphorylation of LRRK2 at serine 935 (pS935) and its substrate, Rab10, at threonine 73 (pT73).[2] Furthermore, this compound treatment has been shown to improve lysosomal function in cellular models, including primary mouse astrocytes and fibroblasts from patients with Gaucher disease, a lysosomal storage disorder with genetic links to Parkinson's.[2] Chronic administration in non-human primates has been well-tolerated at pharmacologically relevant doses, with no significant adverse findings.[2]

Parameter Value Model System Reference
Ki (LRRK2) 0.7 nMBiochemical AssayN/A
Cellular IC50 3 nMCellular AssayN/A
pS935 LRRK2 Inhibition (in vivo) Dose-dependentRat Brain and Kidney[4]
pRab10 Inhibition (in vivo) Dose-dependentRat Brain and Kidney[4]
Chronic Toxicity Well-tolerated at highest doses testedCynomolgus Macaques (9 months)[4]
Clinical Data Summary

Phase 1 and 1b clinical trials in healthy volunteers (n=122) and Parkinson's disease patients (n=28), respectively, have demonstrated that this compound is generally safe and well-tolerated.[2] The studies also confirmed target engagement and pathway modulation at clinically relevant doses.[2][5][6]

Study Phase Population Key Findings Reference
Phase 1 Healthy Volunteers (n=122)Generally well-tolerated; Dose-dependent inhibition of pS935 LRRK2 and pRab10 in blood; Dose-dependent reduction in urinary bis(monoacylglycerol)phosphate (BMP), a biomarker of lysosomal function.[2][7]
Phase 1b Parkinson's Disease Patients (n=28)Generally well-tolerated; Sustained inhibition of pS935 LRRK2 (>50%) and pRab10 in blood; Significant reduction in urinary BMP (20-60%).[5][6][8]

Expanding the Therapeutic Landscape: this compound in Other LRRK2-Related Disorders

The role of LRRK2 in cellular processes extends beyond those traditionally associated with Parkinson's disease. Its involvement in neuroinflammation and immune cell function provides a strong rationale for exploring the therapeutic potential of LRRK2 inhibition in other disorders.

Alzheimer's Disease

Scientific Rationale: Chronic neuroinflammation is a key component in the pathogenesis of Alzheimer's disease (AD).[9] LRRK2 is expressed in microglia and astrocytes, the primary immune cells of the brain, and its activity has been shown to mediate inflammatory responses.[9] Preclinical studies have demonstrated that LRRK2 kinase inhibition can attenuate neuroinflammation, gliosis, and cytotoxicity in mouse models of AD induced by intracerebral injection of amyloid-beta (Aβ)1-42 fibrils.[9]

Preclinical Evidence (LRRK2 Inhibitors):

Model System LRRK2 Inhibitor(s) Key Findings Reference
Mouse model of AD (Aβ1-42 fibril injection)MLi2, PF-06447475Reduced neuroinflammation and gliosis; Prevented cytotoxicity.[9]
hiPSC-derived glial cells treated with Aβ1-42 fibrilsMLi2, PF-06447475Attenuated inflammatory response.[10]
Crohn's Disease

Scientific Rationale: Genome-wide association studies (GWAS) have identified LRRK2 as a susceptibility gene for Crohn's disease, a form of inflammatory bowel disease (IBD).[3][11] LRRK2 is expressed in myeloid cells and B cells of the immune system and is thought to play a role in regulating inflammatory responses in the gut.[3] LRRK2 deficiency in mice has been shown to increase susceptibility to experimental colitis.[3]

Preclinical Evidence (LRRK2 Inhibitors):

Model System LRRK2 Inhibitor(s) Key Findings Reference
Mouse model of DSS-induced colitisGNE-7915Ameliorated gut inflammation.[7]
Dendritic cells from Crohn's disease patientsCS-190, CS-82Suppressed TNF-α production.[12]

Experimental Protocols

This section provides an overview of the key methodologies employed in the preclinical and clinical evaluation of this compound and other LRRK2 inhibitors.

LRRK2 Kinase Activity Assay

Principle: To measure the enzymatic activity of LRRK2 and the inhibitory effect of compounds like this compound, in vitro kinase assays are performed. These assays typically involve incubating recombinant LRRK2 with a substrate (e.g., myelin basic protein or a synthetic peptide like LRRKtide) and radio-labeled ATP ([γ-³²P]ATP). The incorporation of the radioactive phosphate (B84403) into the substrate is then quantified.

Protocol Outline:

  • Recombinant LRRK2 protein is incubated in a kinase assay buffer.

  • The LRRK2 inhibitor (e.g., this compound) at various concentrations is added and pre-incubated.

  • The kinase reaction is initiated by the addition of a mixture containing the substrate, MgCl₂, and [γ-³²P]ATP.

  • The reaction is allowed to proceed for a defined time at a specific temperature (e.g., 15 minutes at 30°C).

  • The reaction is stopped, and the proteins are separated by SDS-PAGE.

  • The amount of incorporated radioactivity is measured using autoradiography or a phosphorimager.

Western Blotting for pS935 LRRK2 and pT73 Rab10

Principle: Western blotting is used to detect and quantify the levels of total and phosphorylated LRRK2 and Rab10 in cell lysates or tissue homogenates. This provides a direct measure of target engagement and pathway modulation by LRRK2 inhibitors.

Protocol Outline:

  • Cells or tissues are lysed in a buffer containing protease and phosphatase inhibitors.

  • Protein concentration in the lysates is determined.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

  • The membrane is blocked to prevent non-specific antibody binding.

  • The membrane is incubated with primary antibodies specific for pS935 LRRK2, total LRRK2, pT73 Rab10, and total Rab10.

  • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • A chemiluminescent substrate is added, and the signal is detected.

  • The ratio of phosphorylated to total protein is calculated to determine the extent of inhibition.

Urinary Bis(monoacylglycerol)phosphate (BMP) Analysis

Principle: Urinary BMP is a biomarker of lysosomal function that is modulated by LRRK2 activity. Its levels are measured using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol Outline:

  • Urine samples are collected and stored at -80°C.

  • An internal standard is added to the urine samples.

  • Lipids are extracted from the urine using an organic solvent.

  • The extracted lipids are separated using ultra-performance liquid chromatography (UPLC).

  • The separated lipids are ionized and detected by a tandem mass spectrometer.

  • The concentration of different BMP isoforms is quantified by comparing their signal to that of the internal standard and a standard curve.

  • BMP levels are typically normalized to urinary creatinine (B1669602) concentration to account for variations in urine dilution.[13]

In Vivo Model of Alzheimer's Disease (Aβ1-42 Fibril Injection)

Principle: To model the neuroinflammation associated with Alzheimer's disease, Aβ1-42 fibrils are injected directly into the brains of mice. This induces a local inflammatory response characterized by gliosis and cytokine production.

Protocol Outline:

  • Aβ1-42 peptides are prepared to form fibrillar aggregates.

  • Mice are anesthetized and placed in a stereotaxic frame.

  • A small burr hole is drilled in the skull over the target brain region (e.g., hippocampus or cortex).

  • Aβ1-42 fibrils are injected into the brain parenchyma.

  • Animals are treated with the LRRK2 inhibitor (e.g., this compound) or vehicle.

  • After a defined period, brain tissue is collected for analysis of inflammatory markers, gliosis (e.g., by immunohistochemistry for Iba1 and GFAP), and cytotoxicity.

In Vivo Model of Crohn's Disease (DSS-induced Colitis)

Principle: Dextran sulfate (B86663) sodium (DSS) is administered in the drinking water of mice to induce acute or chronic colitis that mimics some features of human IBD.

Protocol Outline:

  • A solution of DSS (e.g., 2-5%) is prepared in the drinking water.

  • Mice are provided with the DSS solution for a defined period (e.g., 5-7 days).

  • Disease activity is monitored daily by assessing body weight loss, stool consistency, and the presence of blood in the feces.

  • Animals are treated with the LRRK2 inhibitor (e.g., this compound) or vehicle.

  • At the end of the study, colon tissue is collected for histological analysis of inflammation and measurement of inflammatory cytokine levels.

Visualizing the Core Concepts

LRRK2 Signaling Pathway

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Effects LRRK2_Inactive LRRK2 (Inactive) LRRK2_Active LRRK2 (Active) Kinase Activity Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2_Active->Rab_GTPases Phosphorylates Neuroinflammation Neuroinflammation LRRK2_Active->Neuroinflammation Mutations Pathogenic Mutations (e.g., G2019S) Mutations->LRRK2_Active Promotes Rab29 Rab29 Rab29->LRRK2_Active Recruits & Activates pRab_GTPases Phosphorylated Rab GTPases Vesicular_Trafficking Altered Vesicular Trafficking pRab_GTPases->Vesicular_Trafficking Lysosomal_Function Impaired Lysosomal Function Vesicular_Trafficking->Lysosomal_Function Neuronal_Damage Neuronal Damage & Cell Death Lysosomal_Function->Neuronal_Damage Neuroinflammation->Neuronal_Damage DNL201 This compound DNL201->LRRK2_Active Inhibits

Caption: LRRK2 Signaling Pathway and Point of Intervention for this compound.

Proposed Mechanism of this compound in Neuroinflammation

DNL201_Neuroinflammation cluster_cell Microglia / Astrocyte Inflammatory_Stimulus Inflammatory Stimulus (e.g., Aβ fibrils) LRRK2_Activation LRRK2 Activation Inflammatory_Stimulus->LRRK2_Activation Proinflammatory_Cytokines Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-1β) LRRK2_Activation->Proinflammatory_Cytokines Promotes Neuronal_Toxicity Neuronal Toxicity Proinflammatory_Cytokines->Neuronal_Toxicity DNL201 This compound DNL201->LRRK2_Activation Inhibits

Caption: Proposed Mechanism of this compound in Attenuating Neuroinflammation.

Experimental Workflow for Evaluating LRRK2 Inhibitors in New Disease Contexts

Experimental_Workflow Disease_Hypothesis Formulate Hypothesis: LRRK2 involvement in a new disease In_Vitro_Models In Vitro Models (e.g., patient-derived cells) Disease_Hypothesis->In_Vitro_Models Target_Engagement Assess Target Engagement (pLRRK2, pRab10) In_Vitro_Models->Target_Engagement Cellular_Phenotype Evaluate Cellular Phenotype (e.g., cytokine release, lysosomal function) In_Vitro_Models->Cellular_Phenotype In_Vivo_Models In Vivo Animal Models (e.g., DSS-colitis, Aβ injection) Cellular_Phenotype->In_Vivo_Models PK_PD Pharmacokinetics & Pharmacodynamics In_Vivo_Models->PK_PD Efficacy_Assessment Assess Efficacy (e.g., reduced inflammation, -improved pathology) In_Vivo_Models->Efficacy_Assessment Safety_Tox Safety & Toxicology Studies Efficacy_Assessment->Safety_Tox Clinical_Translation Consideration for Clinical Translation Safety_Tox->Clinical_Translation

Caption: General Experimental Workflow for Exploring LRRK2 Inhibitors in Novel Indications.

Conclusion and Future Directions

The LRRK2 inhibitor this compound has demonstrated a promising safety and target engagement profile in the context of Parkinson's disease. The expanding understanding of LRRK2's role in fundamental cellular processes, particularly in regulating inflammation and lysosomal function, provides a strong scientific basis for investigating its therapeutic potential in other disorders. Preclinical data using various LRRK2 inhibitors in models of Alzheimer's disease and Crohn's disease are encouraging and warrant further investigation with compounds like this compound.

Future research should focus on:

  • Conducting preclinical studies with this compound in models of Alzheimer's and Crohn's disease to directly assess its efficacy.

  • Identifying and validating biomarkers specific to LRRK2 pathway dysregulation in these new disease contexts.

  • Exploring the potential of LRRK2 inhibition in other inflammatory and neurodegenerative disorders where LRRK2 may play a pathogenic role.

The continued exploration of this compound and other LRRK2 inhibitors holds significant promise for the development of novel, disease-modifying therapies for a range of debilitating conditions.

References

Methodological & Application

Application Notes and Protocols for Dnl-201 in Primary Neuron Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dnl-201 is a potent, selective, and central nervous system (CNS)-penetrant small molecule inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2).[1][2] Mutations in the LRRK2 gene that increase its kinase activity are a significant genetic cause of both familial and sporadic Parkinson's disease (PD).[3][4] The hyperactive LRRK2 kinase is implicated in the impairment of lysosomal function, which is crucial for cellular homeostasis and the clearance of misfolded proteins, such as alpha-synuclein (B15492655).[1][2] this compound is under investigation as a potential disease-modifying therapy for PD by targeting the underlying pathological kinase activity of LRRK2.[2]

These application notes provide detailed protocols for the use of this compound in primary neuron cultures to study its effects on LRRK2 pathway engagement, lysosomal function, and alpha-synuclein pathology.

Mechanism of Action

This compound is an ATP-competitive inhibitor of LRRK2 kinase activity.[2][5] By binding to the ATP pocket of the LRRK2 kinase domain, this compound prevents the phosphorylation of LRRK2 itself (autophosphorylation at Serine 935, pS935) and its downstream substrates, such as Rab10 at Threonine 73 (pT73).[5][6] The inhibition of Rab GTPase phosphorylation by this compound is believed to restore normal vesicular trafficking and lysosomal function.[1][6]

Data Presentation

This compound In Vitro Potency
Cell TypeTargetReadoutIC50 (nM)Reference
HEK293 (overexpressing LRRK2 G2019S)LRRK2pS93547[6]
HEK293 (overexpressing LRRK2 G2019S)LRRK2pS129245[6]
Human PBMCs (wild-type LRRK2)LRRK2pS93553[6]
Human PBMCs (wild-type LRRK2)Rab10pT7335[6]
Human iPSC-derived Microglia (wild-type LRRK2)LRRK2pS93530[6]
Human iPSC-derived Microglia (wild-type LRRK2)Rab10pT7316[6]
Human PBMCs (LRRK2 G2019S carriers)LRRK2pS93522[6]
Primary Cortical Neurons (LRRK2 G2019S knockin mice)LRRK2Not specifiedIncreased potency compared to wild-type[6]

Note: Specific IC50 values for this compound in primary neuron cultures are not publicly available. However, increased potency has been observed in primary cortical neurons from LRRK2 G2019S knockin mice compared to wild-type controls.[6] For experimental design, a dose-response study starting from low nanomolar concentrations (e.g., 1-1000 nM) is recommended.

Signaling Pathway and Experimental Workflow Visualizations

LRRK2_Signaling_Pathway cluster_downstream Downstream Effects LRRK2_inactive LRRK2 (Inactive) LRRK2_active LRRK2 (Active) GTP-bound LRRK2_inactive->LRRK2_active GTP Binding Dimerization Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2_active->Rab_GTPases Phosphorylation Pathogenic_Mutations Pathogenic Mutations (e.g., G2019S, R1441C) Pathogenic_Mutations->LRRK2_active Promotes Active State Dnl_201 This compound Dnl_201->LRRK2_active pRab_GTPases Phospho-Rab GTPases (pT73 Rab10) Vesicular_Trafficking Altered Vesicular Trafficking pRab_GTPases->Vesicular_Trafficking Lysosomal_Dysfunction Lysosomal Dysfunction Vesicular_Trafficking->Lysosomal_Dysfunction Alpha_Synuclein_Aggregation α-Synuclein Aggregation Lysosomal_Dysfunction->Alpha_Synuclein_Aggregation Neurodegeneration Neurodegeneration Alpha_Synuclein_Aggregation->Neurodegeneration

Caption: LRRK2 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_culture Primary Neuron Culture Preparation cluster_treatment This compound Treatment cluster_assays Downstream Assays Isolate_Neurons Isolate Primary Cortical Neurons (e.g., from E16-E18 mouse embryos) Plate_Neurons Plate neurons on poly-L-lysine coated plates Isolate_Neurons->Plate_Neurons Culture_Neurons Culture in Neurobasal medium with supplements (e.g., B-27) Plate_Neurons->Culture_Neurons Dnl201_Treatment Treat neurons with this compound (dose-response, e.g., 1-1000 nM) or vehicle control (DMSO) Culture_Neurons->Dnl201_Treatment Western_Blot Western Blot for pLRRK2, pRab10, Total LRRK2, Total Rab10 Dnl201_Treatment->Western_Blot Lysosomal_Assay Lysosomal Function Assay (e.g., LysoTracker staining, DQ-BSA assay) Dnl201_Treatment->Lysosomal_Assay Alpha_Syn_Assay α-Synuclein Aggregation Assay (PFF seeding model) Dnl201_Treatment->Alpha_Syn_Assay Viability_Assay Neuronal Viability Assay (e.g., MTT, LDH) Alpha_Syn_Assay->Viability_Assay

Caption: Experimental workflow for evaluating this compound in primary neurons.

Experimental Protocols

Protocol 1: Primary Neuron Culture

This protocol is adapted for cortical neurons from embryonic mice.

Materials:

  • E16-E18 mouse embryos

  • Hibernate-E medium (Thermo Fisher Scientific)

  • Papain Dissociation System (Worthington Biochemical Corp.)

  • Neurobasal Medium (Thermo Fisher Scientific)

  • B-27 Supplement (50X, Thermo Fisher Scientific)

  • GlutaMAX Supplement (100X, Thermo Fisher Scientific)

  • Penicillin-Streptomycin (10,000 U/mL, Thermo Fisher Scientific)

  • Poly-L-lysine

  • Laminin (B1169045)

  • Sterile, tissue culture-treated plates or coverslips

Procedure:

  • Plate Coating: Coat plates or coverslips with 0.1 mg/mL poly-L-lysine in sterile water overnight at room temperature. Wash three times with sterile water and allow to dry. Optionally, coat with 10 µg/mL laminin in sterile PBS for at least 2 hours at 37°C.

  • Neuron Isolation:

    • Dissect cortices from E16-E18 mouse embryos in ice-cold Hibernate-E medium.

    • Mince the tissue and digest with papain (20 units/mL) and DNase I (100 units/mL) for 20-30 minutes at 37°C.

    • Inhibit the papain activity according to the manufacturer's instructions (e.g., with ovomucoid inhibitor).

    • Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Plating and Culture:

    • Determine cell density using a hemocytometer.

    • Plate neurons at a desired density (e.g., 50,000 - 100,000 cells/cm²) in pre-warmed Neurobasal medium supplemented with 1X B-27, 1X GlutaMAX, and 1X Penicillin-Streptomycin.

    • Incubate at 37°C in a humidified 5% CO₂ incubator.

    • Perform a half-medium change every 3-4 days. Neurons are typically ready for experiments between 7 and 14 days in vitro (DIV).

Protocol 2: Western Blot for LRRK2 and Rab10 Phosphorylation

Materials:

  • Treated primary neuron cultures

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-pS935-LRRK2, anti-LRRK2, anti-pT73-Rab10, anti-Rab10, anti-β-actin (or other loading control)

  • HRP-conjugated secondary antibodies

  • ECL Western blotting substrate

  • Imaging system

Procedure:

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Centrifuge to pellet cell debris and collect the supernatant.

    • Determine protein concentration using the BCA assay.

  • Western Blotting:

    • Normalize protein amounts, mix with Laemmli buffer, and denature at 95°C for 5 minutes.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect chemiluminescence using an imaging system.

  • Analysis:

    • Quantify band intensities using image analysis software.

    • Normalize pS935-LRRK2 to total LRRK2 and pT73-Rab10 to total Rab10. Normalize total protein levels to the loading control.

Protocol 3: Lysosomal Function Assessment with LysoTracker

Materials:

  • Treated primary neuron cultures on coverslips or in imaging plates

  • LysoTracker Red DND-99 (Thermo Fisher Scientific)

  • Hoechst 33342 (for nuclear staining)

  • Live-cell imaging medium

  • Fluorescence microscope

Procedure:

  • Staining:

    • At the end of the this compound treatment period, add LysoTracker Red DND-99 to the culture medium at a final concentration of 50-100 nM.

    • Incubate for 30 minutes at 37°C.

    • Add Hoechst 33342 at a final concentration of 1 µg/mL and incubate for an additional 10 minutes.

  • Imaging:

    • Gently wash the cells with pre-warmed live-cell imaging medium.

    • Acquire images using a fluorescence microscope with appropriate filter sets for LysoTracker and Hoechst.

  • Analysis:

    • Quantify the number, size, and intensity of LysoTracker-positive puncta per cell using image analysis software (e.g., ImageJ/Fiji). A decrease in lysosomal size and a more dispersed distribution may indicate improved lysosomal function.[7]

Protocol 4: Alpha-Synuclein (α-Syn) Pre-Formed Fibril (PFF) Seeding Assay

Materials:

  • Primary neuron cultures (typically DIV 7-10)

  • Recombinant human or mouse α-synuclein PFFs

  • PBS

  • Bath sonicator

  • Primary antibodies: anti-pS129-α-synuclein, anti-MAP2 (dendritic marker) or Tuj1 (neuronal marker)

  • Fluorescently labeled secondary antibodies

  • Mounting medium with DAPI

Procedure:

  • PFF Preparation:

    • Thaw an aliquot of α-syn PFFs.

    • Dilute to 100 µg/mL in sterile PBS.

    • Sonicate for 10-20 minutes in a bath sonicator to fragment the fibrils.[8][9]

  • Seeding:

    • Pre-treat neurons with this compound or vehicle for a specified time (e.g., 24 hours).

    • Add sonicated PFFs to the neuron culture medium at a final concentration of 2-5 µg/mL.[8]

    • Continue the incubation with this compound and PFFs for 7-14 days.

  • Immunocytochemistry:

    • Fix the cells with 4% paraformaldehyde for 15-20 minutes.

    • Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

    • Block with a suitable blocking buffer (e.g., 5% normal goat serum in PBS) for 1 hour.

    • Incubate with primary antibodies (e.g., anti-pS129-α-synuclein and anti-MAP2) overnight at 4°C.

    • Wash and incubate with fluorescently labeled secondary antibodies for 1-2 hours at room temperature.

    • Mount coverslips with mounting medium containing DAPI.

  • Analysis:

    • Acquire images using a fluorescence or confocal microscope.

    • Quantify the area and intensity of pS129-α-synuclein positive aggregates within the MAP2-positive neurons. A reduction in pS129-α-synuclein signal indicates a therapeutic effect.

Conclusion

This compound provides a valuable tool for investigating the role of LRRK2 kinase activity in neuronal pathophysiology. The protocols outlined above offer a framework for assessing the efficacy of this compound in primary neuron cultures, a physiologically relevant model system. These studies can provide crucial insights into the therapeutic potential of LRRK2 inhibition for neurodegenerative diseases like Parkinson's disease.

References

Application Notes and Protocols for DNL-201 Treatment in iPSC-Derived Dopaminergic Neurons

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a significant genetic factor in both familial and sporadic Parkinson's disease (PD). The G2019S mutation, the most common of these, leads to hyperactive LRRK2 kinase, which is implicated in the pathogenesis of PD through the disruption of cellular pathways, including lysosomal function. DNL-201 is a potent, selective, and brain-penetrant small molecule inhibitor of LRRK2 kinase activity.[1] By normalizing LRRK2 activity, this compound is being investigated as a potential disease-modifying therapy for PD.[1][2]

Induced pluripotent stem cell (iPSC)-derived dopaminergic neurons from PD patients carrying LRRK2 mutations provide a powerful in vitro model to study disease mechanisms and evaluate the efficacy of therapeutic candidates like this compound. These application notes provide detailed protocols for utilizing this compound in iPSC-derived dopaminergic neurons to assess its impact on LRRK2 kinase activity, lysosomal function, and alpha-synuclein (B15492655) aggregation.

Data Presentation

The following tables summarize the quantitative data regarding the efficacy of this compound in inhibiting LRRK2 and modulating downstream pathways.

Assay Type Metric Value Reference
LRRK2 Kinase InhibitionIC50 (pSer1292)4.7 nM[3]
LRRK2 Kinase InhibitionIC50 (pSer935)~70% reduction at 100 nM[3]
Clinical Trial (Phase 1)LRRK2 Inhibition (Peak)>90%[4]
Clinical Trial (Phase 1)LRRK2 Inhibition (Trough)>50%[4]
Clinical Trial (Phase 1b)pS935 LRRK2 and pRab10 Inhibition>50%[5]

Table 1: this compound LRRK2 Kinase Inhibition

Biomarker Effect of this compound Assay System Reference
pRab10>50% inhibitionBlood (Phase 1b)[5]
Urinary BMP20% reduction (low dose)Urine (Phase 1b)[5]
Urinary BMP60% reduction (high dose)Urine (Phase 1b)[5]

Table 2: this compound Downstream Biomarker Modulation

Signaling Pathways and Experimental Workflows

DNL201_Mechanism_of_Action cluster_0 LRRK2 Pathway in Parkinson's Disease cluster_1 This compound Intervention LRRK2_G2019S LRRK2 (G2019S Mutation) Hyperactive_Kinase Increased LRRK2 Kinase Activity LRRK2_G2019S->Hyperactive_Kinase pRab_Proteins Phosphorylated Rab Proteins Hyperactive_Kinase->pRab_Proteins Phosphorylation Rab_Proteins Rab Proteins (e.g., Rab10) Rab_Proteins->pRab_Proteins Lysosomal_Dysfunction Lysosomal Dysfunction pRab_Proteins->Lysosomal_Dysfunction aSyn_Aggregation α-synuclein Aggregation Lysosomal_Dysfunction->aSyn_Aggregation Neuronal_Damage Dopaminergic Neuron Damage Lysosomal_Dysfunction->Neuronal_Damage aSyn_Aggregation->Neuronal_Damage DNL201 This compound DNL201->Hyperactive_Kinase Inhibits

Caption: this compound Mechanism of Action.

Experimental_Workflow iPSC_Culture 1. Culture & Differentiate iPSCs to Dopaminergic Neurons DNL201_Treatment 2. Treat with this compound (or vehicle control) iPSC_Culture->DNL201_Treatment Cell_Lysis 3. Cell Lysis & Protein Extraction DNL201_Treatment->Cell_Lysis Assays 4. Perform Downstream Assays Cell_Lysis->Assays Kinase_Assay LRRK2 Kinase Activity Assay (pRab10 Western Blot) Assays->Kinase_Assay Lysosomal_Assay Lysosomal Function Assay (DQ-Red BSA, LAMP1) Assays->Lysosomal_Assay aSyn_Assay α-synuclein Aggregation (RT-QuIC) Assays->aSyn_Assay

Caption: Experimental Workflow for this compound Evaluation.

Logical_Relationship LRRK2_Inhibition LRRK2 Kinase Inhibition by this compound pRab10_Reduction Reduced Rab10 Phosphorylation LRRK2_Inhibition->pRab10_Reduction Lysosomal_Improvement Improved Lysosomal Function pRab10_Reduction->Lysosomal_Improvement aSyn_Clearance Enhanced α-synuclein Clearance Lysosomal_Improvement->aSyn_Clearance Neuroprotection Neuroprotection aSyn_Clearance->Neuroprotection

Caption: Logical Relationship of this compound's Effects.

Experimental Protocols

Differentiation of iPSCs into Dopaminergic Neurons

This protocol is adapted from previously published methods and employs a floor plate-based differentiation strategy.[6][7]

Materials:

  • Human iPSCs (e.g., from a PD patient with a LRRK2 mutation and an isogenic control line)

  • mTeSR™1 medium

  • Geltrex™

  • Accutase

  • DMEM/F12 medium

  • N2 and B27 supplements

  • Small molecules for differentiation: LDN193189, SB431542, SHH, Purmorphamine, FGF8, CHIR99021

  • Neurobasal medium

  • GDNF, BDNF, Ascorbic Acid, TGF-β3, DAPT, cAMP

Procedure:

  • Day -2: Coat 6-well plates with Geltrex.

  • Day -1: Plate iPSCs onto Geltrex-coated plates at a density of 1.2-1.5 million cells per well in mTeSR™1 medium with ROCK inhibitor (Y-27632).

  • Day 0: Begin neural induction by changing the medium to KSR-based medium supplemented with dual SMAD inhibitors (100 nM LDN193189 and 10 µM SB431542).

  • Days 1-4: Continue with daily medium changes using the KSR-based medium with dual SMAD inhibitors.

  • Days 5-10: Pattern the neural progenitors towards a midbrain fate by changing the medium to N2 medium supplemented with SHH (100 ng/mL) and Purmorphamine (2 µM). From day 7, add FGF8 (100 ng/mL) and from day 9, add CHIR99021 (3 µM).

  • Day 11: Dissociate the cells with Accutase and re-plate them on plates coated with Poly-L-ornithine/Laminin/Fibronectin.

  • Days 12-24: Continue maturation in N2 medium with the patterning factors.

  • Day 25 onwards: Switch to a maturation medium (Neurobasal/B27) supplemented with GDNF (20 ng/mL), BDNF (20 ng/mL), Ascorbic Acid (0.2 mM), TGF-β3 (1 ng/mL), DAPT (10 µM), and cAMP (1 mM).

  • Mature the neurons for at least 3-4 weeks before commencing experiments. Confirm differentiation by immunocytochemistry for dopaminergic neuron markers such as Tyrosine Hydroxylase (TH) and FOXA2.

LRRK2 Kinase Activity Assay (pRab10 Western Blot)

This assay indirectly measures LRRK2 kinase activity by quantifying the phosphorylation of its substrate, Rab10.

Materials:

  • iPSC-derived dopaminergic neurons

  • This compound

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (5% BSA or non-fat milk in TBST)

  • Primary antibodies: Rabbit anti-pT73-Rab10, Mouse anti-total Rab10, Mouse anti-β-actin

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Procedure:

  • Plate mature dopaminergic neurons and allow them to acclimate.

  • Treat the neurons with various concentrations of this compound (e.g., 1 nM to 1 µM) or vehicle (DMSO) for 24 hours.

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against pRab10 and total Rab10 overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash again and detect the signal using an ECL reagent and an imaging system.

  • Normalize the pRab10 signal to the total Rab10 signal and β-actin as a loading control.

Lysosomal Function Assay (DQ-Red BSA)

This assay measures the activity of lysosomal proteases. DQ-Red BSA is a self-quenched substrate that fluoresces upon cleavage by proteases in the acidic environment of the lysosome.

Materials:

  • iPSC-derived dopaminergic neurons

  • This compound

  • DQ-Red BSA

  • Live-cell imaging medium

  • Hoechst 33342 (for nuclear staining)

  • High-content imaging system

Procedure:

  • Plate mature dopaminergic neurons in a 96-well imaging plate.

  • Treat the cells with this compound or vehicle for 48-72 hours.

  • On the day of the assay, replace the medium with live-cell imaging medium containing DQ-Red BSA (10 µg/mL) and Hoechst 33342.

  • Incubate for 4 hours at 37°C.

  • Wash the cells with PBS.

  • Acquire images using a high-content imaging system.

  • Quantify the integrated intensity of the DQ-Red BSA fluorescence per cell, using the Hoechst signal to identify individual cells. An increase in fluorescence indicates improved lysosomal proteolytic activity.

Alpha-Synuclein Seed Amplification Assay (RT-QuIC)

This assay detects the presence of aggregation-prone α-synuclein "seeds" in cell lysates.

Materials:

  • iPSC-derived dopaminergic neurons

  • This compound

  • Lysis buffer for RT-QuIC (e.g., Triton X-100 based buffer)

  • Recombinant human α-synuclein

  • RT-QuIC reaction buffer (containing Thioflavin T)

  • 96-well black, clear-bottom plates

  • Plate reader with shaking capabilities and fluorescence detection (top reading)

Procedure:

  • Treat mature dopaminergic neurons with this compound or vehicle for an extended period (e.g., 7-14 days) to observe effects on α-synuclein pathology.

  • Lyse the cells in a suitable buffer and determine the protein concentration.

  • Prepare the RT-QuIC reaction mix containing recombinant α-synuclein and Thioflavin T in the reaction buffer.

  • Add a small amount of cell lysate (the "seed") to each well of the 96-well plate.

  • Add the RT-QuIC reaction mix to each well.

  • Seal the plate and place it in the plate reader.

  • Incubate the plate at 37-42°C with intermittent shaking cycles (e.g., 1 minute shake, 1 minute rest).

  • Monitor the Thioflavin T fluorescence every 15-60 minutes.

  • An increase in fluorescence over time indicates the seeded aggregation of recombinant α-synuclein, signifying the presence of pathological seeds in the cell lysate. The lag phase and the maximum fluorescence intensity can be used to quantify the seeding activity. A longer lag phase and lower maximum fluorescence in this compound treated samples would suggest a reduction in α-synuclein pathology.

References

Application Notes and Protocols for DNL-201 Dosing and Administration in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosing, administration, and pharmacodynamic evaluation of DNL-201, a potent and selective, central nervous system (CNS)-penetrant inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), in mouse models. The protocols are based on preclinical data from foundational studies aimed at evaluating this compound for Parkinson's Disease.[1][2][3]

Overview and Mechanism of Action

This compound is a small-molecule, ATP-competitive LRRK2 kinase inhibitor.[1][2][3] Mutations that increase LRRK2 kinase activity are a major genetic risk factor for Parkinson's Disease (PD), and this heightened activity is thought to impair lysosomal function, contributing to PD pathogenesis.[1][2][3] this compound acts by inhibiting this kinase activity, thereby reducing the phosphorylation of LRRK2 itself at serine-935 (pS935) and its substrate, the Rab10 protein, at threonine-73 (pT73).[1][2] This mechanism has been shown to restore lysosomal function in preclinical models.[1][2][4]

LRRK2_Pathway cluster_0 Normal Cellular Function cluster_1 Parkinson's Disease Pathogenesis (with LRRK2 mutation) cluster_2 Therapeutic Intervention LRRK2 LRRK2 Rab10 Rab10 LRRK2->Rab10 Phosphorylates Lysosome_norm Healthy Lysosomal Function Rab10->Lysosome_norm Regulates LRRK2_mut Hyperactive LRRK2 pRab10 pRab10 (Phosphorylated) LRRK2_mut->pRab10 Hyper-phosphorylates Lysosome_dys Impaired Lysosomal Function pRab10->Lysosome_dys Leads to DNL201 This compound DNL201->LRRK2_mut Inhibits

Caption: this compound inhibits hyperactive LRRK2, blocking downstream hyper-phosphorylation of Rab10 and restoring lysosomal function.

Dosing and Administration in Mice

This compound has good oral bioavailability and is brain penetrant.[5] Both oral (gavage) and intraperitoneal (i.p.) routes of administration can be utilized.

Quantitative Dosing Data Summary
Mouse ModelDoseAdministration RouteKey Findings
BAC Transgenic Mice (expressing human LRRK2 G2019S)~50 mg/kgi.p.Inhibited LRRK2 Ser1292 autophosphorylation in vivo.
Primary Mouse Astrocytes (with endogenous LRRK2 G2019S)(in vitro)N/ARestored lysosomal protein degradation.
Rat models (for PK/PD)(various)OralDose-dependent inhibition of LRRK2 in both kidney and brain tissue.

Note: Detailed dose-response and pharmacokinetic data from mouse studies are primarily available in the Jennings et al., Science Translational Medicine (2022) publication.[1][2][3]

Experimental Protocols

Protocol 3.1: this compound Formulation for In Vivo Administration

This protocol provides a method for preparing this compound for oral gavage or intraperitoneal injection in mice.

Materials:

  • This compound (GNE-0877) powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • PEG300

  • Tween80

  • Sterile water or 0.9% Saline

  • Alternative: Corn oil or Carboxymethylcellulose sodium (CMC-Na) solution

Formulation Procedure (Aqueous Vehicle):

  • Prepare a stock solution of this compound in DMSO (e.g., 68 mg/mL).

  • For a 1 mL final working solution, take 50 µL of the clarified DMSO stock solution.

  • Add 400 µL of PEG300 and mix until the solution is clear.

  • Add 50 µL of Tween80 to the mixture and mix thoroughly until clear.

  • Add 500 µL of sterile water or saline to bring the final volume to 1 mL.

  • Vortex the final solution to ensure homogeneity.

  • Note: This mixed solution should be used immediately for optimal results.

Formulation Procedure (Suspension):

  • For a corn oil suspension: Add the required amount of this compound powder to corn oil and mix thoroughly.

  • For a CMC-Na suspension: Prepare a homogeneous suspension of this compound in an appropriate concentration of CMC-Na solution (e.g., for a final concentration of 5 mg/mL).

Protocol 3.2: Assessment of LRRK2 Target Engagement in Mouse Brain

This protocol describes the Western blot analysis to measure the inhibition of Rab10 phosphorylation in brain tissue from this compound-treated mice.

Workflow:

Western_Blot_Workflow A This compound Administration to Mice B Tissue Collection (Brain, Kidney, etc.) A->B C Homogenization in RIPA Buffer with Inhibitors B->C D Protein Quantification (BCA Assay) C->D E SDS-PAGE D->E F Protein Transfer (Nitrocellulose Membrane) E->F G Blocking (e.g., 5% BSA or Milk) F->G H Primary Antibody Incubation (e.g., anti-pRab10, anti-Rab10) G->H I Secondary Antibody Incubation (HRP-conjugated) H->I J Chemiluminescent Detection I->J K Data Analysis (Quantify Band Intensity) J->K

Caption: Workflow for assessing LRRK2 target engagement via Western blot.

Procedure:

  • Tissue Preparation: At the desired time point after this compound administration, euthanize mice and rapidly dissect the brain region of interest (e.g., striatum, cortex) on ice.

  • Homogenization: Homogenize the tissue in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Lysate Clarification: Centrifuge the homogenates at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blot:

    • Load equal amounts of protein (e.g., 20-40 µg) per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane for 1 hour at room temperature in a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

    • Incubate the membrane overnight at 4°C with primary antibodies against pT73-Rab10 and total Rab10 (as a loading control).

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities for pRab10 and total Rab10. Normalize the pRab10 signal to the total Rab10 signal to determine the extent of LRRK2 inhibition compared to vehicle-treated controls.

Protocol 3.3: Evaluation of Lysosomal Function

This compound has been shown to restore lysosomal function.[1][4] This can be assessed by measuring changes in lysosomal morphology or the levels of specific lysosomal biomarkers.

Methods for Assessment:

  • Immunohistochemistry for Lysosomal Markers:

    • Perfuse mice and prepare brain sections.

    • Perform immunohistochemical staining for lysosomal-associated membrane protein 1 (LAMP1) or other relevant markers.

    • Analyze changes in the size, morphology, and number of lysosomes in relevant cell types (e.g., neurons, astrocytes) using microscopy. Preclinical studies showed this compound could restore lysosome size and morphology.[6]

  • Measurement of Lysosomal Biomarkers:

    • Collect tissues (e.g., kidney) or biofluids (e.g., urine).

    • Measure levels of lysosomal lipids like bis(monoacylglycerol)phosphate (BMP) using mass spectrometry.[5][7] LRRK2 inhibition has been shown to modulate BMP levels, indicating a reversal of lysosomal pathway defects.[4][7]

    • Assess the activity of lysosomal enzymes like β-glucocerebrosidase (GCase) in tissue lysates.

These protocols provide a foundational framework for in vivo studies using this compound in mice. Researchers should consult the primary literature, particularly Jennings et al. (2022), for more detailed methodologies and specific experimental parameters.[1][2][3]

References

Application Note and Protocols: Measuring Lysosomal Activity in Response to Dnl-201

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons. Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are among the most common genetic risk factors for both familial and sporadic PD.[1] These mutations often lead to increased LRRK2 kinase activity, which is thought to impair the function of lysosomes, the primary recycling centers of the cell.[2][3] This impairment contributes to the accumulation of cellular waste and neurodegeneration.[2]

Dnl-201 is an investigational, brain-penetrant small molecule inhibitor of LRRK2.[1][4] By inhibiting the hyperactive LRRK2 kinase, this compound is designed to restore normal lysosomal function, representing a potential disease-modifying therapy for PD.[4][5] In preclinical and clinical studies, this compound has been shown to reduce the activity of LRRK2 and modulate downstream biomarkers of lysosomal function.[2][4]

This application note provides detailed protocols for measuring lysosomal activity in response to treatment with this compound in both cellular models and clinical samples. It includes methods for assessing general lysosomal degradation and specific enzyme activity, along with data demonstrating the utility of these assays.

This compound Mechanism of Action

Mutations in LRRK2 can lead to its over-activation, resulting in the hyper-phosphorylation of substrates like Rab10 GTPases. This aberrant activity disrupts various cellular processes, including lysosomal trafficking and function. This compound acts as a selective, ATP-competitive inhibitor of LRRK2, reducing its kinase activity. This inhibition is expected to normalize Rab10 phosphorylation, thereby restoring lysosomal homeostasis and improving the cell's ability to clear aggregated proteins and damaged organelles.[1][4]

Dnl201_Mechanism cluster_0 Pathogenic State (LRRK2 Mutation) cluster_1 Therapeutic Intervention cluster_2 Restored State LRRK2_mut Mutant LRRK2 LRRK2_hyper Increased LRRK2 Kinase Activity LRRK2_mut->LRRK2_hyper Rab10_hyper Increased pRab10 LRRK2_hyper->Rab10_hyper LRRK2_norm Normalized LRRK2 Kinase Activity Lysosome_dys Lysosomal Dysfunction (Impaired Degradation) Rab10_hyper->Lysosome_dys PD_path PD Pathogenesis Lysosome_dys->PD_path Dnl201 This compound Dnl201->LRRK2_hyper Inhibits Rab10_norm Normalized pRab10 LRRK2_norm->Rab10_norm Lysosome_func Restored Lysosomal Function Rab10_norm->Lysosome_func Therapeutic_effect Therapeutic Effect Lysosome_func->Therapeutic_effect

Caption: this compound inhibits hyperactive LRRK2 kinase to restore lysosomal function.

Quantitative Data from this compound Studies

Clinical trials have demonstrated that this compound successfully engages its target (LRRK2) and modulates downstream lysosomal biomarkers. The following tables summarize key quantitative findings from Phase 1 and 1b studies.

Table 1: LRRK2 Target Engagement and Pathway Modulation in Blood

Biomarker Effect of this compound Level of Inhibition Reference
pS935 LRRK2 Inhibition >50% [6]

| pT73 Rab10 | Inhibition | >50% |[7] |

Table 2: Modulation of Lysosomal Biomarker in Parkinson's Disease Patients (Phase 1b)

Biomarker Sample Type Low Dose this compound High Dose this compound Reference

| BMP (22:6-bis-monoacylglycero-phosphate) | Urine | 20% improvement (reduction) | 60% improvement (reduction) | |

Experimental Protocols

Protocol 1: General Lysosomal Degradation Assay

This protocol measures the overall proteolytic activity within lysosomes using a self-quenched substrate that fluoresces upon degradation.[8][9]

Assay_Workflow_1 start 1. Cell Culture Plate cells (e.g., iPSC-derived neurons, HEK293) and allow to adhere. treatment 2. Compound Treatment Treat cells with vehicle, this compound (various concentrations), and controls for 24-48h. start->treatment substrate_add 3. Substrate Addition Add a self-quenched lysosomal substrate (e.g., DQ™ Green BSA) to the medium. treatment->substrate_add incubation 4. Incubation Incubate for 1-4 hours to allow for substrate uptake and degradation. substrate_add->incubation wash 5. Cell Washing Wash cells with ice-cold PBS to remove excess, non-internalized substrate. incubation->wash analysis 6. Analysis Quantify fluorescence using a microplate reader or visualize using fluorescence microscopy. wash->analysis end 7. Data Interpretation Increased fluorescence indicates higher lysosomal degradative activity. analysis->end

Caption: Workflow for measuring general lysosomal degradation activity.

Materials:

  • Cell line of interest (e.g., patient-derived fibroblasts with LRRK2 mutations)

  • Complete cell culture medium

  • This compound

  • Vehicle control (e.g., DMSO)

  • Positive control (optional, e.g., a known lysosomal activator)

  • Negative control (e.g., Bafilomycin A1, a lysosomal inhibitor)[9]

  • Lysosomal substrate (e.g., DQ™ Green BSA)

  • Phosphate-Buffered Saline (PBS)

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Plating: Plate cells in a 96-well clear-bottom black plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Aspirate the old medium from the cells and add the medium containing this compound, vehicle, or control compounds.

    • Incubate for a predetermined time (e.g., 24 to 48 hours) at 37°C and 5% CO₂.

  • Substrate Loading:

    • Prepare the DQ™ Green BSA working solution in pre-warmed, serum-free medium according to the manufacturer's instructions.

    • Remove the compound-containing medium and add the DQ™ Green BSA working solution to each well.

    • Incubate for 1-4 hours at 37°C. This time may need optimization depending on the cell type.[9]

  • Measurement:

    • Wash the cells twice with 1X ice-cold Assay Buffer or PBS to stop uptake and remove extracellular substrate.[9]

    • Add fresh PBS or buffer to the wells.

    • Measure the fluorescence intensity using a microplate reader (e.g., Ex/Em = 488/515 nm).

  • Data Analysis:

    • Subtract the background fluorescence (wells with no cells).

    • Normalize the fluorescence signal to cell number (e.g., using a CyQUANT™ or similar cell viability assay).

    • Compare the normalized fluorescence of this compound-treated cells to vehicle-treated cells. An increase in fluorescence indicates enhanced lysosomal degradation.

Protocol 2: β-Glucocerebrosidase (GCase) Activity Assay

This protocol measures the activity of a specific lysosomal enzyme, GCase (or β-Glucosidase), which is relevant to both Gaucher's disease and Parkinson's disease.[10]

Materials:

  • Cell line of interest

  • This compound and controls

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • GCase fluorogenic substrate (e.g., 4-Methylumbelliferyl β-D-glucopyranoside)

  • GCase assay buffer (e.g., citrate/phosphate buffer, pH 5.4)

  • Stop solution (e.g., 0.1 M glycine, pH 10.5)

  • BCA Protein Assay Kit

  • Fluorescence microplate reader

Procedure:

  • Cell Culture and Treatment: Plate and treat cells with this compound and controls as described in Protocol 4.1.

  • Cell Lysis:

    • After treatment, wash cells with cold PBS.

    • Add cold cell lysis buffer to each well and incubate on ice for 15-30 minutes.

    • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay.

  • Enzymatic Reaction:

    • In a 96-well black plate, add a standardized amount of protein lysate (e.g., 10-20 µg) to each well.

    • Prepare the substrate working solution in the GCase assay buffer.

    • Add the substrate solution to each well to initiate the reaction.

    • Incubate at 37°C for 60 minutes in the dark.

  • Measurement:

    • Stop the reaction by adding the stop solution.

    • Measure the fluorescence of the cleaved product (4-Methylumbelliferone) using a microplate reader (e.g., Ex/Em = 365/445 nm).

  • Data Analysis:

    • Generate a standard curve using known concentrations of 4-Methylumbelliferone.

    • Calculate the amount of product generated in each sample.

    • Express GCase activity as pmol of substrate hydrolyzed per hour per mg of protein.

    • Compare the activity in this compound-treated samples to vehicle controls.

Protocol 3: Analysis of Lysosomal Biomarkers from Biological Fluids

This section outlines the principles for measuring lysosomal biomarkers like Bis(monoacylglycerol)phosphate (BMP) from clinical samples, such as urine, which reflects systemic changes in lysosomal function.[5]

Biomarker_Workflow start 1. Sample Collection Collect urine samples from subjects (pre- and post-Dnl-201 treatment). processing 2. Sample Processing Centrifuge to remove debris. Normalize sample volume to creatinine (B1669602) concentration. start->processing extraction 3. Lipid Extraction Perform liquid-liquid or solid-phase extraction to isolate lipids, including BMP. processing->extraction analysis 4. LC-MS/MS Analysis Use Liquid Chromatography-Tandem Mass Spectrometry to separate and quantify BMP species. extraction->analysis quantification 5. Data Quantification Quantify BMP levels against an internal standard. analysis->quantification end 6. Interpretation Compare post-treatment BMP levels to baseline. A decrease suggests modulation of lysosomal pathways. quantification->end

References

Application Notes and Protocols for Studying LRRK2 Biology in Astrocytes with DNL-201

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a critical enzyme implicated in the pathogenesis of Parkinson's disease (PD). Mutations in the LRRK2 gene are the most common genetic cause of both familial and sporadic PD.[1][2] Astrocytes, the most abundant glial cells in the central nervous system, express high levels of LRRK2 and play a crucial role in brain homeostasis, neuroinflammation, and neuron-glia communication.[2][3] Dysfunctional LRRK2 activity in astrocytes is linked to impaired lysosomal function, altered inflammatory responses, and compromised synaptic support, all of which contribute to neurodegeneration.[1][2]

DNL-201 is a first-in-class, central nervous system (CNS)-penetrant, selective, and ATP-competitive small-molecule inhibitor of LRRK2 kinase activity.[4][5] Developed by Denali Therapeutics, this compound has undergone preclinical and clinical evaluation, demonstrating its potential to correct lysosomal dysfunction and modulate LRRK2-mediated pathways.[4][5] These application notes provide detailed protocols for utilizing this compound to investigate LRRK2 biology in astrocytes, offering a valuable tool for PD research and therapeutic development.

Mechanism of Action

This compound effectively suppresses the kinase activity of LRRK2 in a dose-dependent manner.[5] This inhibition is observed through the reduced phosphorylation of LRRK2 at serine-935 (pS935) and its direct substrate, Rab10, at threonine-73 (pT73).[4] By inhibiting LRRK2, this compound has been shown to restore lysosomal structure and function in cellular models, including primary mouse astrocytes.[4][5]

Quantitative Data

The following tables summarize the quantitative data regarding the efficacy and effects of this compound and other relevant LRRK2 inhibitors.

Table 1: In Vitro and In Vivo Inhibition of LRRK2 Activity by this compound

ParameterSystemTreatmentResultReference
LRRK2 Activity InhibitionWhole Blood (Healthy Volunteers)80 mg and 100 mg twice daily75-82% median reduction[5]
LRRK2 Activity InhibitionWhole Blood (Parkinson's Patients)High Dose>85% median reduction[5]
LRRK2 Activity InhibitionWhole Blood (Parkinson's Patients)Low Dose>55% median reduction[5]
pS935 LRRK2 InhibitionParkinson's PatientsLow and High Doses>50% inhibition
pRab10 InhibitionParkinson's PatientsLow and High Doses>50% inhibition
LRRK2 Inhibition (Peak)Healthy VolunteersHighest Evaluated Dose90% inhibition[1]
LRRK2 Inhibition (Trough)Healthy VolunteersHighest Evaluated Dose50% inhibition[1]

Table 2: Effect of this compound on Lysosomal Function Biomarkers

BiomarkerSystemTreatmentResultReference
Urinary BMPParkinson's PatientsLow Dose20% improvement
Urinary BMPParkinson's PatientsHigh Dose60% improvement

Signaling Pathways and Experimental Workflows

LRRK2-Mediated Neuroinflammation in Astrocytes

LRRK2 is a key regulator of neuroinflammatory responses in astrocytes. Pathogenic mutations like G2019S can exacerbate inflammatory signaling. This compound can be used to dissect the role of LRRK2 kinase activity in these pathways.

LRRK2_Neuroinflammation_Pathway cluster_stimulus Inflammatory Stimuli cluster_astrocyte Astrocyte alpha-synuclein alpha-synuclein LRRK2_active LRRK2 (Active Kinase) alpha-synuclein->LRRK2_active activates LPS LPS LPS->LRRK2_active activates NF-kB NF-κB Pathway LRRK2_active->NF-kB phosphorylates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NF-kB->Cytokines induces transcription DNL201 This compound DNL201->LRRK2_active inhibits

Caption: LRRK2-mediated neuroinflammatory pathway in astrocytes.

Experimental Workflow: Assessing this compound's Anti-inflammatory Effects

This workflow outlines the steps to evaluate the efficacy of this compound in mitigating LRRK2-mediated neuroinflammation in primary astrocyte cultures.

Experimental_Workflow_Inflammation Culture 1. Culture Primary Astrocytes Stimulate 2. Stimulate with α-synuclein or LPS Culture->Stimulate Treat 3. Treat with this compound (various concentrations) Stimulate->Treat Collect 4. Collect Supernatant and Cell Lysates Treat->Collect Analyze 5. Analyze Cytokine Levels (ELISA) and NF-κB Activation (Western Blot) Collect->Analyze

Caption: Workflow for analyzing this compound's anti-inflammatory effects.

LRRK2 and Lysosomal Function in Astrocytes

LRRK2 activity is intricately linked to lysosomal homeostasis. Increased LRRK2 kinase activity can impair lysosomal function, which this compound can potentially rescue.

LRRK2_Lysosomal_Pathway cluster_astrocyte Astrocyte LRRK2_active LRRK2 (Active Kinase) Rab10 Rab10 LRRK2_active->Rab10 phosphorylates pRab10 pRab10 Rab10->pRab10 Lysosomal_dysfunction Lysosomal Dysfunction (Reduced Cathepsin Activity, Altered pH) pRab10->Lysosomal_dysfunction leads to DNL201 This compound DNL201->LRRK2_active inhibits

Caption: LRRK2's role in regulating lysosomal function.

Experimental Workflow: Measuring Lysosomal Function

This workflow details the process of assessing the impact of this compound on lysosomal function in astrocytes.

Experimental_Workflow_Lysosome Culture 1. Culture Astrocytes (e.g., LRRK2 G2019S) Treat 2. Treat with this compound Culture->Treat Lyse 3. Lyse Cells and Isolate Lysosomes Treat->Lyse Assay 4. Perform Lysosomal Assays (Cathepsin Activity, LysoTracker for pH) Lyse->Assay Analyze 5. Quantify and Compare Results Assay->Analyze

References

Application Notes and Protocols for Clinical Trial Design of LRRK2 Inhibitors: A Focus on DNL201

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the clinical trial design for Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors, with a specific focus on DNL201, an investigational agent for Parkinson's disease. This document outlines the key preclinical and clinical findings, detailed experimental protocols for essential biomarker assays, and visual representations of the underlying biological pathways and experimental workflows.

Introduction to LRRK2 Inhibition in Parkinson's Disease

Mutations in the LRRK2 gene are the most common genetic cause of both familial and sporadic Parkinson's disease (PD).[1][2][3][4] These mutations often lead to increased LRRK2 kinase activity, which is believed to impair lysosomal function and contribute to the neurodegenerative process in PD.[1][2][3][4] Therefore, inhibiting LRRK2 kinase activity presents a promising therapeutic strategy to slow disease progression. DNL201 is a first-in-class, central nervous system (CNS)-penetrant, selective, and ATP-competitive small-molecule inhibitor of LRRK2 kinase.[1][3][4]

Preclinical and Clinical Development of DNL201

Preclinical studies demonstrated that DNL201 effectively inhibits LRRK2 kinase activity, as evidenced by a dose-dependent reduction in the phosphorylation of LRRK2 at serine 935 (pS935-LRRK2) and its substrate Rab10 at threonine 73 (pT73-Rab10).[1][3] This inhibition was associated with improved lysosomal function in various cellular models.[1][2][3] Chronic administration in non-human primates was well-tolerated and did not show adverse effects on lung or kidney function at therapeutic doses.[2][5]

Phase 1 and 1b clinical trials have evaluated the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of DNL201 in healthy volunteers and PD patients.[1][2][5] These studies have shown that DNL201 is generally well-tolerated and achieves target engagement in both the periphery and the CNS.[1][6][7][8]

Table 1: Summary of DNL201 Clinical Trials
Trial Identifier Phase Population Number of Participants Dosage Regimen Key Findings
NCT045515341Healthy Adult Volunteers122Single Ascending Doses (SAD): 10-225 mg; Multiple Ascending Doses (MAD): 40 mg QD to 100 mg BID for 10 daysGenerally well-tolerated. Dose-dependent inhibition of LRRK2 activity (75-82% median reduction at 80 and 100 mg BID). Reduction in urinary BMP.[2][5]
NCT037107071bParkinson's Disease Patients (with and without LRRK2 mutations)2830 mg or 50 mg three times daily for 28 daysGenerally well-tolerated. Dose-dependent reduction of LRRK2 activity in whole blood (>85% at the higher dose). Decrease in urinary BMP at the 50 mg dose.[2][6][7][9][10]

Biomarker Strategy in LRRK2 Inhibitor Trials

A robust biomarker strategy is crucial for the clinical development of LRRK2 inhibitors to demonstrate target engagement, assess pharmacodynamic effects, and potentially stratify patient populations.

Table 2: Key Biomarkers for LRRK2 Inhibition
Biomarker Matrix Purpose Assay
pS935-LRRK2 Whole Blood, CSF, PBMCsTarget Engagement / PharmacodynamicsWestern Blot, ELISA, Mass Spectrometry
pT73-Rab10 Whole Blood, CSF, PBMCsTarget Engagement / PharmacodynamicsWestern Blot, ELISA, Mass Spectrometry
Urinary Bis(monoacylglycerol)phosphate (BMP) UrineLysosomal Function / Pathway EngagementLC-MS/MS

Experimental Protocols

The following are generalized protocols for the key biomarker assays used in LRRK2 inhibitor clinical trials. These should be optimized and validated for specific laboratory conditions.

Protocol 1: Western Blot for pS935-LRRK2 and Total LRRK2 in Peripheral Blood Mononuclear Cells (PBMCs)

1. PBMC Isolation and Lysate Preparation:

  • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • Wash the cell pellet with ice-cold PBS.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

2. SDS-PAGE and Protein Transfer:

  • Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.

  • Separate proteins on an 8-10% SDS-polyacrylamide gel.

  • Transfer proteins to a PVDF membrane using a wet or semi-dry transfer system.

3. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against pS935-LRRK2 and total LRRK2 overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

4. Detection and Analysis:

  • Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify band intensities using densitometry software.

  • Normalize the pS935-LRRK2 signal to the total LRRK2 signal.

Protocol 2: ELISA for pT73-Rab10 in Cell Lysates

1. Plate Preparation:

  • Coat a 96-well microplate with a capture antibody specific for total Rab10 overnight at 4°C.

  • Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween 20).

  • Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

2. Sample and Standard Incubation:

  • Prepare serial dilutions of a recombinant pT73-Rab10 standard.

  • Add 100 µL of standards and cell lysates to the wells and incubate for 2 hours at room temperature.

  • Wash the plate three times with wash buffer.

3. Detection:

  • Add a detection antibody specific for pT73-Rab10 conjugated to an enzyme (e.g., HRP) and incubate for 1-2 hours at room temperature.

  • Wash the plate five times with wash buffer.

4. Signal Development and Measurement:

  • Add a substrate solution (e.g., TMB) and incubate in the dark until color develops.

  • Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

  • Read the absorbance at 450 nm using a microplate reader.

  • Generate a standard curve and calculate the concentration of pT73-Rab10 in the samples.

Protocol 3: LRRK2 In Vitro Kinase Assay

1. Reaction Setup:

  • In a 96-well plate, add the LRRK2 inhibitor (e.g., DNL201) at various concentrations.

  • Add recombinant LRRK2 enzyme.

  • Pre-incubate the enzyme and inhibitor for 10-20 minutes at room temperature.

2. Kinase Reaction:

  • Initiate the reaction by adding a mixture of a kinase substrate (e.g., LRRKtide peptide) and ATP.

  • Incubate for a defined period (e.g., 60-120 minutes) at room temperature.

3. Detection of Kinase Activity:

  • Stop the reaction and measure the amount of ADP produced using a commercial kit (e.g., ADP-Glo™ Kinase Assay). This involves converting the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal.

  • Alternatively, use a radiolabeled ATP ([γ-³²P]ATP) and measure the incorporation of the radiolabel into the substrate.

4. Data Analysis:

  • The luminescent or radioactive signal is proportional to the LRRK2 kinase activity.

  • Plot the kinase activity against the inhibitor concentration and determine the IC50 value.

Protocol 4: Measurement of Urinary Bis(monoacylglycerol)phosphate (BMP) by LC-MS/MS

1. Sample Preparation:

  • Thaw urine samples on ice.

  • Perform a liquid-liquid extraction of BMP from the urine using an organic solvent (e.g., n-butanol).

  • Use a deuterated internal standard for quantification.

2. LC-MS/MS Analysis:

  • Reconstitute the dried extract in a suitable solvent.

  • Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

  • Use a suitable chromatography column (e.g., C18) to separate the different BMP species.

  • Perform mass spectrometry in negative ion mode and use multiple reaction monitoring (MRM) to detect and quantify specific BMP species (e.g., di-22:6-BMP).

3. Data Analysis:

  • Generate a standard curve using known concentrations of BMP standards.

  • Quantify the concentration of BMP in the urine samples relative to the internal standard and normalize to urinary creatinine (B1669602) levels.

Visualizations

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Kinase Activity cluster_downstream Downstream Effects LRRK2_Gene LRRK2 Gene (Mutations, e.g., G2019S) LRRK2_Protein LRRK2 Protein LRRK2_Gene->LRRK2_Protein Expression & Increased Kinase Activity pLRRK2 Phosphorylated LRRK2 (pS935) LRRK2_Protein->pLRRK2 Autophosphorylation Rab10 Rab10 pLRRK2->Rab10 Phosphorylates pRab10 Phosphorylated Rab10 (pT73) Rab10->pRab10 Lysosomal_Dysfunction Lysosomal Dysfunction (Increased Urinary BMP) pRab10->Lysosomal_Dysfunction Neurodegeneration Neurodegeneration Lysosomal_Dysfunction->Neurodegeneration DNL201 DNL-201 (LRRK2 Inhibitor) DNL201->pLRRK2 Inhibits Clinical_Trial_Workflow Patient_Recruitment Patient Recruitment (PD patients with/without LRRK2 mutations) Screening Screening (Inclusion/Exclusion Criteria) Patient_Recruitment->Screening Baseline_Assessment Baseline Assessment (Blood/Urine Collection, Clinical Evaluation) Screening->Baseline_Assessment Randomization Randomization Treatment_Arm This compound Treatment (e.g., 28 days) Randomization->Treatment_Arm Placebo_Arm Placebo Randomization->Placebo_Arm On_Treatment_Monitoring On-Treatment Monitoring (Safety, PK/PD) Treatment_Arm->On_Treatment_Monitoring Placebo_Arm->On_Treatment_Monitoring Baseline_Assessment->Randomization End_of_Treatment_Assessment End of Treatment Assessment (Blood/Urine Collection, Clinical Evaluation) On_Treatment_Monitoring->End_of_Treatment_Assessment Data_Analysis Data Analysis (Safety, Biomarkers, Clinical Endpoints) End_of_Treatment_Assessment->Data_Analysis Biomarker_Assay_Workflow cluster_sample Sample Collection cluster_processing Sample Processing cluster_assay Biomarker Assays Blood Whole Blood PBMC_Isolation PBMC Isolation Blood->PBMC_Isolation Urine Urine Urine_Extraction BMP Extraction Urine->Urine_Extraction Lysate_Prep Cell Lysis PBMC_Isolation->Lysate_Prep Western_Blot Western Blot (pS935-LRRK2) Lysate_Prep->Western_Blot ELISA ELISA (pT73-Rab10) Lysate_Prep->ELISA LC_MS LC-MS/MS (Urinary BMP) Urine_Extraction->LC_MS

References

Application Notes and Protocols for Biomarker Analysis in DNL-201 Clinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the analysis of key pharmacodynamic and disease-related biomarkers in clinical studies of DNL-201, a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). The methodologies outlined below are essential for assessing the target engagement of this compound and its downstream effects on lysosomal function.

Introduction

This compound is an investigational small molecule designed to inhibit the kinase activity of LRRK2, which is genetically linked to an increased risk of Parkinson's disease. Mutations in the LRRK2 gene can lead to hyperactive LRRK2 kinase, impairing lysosomal and vesicular trafficking pathways within neurons. This compound aims to normalize this activity, offering a potential disease-modifying therapy for Parkinson's disease.

Biomarker analysis is a critical component of the clinical development of this compound, providing evidence of target engagement and pathway modulation in response to treatment. The primary biomarkers for this compound clinical studies include:

  • pS935-LRRK2: Phosphorylation of LRRK2 at serine 935 is a widely used marker of LRRK2 kinase activity. Inhibition of LRRK2 by this compound is expected to decrease the levels of pS935-LRRK2.

  • pT73-Rab10: Rab10 is a direct substrate of LRRK2, and its phosphorylation at threonine 73 is a specific indicator of LRRK2 kinase activity. A reduction in pT73-Rab10 levels serves as a key pharmacodynamic marker of this compound's effect.

  • Urinary Bis(monoacylglycerol)phosphate (BMP): BMP is a lysosomal lipid that is implicated in lysosomal function. Altered BMP levels have been observed in individuals with LRRK2 mutations, and modulation of urinary BMP is a downstream biomarker of this compound's impact on lysosomal pathways.

Quantitative Biomarker Data from this compound Clinical Studies

The following tables summarize the quantitative biomarker data from the Phase 1 and Phase 1b clinical studies of this compound.

Table 1: LRRK2 Inhibition in Healthy Volunteers (Phase 1)

BiomarkerDosePeak InhibitionTrough Inhibition
LRRK2 Kinase ActivityHighest Multiple Dose>90%>50%

Table 2: LRRK2 and Lysosomal Pathway Engagement in Parkinson's Disease Patients (Phase 1b)

BiomarkerLow Dose this compoundHigh Dose this compound
pS935-LRRK2 Inhibition50-75%50-75%
pT73-Rab10 Reduction in Blood>55% (median)>85% (median)
Urinary BMP ReductionNot significantSignificant reduction

LRRK2 Signaling Pathway and this compound Mechanism of Action

This compound is an ATP-competitive inhibitor of the LRRK2 kinase. By binding to the ATP-binding pocket of the LRRK2 kinase domain, this compound prevents the transfer of phosphate (B84403) to its substrates, including Rab10. This inhibition leads to a reduction in phosphorylated Rab10, which in turn is expected to restore normal lysosomal function.

LRRK2_Pathway cluster_0 LRRK2 Kinase Activity cluster_1 This compound Inhibition cluster_2 Downstream Effects LRRK2 LRRK2 pLRRK2 pS935-LRRK2 LRRK2->pLRRK2 Autophosphorylation pRab10 pT73-Rab10 LRRK2->pRab10 Phosphorylation Rab10 Rab10 Lysosomal_Function Lysosomal Function pRab10->Lysosomal_Function Modulates ATP ATP ADP ADP ATP->ADP Phosphate Transfer DNL201 This compound DNL201->LRRK2 Inhibits

Caption: this compound inhibits LRRK2 kinase activity and downstream signaling.

Experimental Protocols

The following are detailed protocols for the analysis of the key biomarkers for this compound.

Protocol 1: Analysis of pS935-LRRK2 and Total LRRK2 by Western Blot

This protocol describes the semi-quantitative analysis of pS935-LRRK2 and total LRRK2 in peripheral blood mononuclear cells (PBMCs) by Western blot.

Materials:

  • Ficoll-Paque PLUS

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-pS935-LRRK2 (e.g., Abcam ab133450)

    • Mouse anti-total LRRK2 (e.g., NeuroMab N241A/34)

    • Loading control antibody (e.g., anti-GAPDH or anti-beta-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • Cell Lysis: Lyse the PBMC pellet with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against pS935-LRRK2 and total LRRK2 overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Develop the blot using an ECL substrate and image using a chemiluminescence imaging system.

  • Data Analysis: Quantify the band intensities for pS935-LRRK2 and total LRRK2. Normalize the pS935-LRRK2 signal to the total LRRK2 signal.

Western_Blot_Workflow start PBMC Isolation lysis Cell Lysis start->lysis quant Protein Quantification lysis->quant sds_page SDS-PAGE quant->sds_page transfer Western Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody (pS935/Total LRRK2) blocking->primary_ab secondary_ab Secondary Antibody primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis

Caption: Workflow for Western blot analysis of LRRK2 phosphorylation.

Protocol 2: Analysis of pT73-Rab10 by Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This protocol describes a high-throughput method for the quantitative analysis of pT73-Rab10 in cell lysates.

Materials:

  • HTRF Phospho-RAB10 (Thr73) detection kit (e.g., from Cisbio)

  • Cell lysis buffer compatible with HTRF

  • 384-well low-volume white microplates

  • HTRF-compatible plate reader

Procedure:

  • Cell Culture and Lysis: Culture and treat cells as required. Lyse cells directly in the culture plate or after harvesting.

  • Assay Plate Preparation: Transfer cell lysates to a 384-well HTRF plate.

  • Reagent Addition: Add the HTRF detection reagents (anti-Rab10 antibody labeled with a donor fluorophore and anti-pT73-Rab10 antibody labeled with an acceptor fluorophore) to the wells.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (typically 2-4 hours).

  • Signal Detection: Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at two different wavelengths.

  • Data Analysis: Calculate the HTRF ratio (acceptor signal / donor signal) and determine the concentration of pT73-Rab10 from a standard curve.

HTRF_Workflow start Cell Lysis transfer Transfer Lysate to 384-well Plate start->transfer reagents Add HTRF Detection Reagents transfer->reagents incubation Incubation reagents->incubation read Read Plate incubation->read analysis Data Analysis read->analysis

Caption: High-throughput HTRF assay workflow for pT73-Rab10.

Protocol 3: Analysis of Urinary BMP by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general framework for the quantitative analysis of BMP in urine samples.

Materials:

  • Urine collection containers

  • Internal standards (e.g., deuterated BMP species)

  • Solvents for liquid-liquid extraction (e.g., chloroform, methanol)

  • LC-MS/MS system (e.g., a triple quadrupole or high-resolution mass spectrometer)

  • C18 reverse-phase LC column

Procedure:

  • Sample Preparation:

    • Thaw urine samples on ice.

    • Centrifuge to remove particulates.

    • Spike the samples with an internal standard.

    • Perform a liquid-liquid extraction to isolate the lipid fraction.

    • Dry the lipid extract under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS analysis.

  • LC-MS/MS Analysis:

    • Inject the extracted sample onto the LC-MS/MS system.

    • Separate the lipid species using a reverse-phase LC gradient.

    • Detect the different BMP species using multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer or by high-resolution mass spectrometry.

  • Data Analysis:

    • Integrate the peak areas for the different BMP species and the internal standard.

    • Calculate the concentration of each BMP species relative to the internal standard.

    • Normalize the BMP concentrations to urinary creatinine (B1669602) levels to account for variations in urine dilution.

LCMS_Workflow start Urine Sample Collection extraction Liquid-Liquid Extraction start->extraction lc_separation LC Separation extraction->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection analysis Data Analysis ms_detection->analysis

Caption: Workflow for urinary BMP analysis by LC-MS/MS.

Conclusion

The biomarker assays described in these application notes are essential tools for the clinical development of this compound. Robust and reliable measurement of pS935-LRRK2, pT73-Rab10, and urinary BMP provides critical information on the pharmacodynamic activity of this compound and its potential to modify the underlying pathology of Parkinson's disease. The provided protocols offer a foundation for laboratories to establish and validate these important biomarker analyses.

Application Notes and Protocols: Measurement of Urinary Bis(monoacylglycerol)phosphate (BMP) as a Pharmacodynamic Biomarker for Dnl-201

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dnl-201 is a potent, brain-penetrant small molecule inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), a key therapeutic target in the treatment of Parkinson's disease.[1][2][3] Mutations in the LRRK2 gene are the most common genetic cause of Parkinson's disease, and increased LRRK2 kinase activity is believed to contribute to the disease's pathogenesis by impairing lysosomal function.[1][4][5] this compound is designed to modulate this activity, thereby restoring normal lysosomal function.

A critical aspect of the clinical development of this compound is the identification and validation of pharmacodynamic biomarkers to monitor target engagement and downstream biological effects. Urinary bis(monoacylglycerol)phosphate (BMP), specifically species such as di-22:6-BMP and di-18:1-BMP, has emerged as a promising non-invasive biomarker for this purpose.[1] BMPs are anionic phospholipids (B1166683) concentrated in the internal vesicles of late endosomes and lysosomes, and their levels in urine are indicative of lysosomal function.[6][7] Individuals with LRRK2 mutations, who exhibit increased kinase activity, have been shown to have elevated levels of urinary BMP.[3][6]

Treatment with this compound has been demonstrated to reduce urinary BMP levels in a dose-dependent manner in both healthy volunteers and Parkinson's disease patients, suggesting a restoration of lysosomal pathway function.[2][8][9] This document provides detailed application notes and protocols for the measurement of urinary BMP as a pharmacodynamic biomarker for this compound.

Scientific Background: The LRRK2-Lysosomal Pathway and BMP

The signaling pathway involving LRRK2 and its impact on lysosomal function is a key area of research in Parkinson's disease. Increased LRRK2 kinase activity leads to a cascade of events that ultimately disrupt lysosomal homeostasis. This is reflected in the altered levels of urinary BMP. The inhibition of LRRK2 by this compound is hypothesized to normalize this pathway.

LRRK2_Pathway cluster_0 Cellular Environment cluster_1 Clinical Observation LRRK2 LRRK2 Kinase Lysosome Lysosome LRRK2->Lysosome Impairs Function Dnl201 This compound Dnl201->LRRK2 Inhibits Decreased_uBMP Decreased Urinary BMP (Post-Dnl-201 Treatment) Dnl201->Decreased_uBMP uBMP Urinary BMP Lysosome->uBMP Releases BMP Increased_uBMP Increased Urinary BMP (in PD with LRRK2 mutation) uBMP->Increased_uBMP

This compound inhibits LRRK2, restoring lysosomal function.

Expected Outcomes and Data Presentation

Clinical trials of this compound have demonstrated a dose-dependent reduction in urinary BMP levels. The following table summarizes the expected outcomes based on published data. This tabular format allows for a clear comparison of the biomarker response at different dose levels.

Dose LevelAnalytePercent Change from Baseline (Mean)Reference
Low DoseUrinary BMP (22:6-bis-monoacylglycero-phosphate)-20%[9]
High DoseUrinary BMP (22:6-bis-monoacylglycero-phosphate)-60%[9]

Experimental Protocols

The following protocols are based on established and qualified methods for the analysis of urinary BMP by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][3][8]

Urine Sample Collection and Handling

Proper sample collection and handling are critical to ensure the integrity of the lipid biomarkers.

  • Collection: Collect mid-stream urine samples in sterile polypropylene (B1209903) containers. For longitudinal studies, it is recommended to collect samples at the same time of day for each subject to minimize diurnal variations.

  • Initial Processing: Immediately after collection, centrifuge the urine at 2000 x g for 10 minutes at 4°C to remove cells and debris.

  • Storage: Aliquot the supernatant into cryovials and store immediately at -80°C until analysis. Avoid repeated freeze-thaw cycles.[5]

Materials and Reagents
  • BMP standards (e.g., di-18:1 BMP, di-22:6-BMP)

  • Internal Standard (e.g., di-14:0-BMP or di-22:6-BMP-d5)

  • LC-MS grade water, methanol, acetonitrile, and n-butanol

  • Formic acid

  • Bovine Serum Albumin (BSA)

  • 96-well plates

Sample Preparation and Extraction

This protocol utilizes liquid-liquid extraction to isolate BMP from the urine matrix.

  • Thaw Samples: Thaw frozen urine samples on ice.

  • Prepare Calibration Standards: Prepare a calibration curve using a surrogate matrix (e.g., 0.5% BSA in water) spiked with known concentrations of BMP standards.[8] This is necessary because urine contains endogenous levels of BMP.

  • Aliquoting: In a 96-well plate, add 50 µL of urine sample, calibration standard, or quality control (QC) sample to each well.

  • Add Internal Standard: Add 10 µL of the internal standard solution to each well.

  • Extraction: Add 200 µL of n-butanol to each well, seal the plate, and vortex for 10 minutes.

  • Centrifugation: Centrifuge the plate at 3000 x g for 5 minutes to separate the layers.

  • Supernatant Transfer: Carefully transfer 150 µL of the upper organic layer to a new 96-well plate.

  • Evaporation: Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

LC-MS/MS Analysis

The analysis is performed using a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • LC Column: A C18 reversed-phase column is typically used for separation.

  • Mobile Phases:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile/Methanol (90:10, v/v) with 0.1% formic acid

  • Gradient Elution: A gradient from low to high organic phase is used to elute the BMPs.

  • Mass Spectrometry: The mass spectrometer is operated in negative ion mode with multiple reaction monitoring (MRM) to detect the specific parent and daughter ion transitions for each BMP species and the internal standard.

Example MRM Transitions (Negative Ion Mode):

AnalyteParent Ion (m/z)Daughter Ion (m/z)
di-18:1 BMP775.5281.2
di-22:6 BMP871.5327.2
di-14:0-BMP (IS)663.4227.2
Data Analysis and Quantification
  • Peak Integration: Integrate the chromatographic peaks for each BMP species and the internal standard.

  • Calibration Curve: Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibration standards.

  • Quantification: Determine the concentration of BMP in the urine samples by interpolating their peak area ratios from the calibration curve.

  • Normalization: To account for variations in urine dilution, normalize the BMP concentration to urinary creatinine (B1669602) levels.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the analytical workflow for measuring urinary BMP.

experimental_workflow cluster_collection Sample Collection & Preparation cluster_extraction Lipid Extraction cluster_analysis LC-MS/MS Analysis arrow arrow urine_collection Urine Collection centrifugation Centrifugation (2000g, 10 min, 4°C) urine_collection->centrifugation storage Storage at -80°C centrifugation->storage thawing Thaw Samples on Ice storage->thawing add_is Add Internal Standard thawing->add_is lle Liquid-Liquid Extraction (n-butanol) add_is->lle evaporation Evaporation lle->evaporation reconstitution Reconstitution evaporation->reconstitution lcms LC-MS/MS Analysis (MRM) reconstitution->lcms data_processing Data Processing & Quantification lcms->data_processing normalization Normalization to Creatinine data_processing->normalization

Workflow for urinary BMP measurement.

Conclusion

The measurement of urinary BMP provides a robust and non-invasive method for assessing the pharmacodynamic effects of the LRRK2 inhibitor, this compound. The protocols outlined in this document, based on validated LC-MS/MS methodologies, offer a reliable approach for researchers and drug developers to monitor target engagement and the biological response to this compound in clinical studies. Consistent and accurate measurement of this biomarker is essential for the continued development of this promising therapeutic for Parkinson's disease.

References

DNL-201: Application and Protocols for High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNL-201 is a potent, selective, and central nervous system (CNS) penetrant small-molecule inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). Mutations in the LRRK2 gene, particularly the G2019S substitution, are a significant genetic cause of both familial and sporadic Parkinson's disease (PD). These mutations lead to increased LRRK2 kinase activity, which is thought to impair lysosomal function and contribute to the neurodegenerative processes in PD.[1][2] this compound, by inhibiting LRRK2 kinase activity, presents a promising therapeutic strategy to counter these pathological effects.[1][3]

These application notes provide detailed protocols for utilizing this compound as a reference compound in high-throughput screening (HTS) assays designed to identify and characterize novel LRRK2 inhibitors. The methodologies described focus on robust, cell-based assays that measure the phosphorylation of LRRK2 at serine 935 (pS935), a key biomarker of LRRK2 kinase activity.[3][4]

LRRK2 Signaling Pathway

Mutations in LRRK2 can lead to its hyperactivation, resulting in the increased phosphorylation of downstream substrates, such as Rab GTPases. This aberrant signaling is believed to disrupt vesicular trafficking and lysosomal function, key pathological features of Parkinson's disease. This compound acts by competitively binding to the ATP pocket of the LRRK2 kinase domain, thereby inhibiting its catalytic activity and the subsequent phosphorylation cascade.

LRRK2_Pathway cluster_0 cluster_1 LRRK2_mut Mutant LRRK2 (e.g., G2019S) pRab Phosphorylated Rab LRRK2_mut->pRab ATP ATP DNL201 This compound DNL201->LRRK2_mut Inhibition Rab Rab GTPases Lysosomal_dysfunction Lysosomal Dysfunction pRab->Lysosomal_dysfunction Neurodegeneration Neurodegeneration Lysosomal_dysfunction->Neurodegeneration

Caption: LRRK2 Signaling Pathway and this compound Inhibition.

Quantitative Data

This compound has demonstrated high potency in inhibiting LRRK2 kinase activity in various assays. The following table summarizes the key quantitative data for this compound and a related compound, providing a benchmark for HTS campaigns.

CompoundAssay TypeTargetParameterValue
This compound (GNE-0877) CellularLRRK2IC503 nM[5]
This compound (GNE-0877) BiochemicalLRRK2Ki0.7 nM[5]
LRRK2-IN-1 Cellular (TR-FRET)LRRK2 G2019SIC50~40 nM[6]

High-Throughput Screening Experimental Workflow

A typical workflow for a high-throughput screen to identify novel LRRK2 inhibitors involves several key stages, from initial compound screening to hit validation and characterization.

HTS_Workflow cluster_workflow Compound_Library Compound Library Screening Primary_Assay Primary HTS Assay (e.g., TR-FRET, AlphaLISA) Compound_Library->Primary_Assay Hit_Identification Hit Identification Primary_Assay->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Secondary_Assays Secondary Assays (Orthogonal Methods) Dose_Response->Secondary_Assays Lead_Optimization Lead Optimization Secondary_Assays->Lead_Optimization

Caption: High-Throughput Screening Workflow for LRRK2 Inhibitors.

Experimental Protocols

The following are detailed protocols for two common HTS assays suitable for identifying and characterizing LRRK2 inhibitors. This compound should be used as a positive control to establish assay performance and for comparison of novel compounds.

TR-FRET Cellular Assay for LRRK2 pS935

This protocol is adapted from established methods for measuring LRRK2 phosphorylation at Ser935 in a cellular context using Time-Resolved Förster Resonance Energy Transfer (TR-FRET) technology.[6][7]

Materials:

  • Cell Line: U-2 OS or SH-SY5Y cells

  • Transduction Reagent: BacMam LRRK2-GFP (Wild-Type or G2019S mutant)

  • Detection Reagents: Terbium (Tb)-labeled anti-LRRK2 pS935 antibody

  • Assay Plates: 384-well, low-volume, white, solid bottom

  • Control Inhibitor: this compound

  • Lysis Buffer: 6X Lysis Buffer

  • Assay Medium: Opti-MEM or other suitable medium

Protocol:

  • Cell Transduction:

    • Transduce cells with BacMam LRRK2-GFP according to the manufacturer's instructions. The optimal amount of BacMam reagent should be determined empirically.[6]

    • Incubate for 24 hours to allow for LRRK2-GFP expression.

  • Cell Plating:

    • Harvest transduced cells and resuspend in assay medium.

    • Plate cells into a 384-well assay plate at a predetermined optimal density.

    • Incubate for 20-24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of test compounds and this compound in assay medium.

    • Add the compounds to the cells and incubate for 90 minutes at 37°C.[6]

  • Cell Lysis and Detection:

    • Add 6X Lysis Buffer containing the Tb-labeled anti-LRRK2 pS935 antibody directly to the wells.

    • Incubate at room temperature for 1-2 hours to allow for cell lysis and antibody binding.

  • Data Acquisition:

    • Read the plate on a TR-FRET compatible plate reader, measuring the emission at 490 nm (donor) and 520 nm (acceptor).

    • Calculate the 520/490 nm emission ratio.

  • Data Analysis:

    • Plot the emission ratio against the compound concentration.

    • Determine the IC50 values using a non-linear regression analysis.

AlphaLISA Cellular Assay for LRRK2 pS935

This protocol outlines the use of an AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) SureFire® Ultra™ kit for the detection of LRRK2 phosphorylation at Ser935.[8][9]

Materials:

  • Cell Line: Adherent (e.g., HEK293, A549) or suspension cells (e.g., Jurkat)

  • Assay Kit: AlphaLISA SureFire Ultra Human and Mouse Phospho-LRRK2 (Ser935) Detection Kit (containing Acceptor beads, Donor beads, and Lysis Buffer)

  • Assay Plates: 384-well OptiPlate™

  • Control Inhibitor: this compound

  • Culture Plates: 96-well tissue culture treated plates

Protocol:

  • Cell Culture and Treatment:

    • Seed cells in a 96-well culture plate and incubate overnight.

    • Treat cells with serial dilutions of test compounds and this compound for the desired time (e.g., 1-2 hours).

  • Cell Lysis:

    • Remove the culture medium.

    • Add 1X Lysis Buffer to each well and incubate for 10 minutes at room temperature with gentle shaking.

  • Assay Procedure (in 384-well OptiPlate™):

    • Transfer a small volume of cell lysate (e.g., 10 µL) to the 384-well OptiPlate™.[10]

    • Add the Acceptor Mix (containing biotinylated antibody and CaptSure™-tagged antibody) and incubate for 1 hour at room temperature.[10]

    • Add the Donor Mix (containing streptavidin-coated Donor beads) and incubate for 1 hour at room temperature in the dark.[10]

  • Data Acquisition:

    • Read the plate on an Envision® or other Alpha-enabled plate reader.

  • Data Analysis:

    • The amount of light emission is proportional to the amount of phosphorylated LRRK2.

    • Plot the AlphaLISA signal against the compound concentration and determine the IC50 values.

Conclusion

This compound serves as an invaluable tool for the development and validation of high-throughput screening assays aimed at discovering novel LRRK2 inhibitors. The protocols described herein for TR-FRET and AlphaLISA-based cellular assays provide robust and reproducible methods for assessing LRRK2 kinase activity. By utilizing this compound as a reference compound, researchers can confidently identify and characterize new chemical entities with therapeutic potential for Parkinson's disease and other LRRK2-associated neurodegenerative disorders.

References

Application Notes and Protocols: Immunohistochemical Analysis of LRRK2 Kinase Activity Following DNL-201 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a significant genetic factor in both familial and sporadic Parkinson's disease. The pathogenic activity of LRRK2 is linked to its kinase function, making it a key therapeutic target. DNL-201 is a potent and selective LRRK2 kinase inhibitor that has demonstrated the ability to reduce LRRK2 activity in both preclinical models and clinical trials.[1] These application notes provide detailed protocols for assessing the pharmacodynamic effects of this compound and other LRRK2 inhibitors on kinase activity in tissue samples using immunohistochemistry (IHC) and proximity ligation assay (PLA).

The primary mechanism of this compound is the inhibition of LRRK2 kinase activity. This can be assessed by measuring the phosphorylation status of LRRK2 itself at key regulatory sites, as well as the phosphorylation of its downstream substrates. Key biomarkers for LRRK2 kinase activity that can be evaluated by IHC include:

  • pS935-LRRK2: Phosphorylation at serine 935 is a widely used marker of LRRK2 target engagement by inhibitors.[2] Inhibition of LRRK2 kinase activity leads to the dephosphorylation of this site.

  • pS1292-LRRK2: This is an autophosphorylation site, and its phosphorylation level is a direct indicator of LRRK2 kinase activity.

  • pT73-Rab10: Rab10 is a direct substrate of LRRK2, and its phosphorylation at threonine 73 is a robust biomarker for LRRK2 kinase activity.[1][3]

Quantitative Data Summary

The following tables summarize quantitative data from studies evaluating the effect of LRRK2 inhibitors on kinase activity using immunofluorescence and proximity ligation assays.

InhibitorModel SystemTissue/Cell TypeAnalytePercent Inhibition (Mean ± SEM)Reference
PF475Wild-Type Cholinergic-like neuronsIn vitropS935-LRRK267%[4]
PF475PSEN1 I416T Cholinergic-like neuronsIn vitropS935-LRRK254%[4]
MLi-2Mouse Embryonic Fibroblasts (MEFs)In vitropS1292-LRRK2~75%[5]
MLi-2Lymphoblastoid Cell Lines (LCLs)In vitropS1292-LRRK2~50-60%[5]

| Inhibitor | Dose | Animal Model | Tissue | Analyte | Percent Inhibition | Reference | |---|---|---|---|---|---| | MLi-2 | Chronic Dosing | Mouse | Liver | pS935-LRRK2 | >75% |[2] | | MLi-2 | Chronic Dosing | Mouse | Spinal Cord | pS935-LRRK2 | >65% |[2] |

Signaling Pathways and Experimental Workflows

LRRK2 Signaling Pathway

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Effects LRRK2_Inactive LRRK2 (Inactive) LRRK2_Active LRRK2 (Active) LRRK2_Inactive->LRRK2_Active Autophosphorylation (e.g., S1292) Phosphatases Phosphatases LRRK2_Active->Phosphatases Dephosphorylation Rab10 Rab10 LRRK2_Active->Rab10 Phosphorylation Upstream_Kinases Upstream Kinases Upstream_Kinases->LRRK2_Inactive Phosphorylation (e.g., S935) Phosphatases->LRRK2_Inactive pRab10 pT73-Rab10 Rab10->pRab10 Lysosomal_Function Lysosomal Function pRab10->Lysosomal_Function Modulation Vesicular_Trafficking Vesicular Trafficking pRab10->Vesicular_Trafficking Modulation DNL201 This compound DNL201->LRRK2_Active Inhibition

Caption: LRRK2 Signaling Pathway and this compound Inhibition.

Immunohistochemistry Experimental Workflow

IHC_Workflow Tissue_Prep 1. Tissue Preparation (Fixation & Sectioning) Antigen_Retrieval 2. Antigen Retrieval Tissue_Prep->Antigen_Retrieval Blocking 3. Blocking Antigen_Retrieval->Blocking Primary_Ab 4. Primary Antibody Incubation (e.g., anti-pS935-LRRK2) Blocking->Primary_Ab Secondary_Ab 5. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 6. Detection (Chromogenic or Fluorescent) Secondary_Ab->Detection Counterstaining 7. Counterstaining Detection->Counterstaining Imaging 8. Imaging & Analysis Counterstaining->Imaging

Caption: General Immunohistochemistry Workflow.

Experimental Protocols

Protocol 1: Immunohistochemistry for pS935-LRRK2 in Brain Tissue

This protocol is adapted for the detection of LRRK2 phosphorylated at Serine 935 in paraffin-embedded brain tissue.

Materials:

  • Paraffin-embedded brain tissue sections (5-10 µm)

  • Xylene

  • Ethanol (B145695) (100%, 95%, 70%)

  • Deionized water

  • Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, 0.05% Tween-20, pH 6.0)

  • Blocking buffer (e.g., 10% normal goat serum in PBS with 0.3% Triton X-100)

  • Primary antibody: Rabbit anti-pS935-LRRK2

  • Secondary antibody: Goat anti-rabbit IgG (HRP or fluorescently conjugated)

  • DAB substrate kit (for chromogenic detection) or mounting medium with DAPI (for fluorescent detection)

  • Hematoxylin (for counterstaining in chromogenic detection)

  • PBS (Phosphate Buffered Saline)

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene twice for 5 minutes each.

    • Immerse in 100% ethanol twice for 3 minutes each.

    • Immerse in 95% ethanol for 3 minutes.

    • Immerse in 70% ethanol for 3 minutes.

    • Rinse in deionized water.

  • Antigen Retrieval:

    • Immerse slides in antigen retrieval buffer and heat to 95-100°C for 20-30 minutes.

    • Allow slides to cool to room temperature.

  • Blocking:

    • Wash slides with PBS.

    • Incubate sections with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Dilute the primary anti-pS935-LRRK2 antibody in blocking buffer.

    • Incubate overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Wash slides three times in PBS.

    • Incubate with the appropriate secondary antibody for 1-2 hours at room temperature.

  • Detection:

    • For Chromogenic Detection:

      • Wash slides three times in PBS.

      • Incubate with DAB substrate until desired stain intensity develops.

      • Rinse with deionized water.

    • For Fluorescent Detection:

      • Wash slides three times in PBS.

  • Counterstaining:

    • For Chromogenic Detection:

      • Counterstain with hematoxylin.

      • Rinse with water.

    • For Fluorescent Detection:

      • Mount with a mounting medium containing DAPI.

  • Dehydration and Mounting (Chromogenic):

    • Dehydrate through graded ethanol series and xylene.

    • Coverslip with mounting medium.

  • Imaging and Analysis:

    • Acquire images using a light or fluorescence microscope.

    • Quantify staining intensity or the number of positive cells using image analysis software.

Protocol 2: Proximity Ligation Assay (PLA) for pS1292-LRRK2 in Brain Tissue

PLA is a highly sensitive method for detecting protein modifications and can be used to assess LRRK2 autophosphorylation at Serine 1292.

Materials:

  • Paraffin-embedded or frozen brain tissue sections

  • PLA probes (anti-rabbit PLUS and anti-mouse MINUS)

  • PLA ligation and amplification reagents

  • Primary antibodies: Rabbit anti-pS1292-LRRK2 and Mouse anti-total LRRK2

  • Blocking solution

  • Wash buffers

  • Mounting medium with DAPI

Procedure:

  • Tissue Preparation and Antigen Retrieval:

    • Prepare tissue sections as described in the IHC protocol.

  • Blocking:

    • Incubate sections with blocking solution for 1 hour at 37°C.

  • Primary Antibody Incubation:

    • Incubate with both rabbit anti-pS1292-LRRK2 and mouse anti-total LRRK2 antibodies overnight at 4°C.

  • PLA Probe Incubation:

    • Wash sections.

    • Incubate with PLA probes (anti-rabbit PLUS and anti-mouse MINUS) for 1 hour at 37°C.

  • Ligation:

    • Wash sections.

    • Incubate with the ligation solution for 30 minutes at 37°C.

  • Amplification:

    • Wash sections.

    • Incubate with the amplification solution for 100 minutes at 37°C.

  • Final Washes and Mounting:

    • Wash sections.

    • Mount with a mounting medium containing DAPI.

  • Imaging and Analysis:

    • Acquire images using a fluorescence microscope.

    • Quantify the number of PLA signals per cell.

Protocol 3: Immunohistochemistry for pT73-Rab10 in Brain Tissue

This protocol is for the detection of the LRRK2 substrate Rab10 phosphorylated at Threonine 73.

Materials:

  • Same as for pS935-LRRK2 IHC.

  • Primary antibody: Rabbit anti-pT73-Rab10.

  • Secondary antibody: Goat anti-rabbit IgG (HRP or fluorescently conjugated).

Procedure:

Follow the same procedure as for pS935-LRRK2 IHC, substituting the primary antibody with anti-pT73-Rab10. Tyramide signal amplification can be used to enhance the signal for low-abundance targets.[3]

Conclusion

Immunohistochemistry and related techniques are invaluable tools for assessing the in-situ efficacy of LRRK2 inhibitors like this compound. By providing spatial information on the modulation of LRRK2 kinase activity within specific cell types in tissues, these methods complement data from other immunoassays. The protocols outlined here provide a framework for the robust evaluation of LRRK2-targeted therapeutics in preclinical and clinical research.

References

Application Notes and Protocols: Live-Cell Imaging of Lysosomal Dynamics with DNL-201

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing live-cell imaging techniques to investigate the effects of DNL-201, a potent and selective Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitor, on lysosomal dynamics. This compound is a central nervous system (CNS) penetrating small molecule that has shown promise in restoring lysosomal function, making it a valuable tool for research in neurodegenerative diseases like Parkinson's Disease.[1][2]

Mutations in the LRRK2 gene are a significant genetic risk factor for Parkinson's disease, leading to increased kinase activity that impairs lysosomal function.[1][2][3] This impairment contributes to the accumulation of cellular waste and neurodegeneration.[1] this compound acts by inhibiting this kinase activity, thereby offering a potential therapeutic strategy to correct lysosomal dysfunction.[2]

Live-cell imaging is a powerful technique to visualize and quantify the dynamic processes within lysosomes in real-time. By combining live-cell imaging with this compound treatment, researchers can directly observe and measure changes in lysosomal morphology, trafficking, and function.

Data Presentation

The following tables summarize key quantitative data from preclinical and clinical studies of this compound, demonstrating its target engagement and impact on lysosomal biomarkers.

Table 1: Preclinical Efficacy of this compound

Model SystemBiomarkerEffect of this compoundReference
Cellular ModelsLRRK2 Kinase ActivityInhibition[1][2]
Cellular ModelsPhosphorylation of LRRK2 (pS935)Reduction[2][4]
Cellular ModelsPhosphorylation of Rab10 (pT73)Reduction[2][4]
Primary Mouse AstrocytesLysosomal FunctionImproved[2]
Fibroblasts from Gaucher Disease PatientsLysosomal FunctionImproved[2]
Rat Kidney and Brain TissueLRRK2 ActivityDose-dependent inhibition[5]

Table 2: Clinical Trial Data for this compound in Healthy Volunteers and Parkinson's Disease Patients

Study PhaseParticipantsDoseKey FindingsReference
Phase 1122 Healthy VolunteersSingle and multiple ascending doses (10 to 225 mg)Generally well-tolerated. Dose-dependent reduction in LRRK2 activity (75-82% median reduction at 80 and 100 mg twice daily). Reduced urinary bis(monoacylglycero)phosphate (BMP), a lysosomal function marker.[2][5]
Phase 1b28 Parkinson's Disease Patients30 or 50 mg (three times daily) for 28 daysGenerally well-tolerated. Dose-dependent reduction of LRRK2 activity in whole blood (>85% median drop at the higher dose). Decrease in urinary BMP at the 50 mg dose.[5]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway affected by this compound and a general workflow for live-cell imaging experiments.

LRRK2_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Extracellular Space Extracellular Space LRRK2_mut Mutated LRRK2 (Increased Kinase Activity) pRab10 pRab10 (Phosphorylated) LRRK2_mut->pRab10 Phosphorylates DNL201 This compound DNL201->LRRK2_mut Inhibits LRRK2_norm LRRK2 (Normal Kinase Activity) DNL201->LRRK2_norm Restores Normal Activity Rab10 Rab10 Lysosome_norm Normal Lysosomal Function LRRK2_norm->Lysosome_norm Lysosome_dys Lysosomal Dysfunction (Impaired Trafficking, Reduced Degradation) pRab10->Lysosome_dys Neurodegeneration Neurodegeneration Lysosome_dys->Neurodegeneration

This compound Mechanism of Action

Live_Cell_Imaging_Workflow cluster_setup Experimental Setup cluster_imaging Live-Cell Imaging cluster_analysis Data Analysis Cell_Culture 1. Plate cells on glass-bottom dishes Transfection 2. Transfect with fluorescent lysosomal marker (optional) Cell_Culture->Transfection DNL201_Treatment 3. Treat cells with this compound (and vehicle control) Transfection->DNL201_Treatment Staining 4. Stain with lysosomal dye (e.g., LysoTracker) DNL201_Treatment->Staining Microscopy 5. Acquire time-lapse images using confocal microscopy Staining->Microscopy Quantification 6. Quantify lysosomal parameters: - Size and number - Motility (tracking) - pH (ratiometric dyes) Microscopy->Quantification Interpretation 7. Compare this compound treated vs. control Quantification->Interpretation

Live-Cell Imaging Experimental Workflow

Experimental Protocols

The following protocols provide a general framework for assessing the effect of this compound on lysosomal dynamics using live-cell imaging. Optimization may be required for specific cell types and experimental goals.

Protocol 1: General Live-Cell Imaging of Lysosomes with LysoTracker

This protocol describes the use of LysoTracker dyes to label and visualize acidic organelles, primarily lysosomes, in live cells.

Materials:

  • Cells of interest cultured on glass-bottom dishes or chamber slides

  • Complete cell culture medium

  • This compound (and vehicle control, e.g., DMSO)

  • LysoTracker dye (e.g., LysoTracker Red DND-99, LysoTracker Green DND-26)

  • Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)

  • Confocal microscope with environmental chamber (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed cells on an appropriate imaging vessel and allow them to adhere and reach 50-70% confluency.

  • This compound Treatment: Treat cells with the desired concentration of this compound or vehicle control for the appropriate duration. This should be determined based on prior dose-response experiments.

  • LysoTracker Staining:

    • Prepare a working solution of LysoTracker dye in pre-warmed complete cell culture medium. The optimal concentration should be determined empirically but is typically in the range of 50-100 nM.

    • Remove the culture medium containing this compound and replace it with the LysoTracker-containing medium.

    • Incubate the cells at 37°C for 15-30 minutes.[6]

  • Washing: Gently wash the cells two to three times with pre-warmed live-cell imaging medium to remove excess dye and reduce background fluorescence.

  • Imaging:

    • Add fresh, pre-warmed live-cell imaging medium to the cells.

    • Place the imaging dish on the microscope stage within the environmental chamber.

    • Acquire images using appropriate laser lines and emission filters for the chosen LysoTracker dye.

    • For dynamic studies, acquire time-lapse sequences. Use the lowest possible laser power and shortest exposure times to minimize phototoxicity.[7]

Protocol 2: Ratiometric Measurement of Lysosomal pH

This protocol utilizes a ratiometric pH-sensitive dye, such as LysoSensor Yellow/Blue DND-160, to quantify changes in lysosomal pH following this compound treatment.

Materials:

  • Cells of interest cultured on glass-bottom dishes

  • Complete cell culture medium

  • This compound (and vehicle control)

  • LysoSensor Yellow/Blue DND-160

  • Live-cell imaging medium

  • Confocal microscope with dual-emission detection capabilities

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.

  • LysoSensor Staining:

    • Prepare a working solution of LysoSensor Yellow/Blue DND-160 in pre-warmed complete cell culture medium. A typical working concentration is 1-5 µM.[8]

    • Remove the culture medium and add the LysoSensor-containing medium to the cells.

    • Incubate at 37°C for 1-5 minutes.[8]

  • Washing: Gently wash the cells twice with pre-warmed live-cell imaging medium.

  • Imaging:

    • Add fresh, pre-warmed live-cell imaging medium.

    • Excite the dye at the appropriate wavelength (e.g., ~360 nm).

    • Simultaneously collect emission in two channels (e.g., blue ~450 nm and yellow ~540 nm).

    • Acquire images of both this compound-treated and control cells.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensities of the two emission wavelengths for individual lysosomes.

    • Generate a calibration curve by incubating stained cells in buffers of known pH to correlate the fluorescence ratio to absolute pH values.

    • Compare the lysosomal pH in this compound-treated cells to control cells.

Concluding Remarks

The combination of this compound treatment and live-cell imaging provides a powerful approach to dissect the role of LRRK2 in lysosomal biology and to evaluate the efficacy of LRRK2 inhibitors in restoring lysosomal function. The protocols and data presented here serve as a guide for researchers to design and execute experiments aimed at understanding the cellular mechanisms underlying Parkinson's disease and other neurodegenerative disorders.

References

Troubleshooting & Optimization

Dnl-201 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of DNL-201, a potent and selective LRRK2 inhibitor. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mechanism of action?

A1: this compound, also known as GNE-0877, is an investigational, first-in-class, CNS-penetrant, selective, and ATP-competitive small-molecule inhibitor of the leucine-rich repeat kinase 2 (LRRK2).[1][2][3] Mutations in the LRRK2 gene are significant genetic risk factors for Parkinson's disease (PD).[3] Increased LRRK2 kinase activity is believed to impair lysosomal function, contributing to the pathogenesis of PD.[1][2] this compound works by inhibiting this kinase activity, which has been shown to improve lysosomal function in preclinical models.[1] It is being developed as a potential disease-modifying therapy for Parkinson's disease.[1][2]

Q2: What are the known solvents for this compound?

A2: this compound is soluble in Dimethyl Sulfoxide (DMSO).[4][5] However, it is reported to be insoluble in water and ethanol.[4] For in vivo studies, a formulation involving initial dissolution in DMSO followed by dilution with PEG300, Tween80, and water has been described.[4]

Q3: How should I prepare a stock solution of this compound?

A3: It is recommended to prepare a concentrated stock solution in fresh, high-quality DMSO.[4] A concentration of up to 67-68 mg/mL (approximately 197-200 mM) in DMSO has been reported.[4] To ensure complete dissolution, especially for preparing high-concentration stocks, techniques such as vortexing, sonication, or gentle warming (to 37°C) can be employed, similar to protocols for other LRRK2 inhibitors.[6] Always use fresh DMSO, as absorbed moisture can significantly reduce the solubility of the compound.[4]

Q4: How should I store this compound solutions?

A4: this compound powder can be stored at -20°C for up to three years.[4] Once dissolved in a solvent, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C for long-term stability (up to one year) or at -20°C for shorter periods (up to one month).[4]

Troubleshooting Guide: Solubility Issues

This guide addresses common problems researchers may face when working with this compound.

Issue Potential Cause Recommended Solution
This compound powder does not fully dissolve in DMSO. 1. The concentration is too high for the current conditions.2. The quality of the DMSO is poor (e.g., it has absorbed moisture).[4]3. Insufficient agitation to break up powder clumps.1. Use fresh, anhydrous DMSO. [4]2. Try Sonication: Use an ultrasonic bath to aid dissolution.[6]3. Apply Gentle Heat: Warm the solution to 37°C while mixing. Avoid excessive heat to prevent compound degradation.[6]4. Vortex Thoroughly: Ensure vigorous mixing to facilitate the dissolution process.[6]
Precipitation occurs after diluting DMSO stock in aqueous media (e.g., cell culture medium). The compound's low aqueous solubility causes it to crash out of the solution when the DMSO concentration decreases.1. Minimize Final DMSO Concentration: Keep the final DMSO concentration in your aqueous solution as low as possible (ideally ≤ 0.1%) to prevent both precipitation and solvent-induced cell toxicity.[6]2. Use Serial Dilutions: Instead of a single large dilution, perform serial dilutions. Add the concentrated stock solution to a larger volume of the aqueous medium while vortexing or stirring to ensure rapid and even mixing.[6]3. Pre-warm the Medium: Pre-warming the aqueous medium to 37°C can sometimes improve the solubility of the compound upon dilution.[6]
Cloudiness or precipitate forms in the stock solution over time. The storage temperature may be too high, or the concentration of this compound exceeds its solubility limit at that temperature.1. Prepare a more dilute stock solution. 2. Store properly: Ensure stock solutions are stored at -80°C for long-term stability.[4]3. Re-dissolve before use: If precipitate is observed, gently warm the vial to 37°C and sonicate until the solution is clear before making dilutions.[6]

Quantitative Solubility Data

The following table summarizes the available quantitative data for this compound and a related LRRK2 inhibitor for comparison.

Compound Solvent Solubility Molar Concentration Notes
This compound (GNE-0877) DMSO68 mg/mL[4]~200.4 mM[4]Use fresh DMSO; moisture reduces solubility.[4]
This compound (GNE-0877) DMSO67 mg/mL[4]~197.45 mM[4]Use fresh DMSO; moisture reduces solubility.[4]
This compound (GNE-0877) WaterInsoluble[4]N/A
This compound (GNE-0877) EthanolInsoluble[4]N/A
LRRK2-IN-1 (for comparison)DMSO100 mg/mL[7]~175.22 mM[7]
LRRK2-IN-1 (for comparison)DMSO30 mg/mL[8]~52.57 mM[8]Requires sonication.[8]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials: this compound powder (MW: 339.32 g/mol ), anhydrous DMSO, sterile microcentrifuge tubes.

  • Calculation: To prepare 1 mL of a 10 mM stock solution, weigh out 3.39 mg of this compound powder.

  • Procedure: a. Carefully weigh the this compound powder and place it into a sterile microcentrifuge tube. b. Add 1 mL of fresh, anhydrous DMSO to the tube. c. Vortex the solution vigorously for 1-2 minutes. d. If the powder is not fully dissolved, place the tube in an ultrasonic bath for 5-10 minutes. e. As a final step if needed, place the tube in a 37°C water bath or heat block for 5 minutes, followed by vortexing. f. Once the solution is clear, it is ready for use or storage.

  • Storage: Aliquot into single-use volumes and store at -80°C.

Visualizing Pathways and Workflows

To further aid researchers, the following diagrams illustrate key concepts related to this compound.

DNL201_Signaling_Pathway cluster_PD Parkinson's Disease Pathogenesis cluster_Intervention Therapeutic Intervention LRRK2_mutation LRRK2 Gene Mutations (e.g., G2019S) LRRK2_activity Increased LRRK2 Kinase Activity LRRK2_mutation->LRRK2_activity Lysosomal_dysfunction Lysosomal Dysfunction LRRK2_activity->Lysosomal_dysfunction impairs Improved_lysosomal Improved Lysosomal Function LRRK2_activity->Improved_lysosomal Cell_death Neuronal Cell Death Lysosomal_dysfunction->Cell_death contributes to DNL201 This compound DNL201->LRRK2_activity inhibits Neuroprotection Potential Neuroprotection Improved_lysosomal->Neuroprotection Troubleshooting_Workflow start Start: Dissolving this compound in Anhydrous DMSO vortex Vortex Vigorously start->vortex check_dissolved Is the solution clear? sonicate Sonicate for 5-10 min check_dissolved->sonicate No success Solution Ready: Proceed with experiment or store at -80°C check_dissolved->success Yes vortex->check_dissolved sonicate->check_dissolved re-check warm Gently warm to 37°C sonicate->warm warm->check_dissolved re-check fail Issue Persists: Consider preparing a more dilute solution warm->fail if still not dissolved

References

Preparing Dnl-201 stock solutions in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the preparation of Dnl-201 stock solutions in dimethyl sulfoxide (B87167) (DMSO). It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: this compound is soluble in DMSO.[1] It is insoluble in water and ethanol.[2] For in vivo studies requiring aqueous solutions, co-solvents are necessary.

Q2: What is the maximum solubility of this compound in DMSO?

A2: The solubility of this compound in DMSO is approximately 67-68 mg/mL, which corresponds to a molarity of about 197-200 mM.[2]

Q3: How should this compound powder and stock solutions be stored?

A3: this compound powder should be stored at -20°C for long-term storage (up to 3 years) and can be kept at 0-4°C for short-term use (days to weeks).[1][2] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to one year or -20°C for up to one month.[2]

Q4: My this compound powder is not dissolving completely in DMSO. What should I do?

A4: Please refer to the troubleshooting guide below for a step-by-step approach to address dissolution issues. Common causes include insufficient vortexing, the presence of moisture in the DMSO, or attempting to prepare a solution above the solubility limit.

Troubleshooting Guide

IssuePossible CauseRecommended Action
This compound powder is not fully dissolving or is dissolving very slowly. 1. Insufficient mixing: The powder may not have had enough energy to dissolve. 2. Moisture in DMSO: DMSO is hygroscopic and absorbed moisture can reduce the solubility of this compound.[2] 3. Concentration is too high: You may be attempting to prepare a solution above the solubility limit of ~68 mg/mL.[2]1. Vortex thoroughly: Continue to vortex the solution for several minutes. 2. Use a sonicator: A brief sonication can help break up any clumps and facilitate dissolution.[3] 3. Gentle warming: Warm the solution in a water bath at 37-50°C to aid dissolution. 4. Use fresh, anhydrous DMSO: Ensure you are using a fresh, unopened bottle of anhydrous DMSO or a properly stored bottle from a desiccator.[2] 5. Prepare a more dilute solution: If you do not require a highly concentrated stock, try preparing a more dilute solution.
The this compound solution appears cloudy or has visible particulates. 1. Incomplete dissolution: As described above. 2. Precipitation upon standing: The compound may be precipitating out of solution, especially if the stock concentration is very high or if it has been stored improperly.1. Follow the steps for incomplete dissolution. 2. Centrifuge the solution: If particulates remain, centrifuge the tube at high speed (>10,000 x g) for 10-15 minutes and carefully transfer the supernatant to a new tube. 3. Filter the solution: Use a 0.22 µm syringe filter to remove any remaining particulates.
The this compound stock solution has precipitated after a freeze-thaw cycle. 1. Concentration is too high: Highly concentrated solutions are more prone to precipitation upon freezing and thawing. 2. Slow thawing: Slow thawing can sometimes promote precipitation.1. Warm and vortex: Warm the vial to room temperature or 37°C and vortex until the precipitate redissolves. 2. Sonicate: If warming and vortexing are insufficient, sonicate the vial for a few minutes. 3. Aliquot stocks: To prevent this issue in the future, prepare smaller aliquots of your stock solution to minimize the number of freeze-thaw cycles.[2]

Quantitative Data Summary

PropertyValue
Molecular Weight 339.32 g/mol [2]
Solubility in DMSO 67-68 mg/mL (197.45 - 200.4 mM)[2]
Appearance White to off-white solid powder[1]
Long-term Powder Storage -20°C (up to 3 years)[1][2]
Short-term Powder Storage 0-4°C (days to weeks)[1]
Stock Solution Storage -80°C (up to 1 year) or -20°C (up to 1 month)[2]

Experimental Protocol: Preparing a 50 mM this compound Stock Solution in DMSO

This protocol describes the preparation of 1 mL of a 50 mM this compound stock solution in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Analytical balance

  • Pipettes

Procedure:

  • Equilibrate this compound: Allow the vial of this compound powder to come to room temperature before opening to prevent moisture condensation.

  • Weigh this compound:

    • Calculate the required mass of this compound:

      • Mass (mg) = 50 mmol/L * 1 mL * (1 L / 1000 mL) * 339.32 g/mol * (1000 mg / 1 g) = 16.97 mg

    • Carefully weigh out 16.97 mg of this compound powder and place it into a clean microcentrifuge tube.

  • Add DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Dissolve the Compound:

    • Vortex the solution vigorously for 2-5 minutes until the solid is completely dissolved.

    • Visually inspect the solution to ensure it is clear and free of any particulates.

    • If the powder is not fully dissolved, sonicate the tube for 5-10 minutes or warm it in a 37°C water bath.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[2]

Troubleshooting Workflow

Dnl201_Troubleshooting start Start: this compound powder and anhydrous DMSO weigh Weigh this compound and add DMSO start->weigh vortex Vortex for 2-5 minutes weigh->vortex check_dissolution Is the solution clear? vortex->check_dissolution sonicate_warm Sonicate for 5-10 min OR Warm to 37°C check_dissolution->sonicate_warm No success Solution is ready. Aliquot and store at -20°C or -80°C. check_dissolution->success Yes check_dissolution2 Is the solution clear now? sonicate_warm->check_dissolution2 check_concentration Is concentration <= 68 mg/mL? check_dissolution2->check_concentration No check_dissolution2->success Yes dilute Prepare a more dilute solution check_concentration->dilute No end_fail Consult further technical support check_concentration->end_fail Yes dilute->weigh

Caption: Troubleshooting workflow for dissolving this compound in DMSO.

References

Dnl-201 stability in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DNL-201. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address potential challenges, with a particular focus on its stability in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an investigational, first-in-class, central nervous system (CNS)-penetrant, selective, and ATP-competitive small-molecule inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2).[1][2][3][4] Mutations in the LRRK2 gene that lead to increased kinase activity are a significant genetic risk factor for Parkinson's disease.[5][6][7] this compound works by inhibiting this kinase activity, which is thought to play a role in impairing lysosomal function, a key pathological feature of Parkinson's disease.[2][3][4][5] By inhibiting LRRK2, this compound has been shown to restore lysosomal function in cellular models.[2][3][4][5]

Q2: How can I assess the activity of this compound in my cell-based assays?

A2: The activity of this compound can be monitored by measuring the phosphorylation status of LRRK2 and its substrates. Key biomarkers include:

  • Phosphorylation of LRRK2 at Serine 935 (pS935-LRRK2): Inhibition of LRRK2 activity leads to a decrease in the phosphorylation of this site.[3]

  • Phosphorylation of Rab10 at Threonine 73 (pT73-Rab10): Rab10 is a direct substrate of LRRK2, and its phosphorylation level decreases upon LRRK2 inhibition.[2][3]

These can be measured using techniques such as Western blotting or targeted mass spectrometry.

Q3: I am observing inconsistent or lower-than-expected bioactivity of this compound in my cell-based assays. What could be the cause?

A3: Inconsistent or reduced bioactivity of this compound can often be attributed to its degradation in the cell culture medium. The stability of a compound like this compound can be influenced by several factors, including the composition of the medium, pH, temperature, exposure to light, and the presence of serum. While specific stability data for this compound in various cell culture media is not publicly available, it is crucial to consider this as a potential issue.

Troubleshooting Guide: this compound Instability in Cell Culture Media

This guide addresses common issues related to the stability of this compound during in vitro experiments.

Issue Potential Cause Troubleshooting Steps
Variable dose-response curves Compound degradation over the course of the experiment.1. Perform a time-course experiment: Assess this compound stability in your specific cell culture medium over your typical experiment duration (e.g., 0, 2, 8, 24, 48 hours). See the detailed protocol below. 2. Replenish the medium: If significant degradation is observed, consider partial or full media changes with freshly prepared this compound at regular intervals.
Reduced potency (higher IC50) compared to literature Instability in the specific cell culture medium or improper storage.1. Verify stock solution integrity: Ensure your this compound stock solution (typically in DMSO) is stored correctly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles. 2. Assess stability in your specific medium: Different media formulations (e.g., DMEM vs. RPMI-1640) can affect compound stability. Perform a stability study as detailed in the protocols section.
Complete loss of activity Rapid degradation of the compound.1. Minimize exposure to harsh conditions: Protect this compound solutions from light and elevated temperatures. Prepare fresh dilutions in media immediately before use. 2. Consider serum-free conditions: If feasible for your cell type, test this compound activity in serum-free medium, as serum components can sometimes contribute to compound degradation.

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in Cell Culture Medium

This protocol outlines a method to determine the stability of this compound in your specific cell culture medium over time using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

Materials:

  • This compound

  • DMSO (cell culture grade)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile microcentrifuge tubes or a 96-well plate

  • Incubator (37°C, 5% CO2)

  • LC-MS/MS system

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

Procedure:

  • Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.

  • Spike the Medium: Spike the this compound stock solution into your complete cell culture medium to achieve the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is non-toxic to your cells (e.g., <0.1%).

  • Set Up Time Points: Aliquot the this compound-containing medium into separate sterile tubes or wells for each time point (e.g., 0, 2, 8, 24, 48 hours).

  • Incubate: Incubate the samples under your standard cell culture conditions (37°C, 5% CO2).

  • Sample Collection and Processing at Each Time Point: a. Remove an aliquot of the medium. b. To precipitate proteins from the serum in the medium, add three volumes of cold acetonitrile. c. Vortex briefly and incubate at -20°C for at least 30 minutes. d. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins. e. Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.

  • LC-MS/MS Analysis: a. Analyze the samples using a validated LC-MS/MS method for this compound quantification. b. Plot the concentration of this compound against time to determine its stability profile.

Visualizations

LRRK2_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Growth_Factors Growth Factors LRRK2_Inactive LRRK2 (Inactive) Growth_Factors->LRRK2_Inactive Activation Signals LRRK2_Active LRRK2 (Active) (e.g., G2019S mutation) LRRK2_Inactive->LRRK2_Active Mutations (e.g., G2019S) Rab_GTPases Rab GTPases LRRK2_Active->Rab_GTPases Phosphorylation pRab_GTPases p-Rab GTPases LRRK2_Active->pRab_GTPases DNL201 This compound DNL201->LRRK2_Active Inhibition Lysosomal_Dysfunction Lysosomal Dysfunction pRab_GTPases->Lysosomal_Dysfunction Autophagy_Impairment Autophagy Impairment Lysosomal_Dysfunction->Autophagy_Impairment Neuronal_Damage Neuronal Damage Autophagy_Impairment->Neuronal_Damage

Caption: LRRK2 Signaling Pathway and the inhibitory action of this compound.

Stability_Workflow Start Start: Prepare this compound Stock Spike_Medium Spike this compound into Cell Culture Medium Start->Spike_Medium Incubate Incubate at 37°C, 5% CO2 Spike_Medium->Incubate Collect_Samples Collect Aliquots at Time Points (0, 2, 8, 24, 48h) Incubate->Collect_Samples Precipitate_Proteins Protein Precipitation (Acetonitrile) Collect_Samples->Precipitate_Proteins Centrifuge Centrifuge to Pellet Proteins Precipitate_Proteins->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze End End: Determine Stability Profile Analyze->End

Caption: Experimental workflow for assessing this compound stability in cell culture media.

Troubleshooting_Tree Start Inconsistent/Low Bioactivity of this compound Check_Stock Is the stock solution properly stored and handled? Start->Check_Stock Bad_Stock Prepare fresh stock solution. Re-run experiment. Check_Stock->Bad_Stock No Good_Stock Perform stability assay in your specific cell culture medium. Check_Stock->Good_Stock Yes Is_Stable Is this compound stable for the duration of the experiment? Good_Stock->Is_Stable Unstable Consider media replenishment or shorter incubation times. Is_Stable->Unstable No Stable Investigate other experimental variables (e.g., cell health, assay reagents). Is_Stable->Stable Yes

Caption: Troubleshooting decision tree for inconsistent this compound bioactivity.

References

Preventing Dnl-201 precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Dnl-201

Welcome to the technical support center for this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the precipitation of this compound in aqueous solutions during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the solubility of this compound in aqueous solutions?

A1: The solubility of this compound is primarily influenced by several factors, including pH, temperature, the concentration of this compound itself, and the presence of co-solvents or excipients in the formulation. Understanding and controlling these factors is critical to preventing precipitation.

Q2: At what pH is this compound most and least soluble?

A2: this compound is a weakly basic compound and exhibits pH-dependent solubility. It is most soluble at a lower pH (acidic conditions) and is least soluble at a higher pH (neutral to basic conditions). Precipitation is most likely to occur as the pH of the solution approaches the pKa of this compound.

Q3: Can temperature be used to increase the solubility of this compound?

A3: While a moderate increase in temperature can enhance the solubility of this compound, it is essential to be cautious. Excessive heat can lead to the degradation of the compound. It is recommended to conduct temperature stability studies before using heat to improve solubility.

Q4: Are there any recommended co-solvents or excipients to use with this compound?

A4: Yes, certain co-solvents and excipients can significantly improve the solubility of this compound. Common co-solvents include DMSO, ethanol, and PEG 300. Excipients such as cyclodextrins can also be used to encapsulate this compound, enhancing its stability and solubility in aqueous solutions.

Troubleshooting Guide

This guide addresses specific issues that may arise during the preparation of this compound solutions.

Issue 1: this compound precipitates immediately upon addition to an aqueous buffer.
  • Cause: This is often due to the buffer's pH being too high for this compound to remain in solution.

  • Solution:

    • Prepare a concentrated stock solution of this compound in an appropriate organic solvent (e.g., DMSO).

    • Gradually add the stock solution to the aqueous buffer while vortexing to ensure rapid mixing.

    • Consider lowering the pH of the aqueous buffer to a more acidic range where this compound is more soluble.

Issue 2: this compound solution appears clear initially but forms a precipitate over time.
  • Cause: This delayed precipitation can be caused by several factors, including temperature fluctuations, slow equilibration to a supersaturated state, or interaction with container surfaces.

  • Solution:

    • Ensure the solution is stored at a constant and appropriate temperature.

    • Incorporate a stabilizing excipient, such as a surfactant or a polymer, into the formulation to inhibit crystal growth.

    • Filter the solution through a 0.22 µm filter to remove any undissolved particles that could act as nucleation sites.

Data & Experimental Protocols

Table 1: Solubility of this compound in Various Buffers
Buffer SystempHThis compound Solubility (µg/mL)
Citrate Buffer3.0550
Acetate Buffer4.5210
Phosphate-Buffered Saline (PBS)7.45
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
  • Materials: this compound powder, Dimethyl Sulfoxide (DMSO), sterile microcentrifuge tubes, and a vortex mixer.

  • Procedure:

    • Weigh out the appropriate amount of this compound powder.

    • Add the corresponding volume of DMSO to achieve a 10 mM concentration.

    • Vortex the mixture thoroughly for 2-5 minutes until the this compound is completely dissolved.

    • Visually inspect the solution to ensure there are no undissolved particles.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Experimental Protocol: Preparation of a this compound Working Solution in Aqueous Buffer
  • Materials: 10 mM this compound stock solution in DMSO, desired aqueous buffer, and sterile conical tubes.

  • Procedure:

    • Warm the 10 mM this compound stock solution to room temperature.

    • Add the desired volume of the aqueous buffer to a sterile conical tube.

    • While vortexing the buffer, slowly add the required volume of the 10 mM this compound stock solution to reach the final desired concentration.

    • Continue to vortex for an additional 30 seconds to ensure homogeneity.

    • Use the working solution immediately or store it under appropriate conditions for a limited time, as determined by stability studies.

Visual Guides

Dnl_201_Solubility_Workflow cluster_prep Solution Preparation cluster_troubleshoot Troubleshooting start Start stock Prepare 10 mM this compound Stock in DMSO start->stock mix Add Stock to Buffer (Slowly, with Vortexing) stock->mix buffer Select Aqueous Buffer (Consider pH) buffer->mix end Clear Solution mix->end precipitate Precipitation Occurs end->precipitate If problem occurs check_ph Check Buffer pH precipitate->check_ph add_excipient Add Solubilizing Excipient precipitate->add_excipient adjust_ph Adjust Buffer to Lower pH check_ph->adjust_ph add_excipient->mix Retry adjust_ph->mix

Caption: Workflow for preparing and troubleshooting this compound aqueous solutions.

Dnl_201_Precipitation_Factors center This compound Precipitation ph High pH (Neutral/Basic) center->ph temp Low Temperature center->temp conc High Concentration center->conc mixing Poor Mixing center->mixing

Caption: Key factors influencing the precipitation of this compound.

DNL-201 Technical Support Center: Investigating Off-Target Effects in Kinase Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on understanding and troubleshooting potential off-target effects of DNL-201 in kinase assays. This compound is a potent and highly selective, CNS-penetrant, ATP-competitive small-molecule inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), a key target in the development of therapeutics for Parkinson's disease.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is a highly potent and selective inhibitor of the LRRK2 kinase.[1][2][3] It acts as an ATP-competitive inhibitor.[3]

Q2: How potent is this compound against LRRK2?

This compound, also known as GNE-0877, demonstrates high potency against LRRK2 with a reported Ki of 0.7 nM and a cellular IC50 of approximately 3 nM.[4]

Q3: What is known about the selectivity of this compound against other kinases?

This compound is known to be a highly selective kinase inhibitor. In a comprehensive kinase panel screening of GNE-0877 (the research name for this compound) against 178 different kinases, it was found that only one unidentified kinase was inhibited by more than 50%.[5] This demonstrates a very favorable selectivity profile. A related compound, GNE-7915, was found to have TTK as its only significant off-target kinase in a panel of 187 kinases.[5]

Troubleshooting Guide: Unexpected Results in Kinase Assays

Researchers occasionally encounter unexpected results in their experiments. This guide provides a structured approach to troubleshoot and differentiate between on-target LRRK2 inhibition and potential off-target effects of this compound.

Symptom: Inhibition of a kinase other than LRRK2 is observed in my assay.

Possible Causes & Troubleshooting Steps:

  • Experimental Artifact:

    • Action: Review your experimental setup. Ensure proper controls are in place (e.g., vehicle-only, positive control inhibitor for the off-target kinase). Verify the concentration and purity of this compound.

    • Rationale: Inaccurate compound concentration, contamination, or issues with assay reagents can lead to misleading results.

  • Assay-Specific Interactions:

    • Action: Evaluate the specifics of your kinase assay. Is it a cell-based or biochemical assay? What is the ATP concentration?

    • Rationale: As an ATP-competitive inhibitor, the apparent potency of this compound can be influenced by the ATP concentration in biochemical assays. High ATP concentrations may overcome competitive inhibition.

  • Potential Off-Target Effect:

    • Action: If experimental artifacts are ruled out, you may be observing a genuine off-target effect. To confirm this, perform a dose-response curve of this compound against the suspected off-target kinase to determine its IC50 value.

    • Rationale: While highly selective, this compound may exhibit inhibitory activity against other kinases at high concentrations. A full dose-response analysis is necessary to quantify this effect.

Quantitative Data Summary

The following tables summarize the known inhibitory activity of this compound against its primary target, LRRK2.

Table 1: In Vitro and Cellular Potency of this compound against LRRK2

ParameterValueReference
Ki 0.7 nM[4]
Cellular IC50 ~3 nM[4]

Table 2: this compound (GNE-0877) Kinase Selectivity Profile Summary

Kinase Panel SizeNumber of Off-Target Kinases (>50% inhibition)Identity of Off-Target Kinase(s)IC50 for Off-Target(s)Reference
1781Not publicly disclosedNot publicly disclosed[5]

Experimental Protocols

Protocol: Assessing this compound Kinase Selectivity using a Competitive Binding Assay (e.g., KINOMEscan™)

This protocol outlines a general procedure for determining the kinase selectivity profile of this compound using a competitive binding assay format, such as the KINOMEscan™ platform. This type of assay measures the ability of a test compound to compete with an immobilized ligand for binding to a kinase active site.

Principle: A DNA-tagged kinase is incubated with the test compound (this compound) and an immobilized, active-site directed ligand. The amount of kinase that binds to the immobilized ligand is quantified using qPCR of the DNA tag. A reduction in the amount of bound kinase in the presence of the test compound indicates binding to the kinase active site.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • KINOMEscan™ panel of kinases or a similar competitive binding assay platform

  • Assay plates (e.g., 384-well polypropylene)

  • Binding buffer

  • Wash buffer

  • Elution buffer

  • qPCR reagents

Procedure:

  • Compound Preparation: Prepare a dilution series of this compound in DMSO. Typically, an 11-point, 3-fold serial dilution is performed to generate a wide concentration range for Kd determination.

  • Assay Plate Preparation: Dispense the diluted this compound and DMSO (vehicle control) into the assay plate.

  • Binding Reaction: a. Add the kinase-DNA conjugate to each well. b. Add the immobilized ligand (e.g., on streptavidin-coated magnetic beads) to each well. c. Incubate the plate with shaking for a specified time (e.g., 1 hour) at room temperature to allow the binding reaction to reach equilibrium.

  • Washing: Wash the immobilized ligand beads to remove unbound kinase.

  • Elution: Elute the bound kinase from the immobilized ligand.

  • Quantification: Quantify the amount of eluted kinase-DNA conjugate using qPCR.

  • Data Analysis: a. The amount of kinase bound in the presence of this compound is compared to the amount bound in the DMSO control. b. Results are often expressed as "percent of control." c. For Kd determination, the percent of control is plotted against the this compound concentration, and the data are fitted to a sigmoidal dose-response curve.

Visualizations

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Kinase Activity cluster_downstream Downstream Effects Upstream Signals Upstream Signals LRRK2 LRRK2 Upstream Signals->LRRK2 Activates Rab_GTPases Rab_GTPases LRRK2->Rab_GTPases Phosphorylates Neuroinflammation Neuroinflammation LRRK2->Neuroinflammation Promotes DNL201 DNL201 DNL201->LRRK2 Inhibits Vesicular_Trafficking Vesicular_Trafficking Rab_GTPases->Vesicular_Trafficking Regulates Lysosomal_Function Lysosomal_Function Vesicular_Trafficking->Lysosomal_Function Impacts Neuronal_Survival Neuronal_Survival Lysosomal_Function->Neuronal_Survival Maintains Neuroinflammation->Neuronal_Survival Impacts

Caption: LRRK2 signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Unexpected Kinase Inhibition Observed Check_Setup Review Experimental Setup & Controls? Start->Check_Setup Artifact Potential Experimental Artifact. Rectify and Repeat. Check_Setup->Artifact No Check_Assay Cell-based or Biochemical Assay? Check_Setup->Check_Assay Yes Biochemical Consider ATP Concentration Effects Check_Assay->Biochemical Biochemical Cell_Based Consider Cellular Context Check_Assay->Cell_Based Cell-based Dose_Response Perform Dose-Response Curve for Off-Target Kinase Biochemical->Dose_Response Cell_Based->Dose_Response Quantify Quantify IC50 for Off-Target Effect Dose_Response->Quantify

Caption: Troubleshooting workflow for unexpected kinase inhibition.

References

Technical Support Center: Optimizing Dnl-201 Concentration for Cell Viability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of Dnl-201 for cell viability in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an investigational, first-in-class, central nervous system (CNS)-penetrant, selective, and ATP-competitive small-molecule inhibitor of the leucine-rich repeat kinase 2 (LRRK2) kinase.[1][2] Mutations in the LRRK2 gene are a significant genetic risk factor for Parkinson's disease (PD), leading to increased kinase activity that is thought to impair lysosomal function and contribute to the disease's pathogenesis.[1][2] By inhibiting LRRK2, this compound aims to correct this lysosomal dysfunction, offering a potential disease-modifying therapeutic strategy for PD.[1][2]

Q2: What is the effect of this compound on cell viability?

A2: In preclinical and clinical studies, this compound has been shown to be generally well-tolerated.[1][3] Preclinical models demonstrated that this compound can inhibit LRRK2 kinase activity and improve lysosomal function in cellular models, including primary mouse astrocytes and fibroblasts from patients with Gaucher disease.[1] Chronic administration in cynomolgus macaques at pharmacologically relevant doses did not show adverse findings.[1][2] In Phase 1 and 1b clinical trials involving healthy volunteers and Parkinson's disease patients, this compound was well-tolerated at doses that demonstrated target engagement.[1][2]

Q3: What are the typical starting concentrations for this compound in cell culture experiments?

A3: While specific optimal concentrations are cell-type dependent, a starting point for in vitro experiments can be guided by its potent enzymatic and cellular activity. This compound has a Ki of 0.7 nM and an IC50 of 3 nM for inhibiting LRRK2 cellular activity.[4] Therefore, a concentration range of 1 nM to 1 µM is a reasonable starting point for most cell-based assays. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental goals.

Q4: How can I assess the cytotoxicity of this compound in my cell line?

A4: Standard cytotoxicity assays are recommended to determine the effect of this compound on your specific cell line. Commonly used methods include:

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • LDH Assay: This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, indicating loss of membrane integrity.

  • Trypan Blue Exclusion Assay: This method distinguishes between viable and non-viable cells based on membrane integrity.

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can differentiate between viable, apoptotic, and necrotic cells.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High cell death observed even at low this compound concentrations. The specific cell line may be highly sensitive to LRRK2 inhibition or off-target effects.* Perform a more granular dose-response experiment with lower concentrations (e.g., in the picomolar range).* Shorten the incubation time with this compound.* Ensure the final DMSO concentration is not exceeding 0.5%, as the solvent itself can be cytotoxic.
No significant inhibition of LRRK2 activity is observed. * this compound concentration may be too low.* The compound may have degraded.* The assay to measure LRRK2 activity may not be sensitive enough.* Increase the concentration of this compound.* Prepare fresh stock solutions of this compound from powder. Store stock solutions at -20°C or as recommended.* Validate your LRRK2 activity assay with a known positive control.
Inconsistent results between experiments. * Variability in cell seeding density.* Inconsistent incubation times.* Cell line instability or high passage number.* Ensure consistent cell seeding density across all wells and experiments.* Strictly adhere to the defined incubation times.* Use cells with a low passage number and regularly check for mycoplasma contamination.
Precipitation of this compound in the culture medium. The concentration of this compound exceeds its solubility in the culture medium.* Prepare a higher concentration stock solution in a suitable solvent like DMSO and then dilute it further in the culture medium.* Ensure the final solvent concentration is low and does not affect cell viability.

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol provides a general framework for determining the effect of this compound on cell viability.

Materials:

  • Target cell line

  • Complete growth medium

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Create a series of dilutions in complete growth medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the cell viability against the log of this compound concentration to determine the IC50 value.

LRRK2 Target Engagement Assay (Western Blot for pS935-LRRK2)

This protocol can be used to confirm that this compound is inhibiting LRRK2 activity in your cells.

Materials:

  • Target cell line

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-pS935-LRRK2, anti-total LRRK2, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Treat cells with various concentrations of this compound for a defined period.

  • Cell Lysis: Wash cells with cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting: a. Load equal amounts of protein onto an SDS-PAGE gel. b. Separate the proteins by electrophoresis. c. Transfer the proteins to a PVDF membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with primary antibodies overnight at 4°C. f. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane again and detect the signal using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities and normalize the pS935-LRRK2 signal to the total LRRK2 signal and the loading control.

Visualizations

Dnl201_Signaling_Pathway cluster_0 LRRK2 Kinase Activity cluster_1 Cellular Processes LRRK2_mutations LRRK2 Mutations (e.g., G2019S) LRRK2_active Hyperactive LRRK2 Kinase LRRK2_mutations->LRRK2_active Increases Activity LRRK2_inactive Inactive LRRK2 Lysosomal_dysfunction Lysosomal Dysfunction LRRK2_active->Lysosomal_dysfunction Leads to Dnl201 This compound Dnl201->LRRK2_active Inhibits Restored_lysosomal_function Restored Lysosomal Function LRRK2_inactive->Restored_lysosomal_function Promotes

Caption: this compound inhibits hyperactive LRRK2 to restore lysosomal function.

Dnl201_Optimization_Workflow Start Start: Select Cell Line Dose_Response 1. Dose-Response Experiment (e.g., 1 nM - 10 µM this compound) Start->Dose_Response Viability_Assay 2. Cell Viability Assay (e.g., MTT, LDH) Dose_Response->Viability_Assay Determine_IC50 3. Determine IC50 Viability_Assay->Determine_IC50 Target_Engagement 4. Confirm Target Engagement (pLRRK2 Western Blot) Determine_IC50->Target_Engagement Select_Concentration 5. Select Optimal Concentration (Maximal target inhibition with minimal cytotoxicity) Target_Engagement->Select_Concentration Downstream_Experiments Proceed to Downstream Experiments Select_Concentration->Downstream_Experiments Troubleshooting_Dnl201 Start High Cell Death? Check_Concentration Lower this compound Concentration Start->Check_Concentration Yes No_Target_Inhibition No LRRK2 Inhibition? Start->No_Target_Inhibition No Check_DMSO Verify DMSO Concentration (<0.5%) Check_Concentration->Check_DMSO Shorten_Incubation Shorten Incubation Time Check_DMSO->Shorten_Incubation End Problem Solved Shorten_Incubation->End Increase_Concentration Increase this compound Concentration No_Target_Inhibition->Increase_Concentration Yes Inconsistent_Results Inconsistent Results? No_Target_Inhibition->Inconsistent_Results No Fresh_Stock Prepare Fresh this compound Stock Increase_Concentration->Fresh_Stock Validate_Assay Validate LRRK2 Assay Fresh_Stock->Validate_Assay Validate_Assay->End Standardize_Seeding Standardize Cell Seeding Inconsistent_Results->Standardize_Seeding Yes Inconsistent_Results->End No Consistent_Incubation Ensure Consistent Incubation Standardize_Seeding->Consistent_Incubation Low_Passage_Cells Use Low Passage Cells Consistent_Incubation->Low_Passage_Cells Low_Passage_Cells->End

References

Technical Support Center: Managing DNL-201-Induced Adverse Events

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing headache and nausea associated with the LRRK2 inhibitor, DNL-201, in a clinical trial setting.

Troubleshooting Guides

This section offers a question-and-answer format to directly address specific issues that may be encountered during experiments involving this compound.

Issue: A trial participant reports a headache after administration of this compound.

  • Question 1: How should the severity of the headache be assessed?

    • Answer: The severity of the headache should be graded according to the Common Terminology Criteria for Adverse Events (CTCAE). This standardized system allows for consistent documentation and management. The grades are as follows:

      • Grade 1 (Mild): Mild symptoms, not interfering with daily activities.

      • Grade 2 (Moderate): Moderate pain, interfering with instrumental daily activities.

      • Grade 3 (Severe): Severe pain, interfering with self-care activities.

      • Grade 4 (Life-threatening): Emergency department visit or hospitalization indicated.

  • Question 2: What are the immediate steps to be taken for a participant reporting a headache?

    • Answer:

      • Assess and grade the headache severity using CTCAE.

      • For mild to moderate headaches (Grade 1-2), consider symptomatic treatment with standard-of-care analgesics as per the clinical trial protocol.

      • For severe headaches (Grade 3), a dose reduction of this compound may be warranted, as was reported in a clinical trial where a severe headache led to a dose reduction.[1][2]

      • In cases of persistent or severe headache, discontinuation of the treatment might be necessary. A reported case in a this compound trial involved study withdrawal due to headache and nausea.[1][2]

      • All instances of headache should be documented meticulously as a treatment-emergent adverse event (TEAE).

Issue: A trial participant is experiencing nausea after receiving this compound.

  • Question 1: How should the severity of nausea be evaluated?

    • Answer: Similar to headaches, nausea should be graded using the CTCAE scale:

      • Grade 1 (Mild): Loss of appetite without alteration in eating habits.

      • Grade 2 (Moderate): Decreased oral intake without significant weight loss, dehydration, or malnutrition.

      • Grade 3 (Severe): Inadequate oral intake, requiring tube feeding, total parenteral nutrition, or hospitalization.

  • Question 2: What is the recommended course of action for managing nausea?

    • Answer:

      • Grade the severity of the nausea using the CTCAE.

      • For mild to moderate nausea (Grade 1-2), consider administering standard antiemetic medications as outlined in the study protocol.

      • Ensure the participant is adequately hydrated.

      • If nausea is severe (Grade 3) or is accompanied by other significant adverse events like a severe headache, study withdrawal may be necessary, as has been reported in a this compound clinical trial.[1][2]

      • Document the event thoroughly as a TEAE.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an investigational, first-in-class, central nervous system (CNS)-penetrant, small-molecule inhibitor of the leucine-rich repeat kinase 2 (LRRK2).[2][3] Mutations in the LRRK2 gene are a known genetic risk factor for Parkinson's disease, and increased LRRK2 kinase activity is thought to impair lysosomal function, potentially contributing to the disease's pathogenesis.[2][3] By inhibiting LRRK2, this compound aims to correct this lysosomal dysfunction.[2]

Q2: How common are headache and nausea in clinical trials with this compound?

A2: Headache and nausea are among the most commonly reported treatment-emergent adverse events (TEAEs) in this compound clinical trials. In a Phase 1b study, headache was the most frequent TEAE, reported in 33% of participants.[4] Most of these events were considered mild to moderate in severity.[1][2][4]

Q3: Were dose adjustments required for headache and nausea in the this compound trials?

A3: Yes, in some instances. At higher doses of this compound, there was a reported case of a dose reduction due to a severe headache.[1][2] Additionally, one participant withdrew from a study due to a combination of headache and nausea.[1][2] This indicates that while often manageable, these side effects can be significant enough to necessitate a change in the treatment regimen.

Q4: Are there any known risk factors for developing headache and nausea with this compound?

A4: The available data suggests a dose-dependent relationship, with a higher incidence of moderate TEAEs, including headache, in the higher dose groups of this compound clinical trials.[1][2][4]

Q5: What is the general outlook for participants who experience these side effects?

A5: The reported TEAEs of headache and nausea in this compound trials were generally described as manageable and reversible.[1][2] This suggests that with appropriate supportive care and potential dose adjustments, most participants who experience these side effects can continue with the trial.

Data Presentation

Table 1: Incidence of Headache and Nausea in this compound Clinical Trials

Adverse EventStudy PhaseIncidenceSeverityNotes
Headache Phase 1b33% (most common TEAE)Mostly mild to moderateOne case of severe headache led to dose reduction at a high dose.[1][2][4]
Nausea Phase 1bNoted as a common TEAEMostly mild to moderateOne study withdrawal was due to a combination of headache and nausea.[1][2]

Experimental Protocols

While specific management protocols from the this compound trials are not publicly detailed, the following represents a standard approach to managing treatment-emergent headache and nausea in a clinical trial setting, based on the Common Terminology Criteria for Adverse Events (CTCAE).

Methodology for Assessment and Management of Headache and Nausea

  • Screening and Baseline Assessment: Prior to the first dose of this compound, a thorough medical history should be taken, including any history of headaches or gastrointestinal issues.

  • Adverse Event Monitoring: At each study visit, participants should be actively questioned about the incidence, frequency, and severity of headaches and nausea.

  • Grading of Adverse Events: Any reported headache or nausea must be graded for severity using the CTCAE v5.0 guidelines.

  • Intervention for Grade 1 (Mild) Events:

    • Headache: Symptomatic relief with non-prescription analgesics (e.g., acetaminophen, ibuprofen) as permitted by the study protocol.

    • Nausea: Dietary modifications (e.g., small, frequent meals) and ensuring adequate hydration.

  • Intervention for Grade 2 (Moderate) Events:

    • Headache: Prescription analgesics may be considered. If persistent, a temporary dose interruption of this compound may be warranted to assess for resolution.

    • Nausea: Administration of antiemetic medication. A temporary dose interruption of this compound could be considered.

  • Intervention for Grade 3 (Severe) Events:

    • Headache: Dose reduction of this compound is recommended. If the headache persists, discontinuation of the drug should be considered.

    • Nausea: Aggressive antiemetic therapy and hydration support. A dose reduction or discontinuation of this compound should be strongly considered.

  • Intervention for Grade 4 (Life-threatening) Events: Immediate discontinuation of this compound and provision of emergency medical care.

  • Documentation and Reporting: All adverse events, their severity, management, and outcomes must be recorded in the participant's case report form and reported to the relevant regulatory bodies as per the trial protocol.

Visualizations

DNL201_Adverse_Event_Management cluster_headache Headache Management Workflow cluster_nausea Nausea Management Workflow H_Start Participant Reports Headache H_Assess Assess and Grade Severity (CTCAE) H_Start->H_Assess H_Grade1 Grade 1 (Mild) H_Assess->H_Grade1 Mild H_Grade2 Grade 2 (Moderate) H_Assess->H_Grade2 Moderate H_Grade3 Grade 3 (Severe) H_Assess->H_Grade3 Severe H_Action1 Symptomatic Treatment (e.g., Analgesics) H_Grade1->H_Action1 H_Action2 Consider Dose Interruption Symptomatic Treatment H_Grade2->H_Action2 H_Action3 Dose Reduction or Discontinuation H_Grade3->H_Action3 H_Monitor Continue Monitoring H_Action1->H_Monitor H_Action2->H_Monitor H_Action3->H_Monitor N_Start Participant Reports Nausea N_Assess Assess and Grade Severity (CTCAE) N_Start->N_Assess N_Grade1 Grade 1 (Mild) N_Assess->N_Grade1 Mild N_Grade2 Grade 2 (Moderate) N_Assess->N_Grade2 Moderate N_Grade3 Grade 3 (Severe) N_Assess->N_Grade3 Severe N_Action1 Dietary Modification Hydration N_Grade1->N_Action1 N_Action2 Administer Antiemetics Consider Dose Interruption N_Grade2->N_Action2 N_Action3 Aggressive Antiemetic Therapy Dose Reduction/Discontinuation N_Grade3->N_Action3 N_Monitor Continue Monitoring N_Action1->N_Monitor N_Action2->N_Monitor N_Action3->N_Monitor

Caption: Management workflow for this compound-induced headache and nausea based on severity grading.

DNL201_Signaling_Pathway LRRK2 LRRK2 Kinase Hyperactivity Increased LRRK2 Kinase Activity (e.g., in Parkinson's Disease) LRRK2->Hyperactivity mutations DNL201 This compound DNL201->Hyperactivity inhibits Lysosomal_Dysfunction Lysosomal Dysfunction Hyperactivity->Lysosomal_Dysfunction Neurodegeneration Neurodegeneration Lysosomal_Dysfunction->Neurodegeneration

Caption: Simplified signaling pathway showing this compound's mechanism of action on LRRK2.

References

Potential for Dnl-201 resistance in long-term studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of DNL-201 in long-term studies, with a specific focus on the potential for resistance.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an investigational, first-in-class, central nervous system (CNS)-penetrant, selective, ATP-competitive, small-molecule inhibitor of the leucine-rich repeat kinase 2 (LRRK2) kinase.[1][2] Its primary mechanism of action is to inhibit the kinase activity of LRRK2, which is thought to be hyperactive in certain forms of Parkinson's disease (PD) due to genetic mutations.[3][4] By inhibiting LRRK2, this compound aims to correct downstream cellular dysfunction, such as impaired lysosomal function, which may contribute to the pathogenesis of PD.[1][2]

Q2: Has resistance to this compound been observed in long-term studies?

A2: Currently, there are no published long-term clinical studies specifically designed to assess resistance to this compound. Early-phase clinical trials have focused on safety, tolerability, and biomarker engagement, showing that this compound can inhibit LRRK2 at well-tolerated doses.[1][5] However, preclinical studies have identified a potential mechanism of resistance related to a specific LRRK2 mutation.

Q3: What is the known mechanism of potential resistance to LRRK2 inhibitors like this compound?

A3: Preclinical research has shown that the G2019S mutation in the LRRK2 gene can impart resiliency or resistance to LRRK2 kinase inhibitors.[6] This mutation, a common cause of familial and sporadic Parkinson's disease, appears to make the LRRK2 protein less sensitive to inhibition.[6][7] Higher concentrations of the inhibitor are required to achieve the same level of target engagement (i.e., dephosphorylation of LRRK2) in cells expressing the G2019S mutant compared to wild-type LRRK2.[6]

Q4: How does the G2019S mutation confer resistance to LRRK2 inhibitors?

A4: The G2019S mutation is located in the kinase domain of the LRRK2 protein.[8] While the exact structural mechanism is still under investigation, this mutation is thought to alter the conformation of the kinase domain, potentially affecting the binding affinity of inhibitors like this compound.[7] This altered conformation may lead to a reduced inhibitory effect at standard concentrations.

Troubleshooting Guides

Issue: Reduced efficacy of this compound in a cellular or animal model expressing LRRK2 G2019S mutation.

Possible Cause: The G2019S mutation in LRRK2 can confer resistance to kinase inhibitors.[6] The concentration of this compound may be insufficient to effectively inhibit the hyperactive G2019S-LRRK2 kinase.

Suggested Troubleshooting Steps:

  • Confirm Genotype: Verify the presence of the G2019S mutation in your experimental model using standard genotyping techniques.

  • Dose-Response Analysis: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound for both wild-type and G2019S-LRRK2 expressing cells or animals. This will quantify the degree of resistance.

  • Increase this compound Concentration: Based on the dose-response data, consider increasing the concentration of this compound to overcome the observed resistance. Monitor for any potential off-target or toxic effects at higher concentrations.

  • Alternative LRRK2 Inhibitors: If increasing the concentration of this compound is not feasible or effective, consider testing other LRRK2 inhibitors that may have a different binding mode or higher potency against the G2019S mutant.

Data Presentation

Table 1: Summary of this compound Phase 1 and 1b Clinical Trial Results

Study PhasePopulationKey FindingsReference
Phase 1122 Healthy VolunteersThis compound was well-tolerated and demonstrated dose-dependent inhibition of LRRK2.[1][5]
Phase 1b28 Parkinson's Disease PatientsThis compound was generally well-tolerated and showed target engagement in both LRRK2 mutation carriers and non-carriers.[1][9]

Table 2: Preclinical Evidence for G2019S-LRRK2 Resistance to Kinase Inhibitors

Experimental ModelInhibitor(s)Key FindingReference
G2019S-LRRK2 expressing rats and miceMLi2 and PF-360Higher inhibitor concentrations were required to dephosphorylate G2019S-LRRK2 compared to wild-type LRRK2.[6]
G2019S-LRRK2 expressing ratsLRRK2 kinase inhibitorsG2019S-LRRK2 expressing rats were fully resistant to the phenotypic effects of the inhibitors.[6]

Experimental Protocols

Protocol 1: Assessing this compound Efficacy in a Cellular Model of LRRK2 G2019S Mutation

  • Cell Culture: Culture human neuroglioma (H4) cells stably expressing either wild-type (WT) LRRK2 or G2019S-LRRK2.

  • This compound Treatment: Treat cells with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 2 hours).

  • Cell Lysis: Lyse the cells to extract total protein.

  • Western Blot Analysis:

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against phospho-LRRK2 (e.g., pS935) and total LRRK2.

    • Use a secondary antibody conjugated to a detectable marker (e.g., HRP).

    • Visualize and quantify the band intensities.

  • Data Analysis: Calculate the ratio of phospho-LRRK2 to total LRRK2 for each this compound concentration. Plot the data to determine the IC50 value for both WT and G2019S-LRRK2 expressing cells.

Visualizations

LRRK2_Signaling_Pathway cluster_0 LRRK2 Activation cluster_1 Downstream Effects LRRK2_inactive Inactive LRRK2 LRRK2_active Active LRRK2 LRRK2_inactive->LRRK2_active Phosphorylation Lysosomal_dysfunction Lysosomal Dysfunction LRRK2_active->Lysosomal_dysfunction G2019S G2019S Mutation G2019S->LRRK2_active Promotes Hyperactivation Neurodegeneration Neurodegeneration Lysosomal_dysfunction->Neurodegeneration DNL201 This compound DNL201->LRRK2_active Inhibits

Caption: LRRK2 signaling pathway and the inhibitory action of this compound.

experimental_workflow start Start: Cell Culture (WT-LRRK2 vs G2019S-LRRK2) treatment This compound Treatment (Dose-Response) start->treatment lysis Cell Lysis and Protein Extraction treatment->lysis western_blot Western Blot Analysis (pLRRK2 / Total LRRK2) lysis->western_blot analysis Data Analysis (IC50 Determination) western_blot->analysis end End: Compare IC50 Values analysis->end logical_relationship G2019S G2019S Mutation Resistance Potential Resistance to This compound G2019S->Resistance Higher_IC50 Higher IC50 Value Resistance->Higher_IC50 Reduced_Efficacy Reduced In Vivo Efficacy Resistance->Reduced_Efficacy

References

Mitigating Dnl-201 toxicity in cellular models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dnl-201. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using this compound in cellular models and troubleshooting potential issues related to cellular toxicity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, selective, and CNS-penetrant small-molecule inhibitor of the Leucine-Rich Repeat Kinase 2 (LRRK2).[1][2][3] Its primary mechanism of action is to inhibit the kinase activity of LRRK2, which is implicated in the pathogenesis of Parkinson's disease.[3][4] Mutations in the LRRK2 gene can lead to increased kinase activity, impairing lysosomal function.[2][5] this compound works by reducing the phosphorylation of LRRK2 and its downstream substrates, such as Rab10, thereby helping to restore normal lysosomal function.[2][4]

Q2: Is this compound expected to be toxic to cells in culture?

In preclinical and clinical studies, this compound has been shown to be generally well-tolerated.[2][6] In cellular models, its primary effect is the restoration of lysosomal function in cells with LRRK2 mutations.[5] However, like any compound, high concentrations or prolonged exposure may lead to off-target effects or cellular stress. LRRK2 itself is involved in various cellular processes, including apoptosis, so inhibition could potentially have unintended consequences in certain cellular contexts.[7]

Q3: What are the reported side effects of this compound in human trials?

In Phase 1 and 1b clinical trials, this compound was generally well-tolerated. The most commonly reported treatment-related adverse events were headache, nausea, and dizziness.[6][8][9] These events were typically mild to moderate in severity and reversible.[6][8]

Q4: Have any organ-specific toxicities been observed in animal studies?

Chronic, high-dose administration of some LRRK2 inhibitors in non-human primates has been associated with lung and kidney abnormalities, specifically reversible type II pneumocyte hypertrophy.[7][10] However, in a 39-week study with this compound in macaques, the observed lung changes were considered non-adverse and reversible.[11]

Troubleshooting Guide

Issue 1: I am observing increased cell death in my culture after treatment with this compound.

Possible Cause 1: High Concentration of this compound

While this compound is generally well-tolerated, very high concentrations may induce cytotoxicity.

  • Recommendation: Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line. Start with the reported cellular IC50 of 3 nM for LRRK2 inhibition and test a range of concentrations above and below this value.[1]

Possible Cause 2: Apoptosis Induction

LRRK2 is known to be involved in apoptotic pathways.[7] While this compound's primary role is LRRK2 inhibition, high concentrations or specific cellular contexts might trigger apoptosis.

  • Recommendation 1: Assess Apoptosis Markers: Use assays such as Annexin V/Propidium Iodide staining followed by flow cytometry, or Western blotting for cleaved caspase-3 and cleaved PARP to confirm if the observed cell death is apoptotic.

  • Recommendation 2: Co-treatment with Apoptosis Inhibitors: If apoptosis is confirmed, consider co-treatment with a pan-caspase inhibitor (e.g., Z-VAD-FMK) to block the apoptotic cascade.[12] Alternatively, if your cell line is amenable, overexpression of anti-apoptotic proteins like Bcl-2 may confer resistance.[13][14]

Issue 2: I am not observing the expected downstream effects of LRRK2 inhibition.

Possible Cause 1: Insufficient this compound Concentration or Incubation Time

The concentration of this compound may be too low, or the incubation time may be too short to achieve significant LRRK2 inhibition in your cellular model.

  • Recommendation: Increase the concentration of this compound and/or extend the incubation time. Monitor the phosphorylation of LRRK2 at Ser935 and its substrate Rab10 at Threonine-73 via Western blotting to confirm target engagement.[2][4]

Possible Cause 2: Cell Line Specifics

The expression and activity of LRRK2 can vary significantly between different cell lines.

  • Recommendation: Confirm LRRK2 expression in your cell line of choice via Western blotting or qPCR. If LRRK2 expression is low, consider using a cell line known to express higher levels of LRRK2 or a model that overexpresses a mutant form of LRRK2 (e.g., G2019S).

Data Summary

Table 1: In Vitro and In Vivo Activity of this compound

ParameterValueSpecies/ModelReference
LRRK2 Ki 0.7 nMIn vitro[1]
LRRK2 Cellular IC50 3 nMIn vitro[1]
CYP1A2 IC50 0.7 µMIn vitro[1]
pS935 LRRK2 Inhibition Dose-dependentRat Kidney and Brain[11]
pS935 LRRK2 Inhibition Dose-dependentMacaque PBMCs and Brain[11]

Experimental Protocols

Protocol 1: Assessment of this compound Induced Cytotoxicity via MTT Assay

  • Cell Seeding: Seed your cells of interest in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • This compound Treatment: Prepare a serial dilution of this compound in your cell culture medium. The final concentrations should range from 1 nM to 100 µM. Remove the old medium from the cells and add 100 µL of the this compound containing medium to each well. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Western Blot for LRRK2 Pathway Engagement

  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 4-12% Bis-Tris gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against pLRRK2 (Ser935), total LRRK2, pRab10 (Thr73), total Rab10, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities to determine the ratio of phosphorylated to total protein.

Visualizations

Dnl_201_Mechanism_of_Action cluster_0 Cell Membrane cluster_1 Cytoplasm Extracellular Space Extracellular Space Dnl201 This compound LRRK2 Active LRRK2 (e.g., G2019S) Dnl201->LRRK2 Inhibition Restoration Restored Lysosomal Function Rab10 Rab10 LRRK2->Rab10 Phosphorylation pRab10 pRab10 (Thr73) Lysosome Lysosome Dysfunction Lysosomal Dysfunction pRab10->Dysfunction

Caption: this compound inhibits active LRRK2, preventing Rab10 phosphorylation and restoring lysosomal function.

Troubleshooting_Workflow Start Increased Cell Death Observed with this compound DoseResponse Perform Dose-Response (MTT Assay) Start->DoseResponse CheckApoptosis Assess Apoptosis Markers (Annexin V / Cleaved Caspase-3) Start->CheckApoptosis IsToxic Toxicity at High Doses? DoseResponse->IsToxic IsApoptotic Apoptosis Confirmed? CheckApoptosis->IsApoptotic IsToxic->CheckApoptosis No UseOptimalDose Use Optimal, Non-Toxic Concentration IsToxic->UseOptimalDose Yes UseInhibitors Co-treat with Caspase Inhibitors (e.g., Z-VAD-FMK) IsApoptotic->UseInhibitors Yes ConsiderOther Consider Other Toxicity Mechanisms (e.g., Necrosis) IsApoptotic->ConsiderOther No

Caption: A workflow for troubleshooting this compound-induced cell death in cellular models.

References

Dnl-201 interference with common laboratory reagents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DNL-201. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in a laboratory setting. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an investigational, central nervous system (CNS) penetrant, selective, and ATP-competitive small-molecule inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2).[1] Mutations in the LRRK2 gene that lead to increased kinase activity are a significant genetic risk factor for Parkinson's disease.[1][2] this compound works by binding to the ATP pocket of the LRRK2 kinase domain, thereby preventing the phosphorylation of its substrates. This inhibition is thought to correct lysosomal dysfunction, a pathological feature associated with increased LRRK2 activity.[1][2]

Q2: What are the key biomarkers to measure this compound activity in cellular assays?

A2: The primary pharmacodynamic biomarkers for assessing this compound activity are the phosphorylation levels of LRRK2 itself at serine 935 (pS935-LRRK2) and its substrate, the Ras-related protein Rab10, at threonine 73 (pT73-Rab10).[1][2] Inhibition of LRRK2 by this compound leads to a dose-dependent decrease in the levels of both pS935-LRRK2 and pT73-Rab10.[2][3] Additionally, since LRRK2 activity is linked to lysosomal function, monitoring biomarkers of lysosomal health, such as the levels of bis(monoacylglycerol)phosphate (BMP), can also be informative.

Q3: What is the chemical structure of this compound?

A3: The chemical structure of this compound is 2-methyl-2-[3-methyl-4-[[4-(methylamino)-5-(trifluoromethyl)pyrimidin-2-yl]amino]pyrazol-1-yl]propanenitrile.[4][5]

Troubleshooting Guides

This section provides solutions to potential issues you may encounter when using this compound in various laboratory assays.

LRRK2 Kinase Assays

Issue 1: Higher than expected IC50 value for this compound in a biochemical kinase assay.

  • Potential Cause: High ATP Concentration.

    • Explanation: this compound is an ATP-competitive inhibitor.[1] If the concentration of ATP in your assay is significantly higher than the Michaelis constant (Km) of LRRK2 for ATP, it can lead to an underestimation of the inhibitor's potency (a higher IC50 value).

    • Solution: Determine the ATP Km for your specific LRRK2 enzyme preparation and run the assay with an ATP concentration at or near this value.[6]

  • Potential Cause: Inactive Enzyme.

    • Explanation: Improper storage or handling of the LRRK2 enzyme can lead to a loss of activity, affecting the assay window and the apparent potency of the inhibitor.

    • Solution: Ensure the LRRK2 enzyme is stored at the recommended temperature and handled according to the manufacturer's instructions. Run a positive control with a known LRRK2 inhibitor to validate enzyme activity.

Issue 2: Inconsistent results in cell-based assays measuring LRRK2 target engagement.

  • Potential Cause: Poor Cell Permeability or Efflux.

    • Explanation: While this compound is designed to be CNS-penetrant, its permeability can vary between different cell types used in vitro.[7] Additionally, some cell lines may express efflux pumps that actively remove the compound, lowering its intracellular concentration.[8]

    • Solution: Confirm target engagement directly in your cell line using a method like the Cellular Thermal Shift Assay (CETSA), which measures the thermal stabilization of a protein upon ligand binding.[9][10]

  • Potential Cause: this compound Degradation in Culture Media.

    • Explanation: The stability of small molecules can vary in cell culture media over time.

    • Solution: Assess the stability of this compound in your specific culture medium by incubating it for different durations and then testing its activity in a short-term biochemical assay.[8]

Cell Viability and Cytotoxicity Assays

Issue 3: Unexpected results in MTT or resazurin-based cell viability assays.

  • Potential Cause: Direct Reduction of the Assay Reagent.

    • Explanation: Some small molecules, particularly those with thiol or carboxylic acid moieties, can directly reduce MTT or resazurin (B115843), leading to a false-positive signal for cell viability in the absence of cellular metabolic activity. While the structure of this compound does not contain these specific groups, it is a good practice to control for this possibility.[4]

    • Solution: Run a cell-free control where this compound is added to the assay medium containing MTT or resazurin to check for any direct chemical reaction.

Issue 4: this compound appears to interfere with a luciferase-based reporter assay.

  • Potential Cause: Direct Inhibition or Stabilization of Luciferase.

    • Explanation: Small molecules can sometimes directly inhibit the luciferase enzyme or, conversely, stabilize it, leading to either an artificially low or high signal, respectively.

    • Solution: Perform a cell-free luciferase assay with purified luciferase enzyme and your reporter substrate in the presence and absence of this compound to test for direct effects on the enzyme.[11]

  • Potential Cause: Autofluorescence or Quenching.

    • Explanation: If your reporter assay has a fluorescent readout, this compound could potentially be autofluorescent at the excitation and emission wavelengths of your reporter, or it could quench the fluorescent signal.

    • Solution: Measure the fluorescence of this compound alone in your assay buffer at the relevant wavelengths. To test for quenching, add this compound to a known concentration of your fluorophore and measure any decrease in signal.[12][13]

Lysosomal Function Assays

Issue 5: No change or unexpected results in a lysosomal pH assay after this compound treatment.

  • Potential Cause: Indirect or Delayed Effect on Lysosomal pH.

    • Explanation: this compound's effect on lysosomal function is a consequence of LRRK2 inhibition and may not result in an immediate or direct change in lysosomal pH. The specific downstream effects can be cell-type and context-dependent.

    • Solution: Measure a more direct readout of lysosomal enzymatic activity, such as cathepsin activity, which may be more sensitive to changes in lysosomal function.[14][15]

Data Presentation

Table 1: this compound In Vitro and In Vivo Activity

ParameterValueContextReference
Ki 0.7 nMLRRK2 Inhibition[16]
Cellular IC50 3 nMLRRK2 Inhibition[16]
In Vivo Inhibition >50%LRRK2 and Rab10 phosphorylation in blood (human Phase 1b)[3]
Lysosomal Biomarker Modulation 20-60% improvementUrinary BMP (human Phase 1b)

Experimental Protocols

Protocol 1: Western Blot for pS935-LRRK2 and pT73-Rab10

Objective: To measure the effect of this compound on the phosphorylation of LRRK2 and Rab10 in cultured cells.

Materials:

  • Cell culture reagents

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-pS935-LRRK2, anti-total LRRK2, anti-pT73-Rab10, anti-total Rab10, and a loading control (e.g., anti-GAPDH or anti-beta-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Methodology:

  • Cell Treatment: Plate cells and allow them to adhere. Treat cells with various concentrations of this compound or vehicle control (e.g., DMSO) for the desired time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli buffer. Denature at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. After further washing, apply the chemiluminescent substrate and image the blot.[6]

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.

Protocol 2: Cathepsin D Activity Assay (Fluorometric)

Objective: To assess the effect of this compound on lysosomal enzymatic activity.

Materials:

  • Cultured cells treated with this compound or vehicle

  • Cathepsin D Assay Kit (containing lysis buffer, reaction buffer, and a fluorogenic substrate)

  • 96-well black, flat-bottom plate

  • Fluorescence microplate reader

Methodology:

  • Sample Preparation: Collect and lyse the treated cells according to the kit manufacturer's instructions.[14]

  • Protein Quantification: Measure the protein concentration of the cell lysates.

  • Assay Reaction: In a 96-well plate, add a normalized amount of protein from each lysate.

  • Add the reaction buffer provided in the kit to each well.

  • Initiate the reaction by adding the Cathepsin D substrate.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Read the fluorescence on a microplate reader at the recommended excitation and emission wavelengths.[15]

  • Data Analysis: Compare the fluorescence intensity of this compound-treated samples to the vehicle control to determine the relative Cathepsin D activity.

Visualizations

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Effectors & Cellular Processes Rab29 Rab29 LRRK2 LRRK2 Rab29->LRRK2 recruits & activates VPS35 VPS35 VPS35->LRRK2 interacts with Rab10 Rab10 LRRK2->Rab10 phosphorylates (pT73) EndoA Endophilin-A LRRK2->EndoA phosphorylates Lysosomes Lysosomal Function LRRK2->Lysosomes Autophagy Autophagy LRRK2->Autophagy Vesicle_Trafficking Vesicle Trafficking Rab10->Vesicle_Trafficking DNL201 This compound DNL201->LRRK2 inhibits (ATP-competitive)

Caption: LRRK2 signaling pathway and the point of inhibition by this compound.

Experimental_Workflow_Troubleshooting cluster_assay Assay Setup cluster_results Results cluster_troubleshooting Troubleshooting Steps A Cell-based or Biochemical Assay with this compound B Expected Results A->B C Unexpected Results A->C D Check for Compound Interference (Cell-free controls, Autofluorescence/Quenching) C->D E Verify Assay Conditions (ATP concentration, Enzyme activity) C->E F Confirm Target Engagement (e.g., CETSA) C->F

Caption: A logical workflow for troubleshooting unexpected results with this compound.

References

Ensuring consistent Dnl-201 activity between batches

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals ensure consistent Dnl-201 activity between batches in their experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in the inhibitory activity of this compound between different batches. What are the potential causes?

Variability in the activity of small molecule inhibitors like this compound between batches can stem from several factors:

  • Purity and Integrity of the Compound: Differences in the purity profile, the presence of isomers, or degradation of the compound can lead to inconsistent results.

  • Solubility and Aggregation: this compound may not be fully solubilized or could be forming aggregates in your assay buffer, which can significantly impact its apparent activity.

  • Assay Conditions: Minor variations in experimental conditions such as incubation times, temperature, ATP concentration, and cell passage number can lead to batch-to-batch differences in observed activity.

  • Reagent Consistency: Variability in the quality or concentration of reagents, including the kinase, substrate, and detection reagents, can affect assay performance.

Q2: How can we validate the activity of a new batch of this compound before starting our experiments?

It is crucial to perform a validation experiment for each new batch of this compound. We recommend the following:

  • Prepare a Dose-Response Curve: Generate a full dose-response curve for the new batch and compare the IC50 value to that of a previously validated, reference batch.

  • Use a Standardized Protocol: Ensure that the validation assay is performed using a highly standardized protocol with consistent cell lines, reagent sources, and instrument settings.

  • Benchmark Against a Known LRRK2 Inhibitor: Include a well-characterized LRRK2 inhibitor with a known IC50 value as a positive control in your validation experiments.

Q3: What are the key biomarkers to monitor to confirm this compound activity in a cellular context?

This compound is a potent inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). Its activity can be assessed by monitoring the phosphorylation status of LRRK2 and its downstream substrates. The primary biomarkers are:

  • Phosphorylation of LRRK2 at Serine 935 (pS935-LRRK2): Inhibition of LRRK2 kinase activity leads to a decrease in the phosphorylation of this site.[1][2][3][4][5]

  • Phosphorylation of Rab10 at Threonine 73 (pT73-Rab10): Rab10 is a direct substrate of LRRK2, and its phosphorylation at T73 is a reliable indicator of LRRK2 kinase activity.[1][2][3][4][6][7]

These biomarkers can be measured using techniques such as Western blotting or ELISA.

Troubleshooting Guides

Problem 1: High Variability in IC50 Values Between Experiments

High variability in the half-maximal inhibitory concentration (IC50) of this compound can compromise the reliability of your results. The following table outlines potential causes and recommended solutions.

Potential CauseRecommended Solution
Inconsistent this compound Preparation Always prepare fresh dilutions of this compound from a concentrated stock solution for each experiment. Ensure the compound is fully dissolved in the vehicle solvent (e.g., DMSO) before further dilution in assay buffer.
Variable ATP Concentration As this compound is an ATP-competitive inhibitor, its IC50 value is sensitive to the ATP concentration in the assay. Use a consistent and well-documented ATP concentration, ideally close to the Km value for LRRK2, in all experiments.
Assay Reaction Not in Linear Range Ensure that the kinase reaction is stopped within the linear range of product formation. A reaction that has proceeded to completion will not yield an accurate IC50 value.
Inconsistent Cell Culture Conditions For cell-based assays, maintain consistent cell density, passage number, and growth conditions. Cellular responses can vary significantly with these parameters.
Problem 2: Low or No Inhibitory Activity Observed

If a new batch of this compound shows unexpectedly low or no activity, consider the following troubleshooting steps.

Potential CauseRecommended Solution
Compound Degradation Verify the storage conditions of your this compound stock. Small molecules can be sensitive to light, temperature, and repeated freeze-thaw cycles. If degradation is suspected, obtain a fresh batch.
Poor Compound Solubility Visually inspect your this compound solutions for any precipitation. Consider using a solubility-enhancing agent in your assay buffer, such as a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100), after confirming it does not interfere with the assay.
Inactive Kinase or Substrate Confirm the activity of your LRRK2 enzyme and the integrity of your substrate using a known, potent LRRK2 inhibitor as a positive control.
Incorrect Assay Setup Double-check all reagent concentrations, incubation times, and instrument settings. Ensure that the correct filters or wavelength settings are used for detection.

Experimental Protocols

Protocol 1: Western Blot Analysis of pS935-LRRK2 and pT73-Rab10

This protocol describes a method to assess the cellular activity of this compound by measuring the phosphorylation of its key biomarkers.

1. Cell Lysis

  • Plate and treat your cells with different concentrations of this compound for the desired time.

  • Wash cells with ice-cold PBS.

  • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA).

2. SDS-PAGE and Western Blotting

  • Normalize the protein concentration for all samples.

  • Separate the protein lysates by SDS-PAGE.

  • Transfer the proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against pS935-LRRK2, total LRRK2, pT73-Rab10, and total Rab10 overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the results.

3. Data Analysis

  • Quantify the band intensities for the phosphorylated and total proteins.

  • Normalize the phosphorylated protein signal to the total protein signal for each target.

  • Plot the normalized phosphorylation levels against the this compound concentration to determine the IC50.

Diagrams

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Kinase Activity cluster_downstream Downstream Effects Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases LRRK2 LRRK2 Receptor Tyrosine Kinases->LRRK2 Activation Inflammatory Cytokines Inflammatory Cytokines Cytokine Receptors Cytokine Receptors Inflammatory Cytokines->Cytokine Receptors Cytokine Receptors->LRRK2 Activation Rab10 Rab10 LRRK2->Rab10 Phosphorylation pRab10 p-Rab10 (T73) Rab10->pRab10 Vesicle_Trafficking Vesicle Trafficking pRab10->Vesicle_Trafficking Altered Lysosomal_Function Lysosomal Function pRab10->Lysosomal_Function Impaired Neuroinflammation Neuroinflammation pRab10->Neuroinflammation Promotes Dnl201 This compound Dnl201->LRRK2 Inhibition

Caption: LRRK2 signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow cluster_compound Compound Checks cluster_assay Assay Checks cluster_cells Cellular Checks Start Inconsistent this compound Activity Observed Check_Compound Step 1: Verify Compound Integrity & Solubility Start->Check_Compound Check_Assay Step 2: Review Assay Protocol & Reagents Check_Compound->Check_Assay If compound is OK Purity Confirm Purity (Datasheet) Check_Compound->Purity Solubility Check for Precipitation Check_Compound->Solubility Storage Verify Storage Conditions Check_Compound->Storage Check_Cells Step 3: Assess Cell Health & Consistency Check_Assay->Check_Cells If protocol is sound Reagents Validate Reagent Activity Check_Assay->Reagents Conditions Standardize Conditions (Temp, Time) Check_Assay->Conditions Controls Check Positive/Negative Controls Check_Assay->Controls Analyze_Data Step 4: Re-analyze Data & Controls Check_Cells->Analyze_Data If cells are healthy Passage Use Consistent Passage Number Check_Cells->Passage Density Ensure Consistent Seeding Density Check_Cells->Density Viability Confirm High Cell Viability Check_Cells->Viability Conclusion Identify Source of Variability Analyze_Data->Conclusion

Caption: A logical workflow for troubleshooting inconsistent this compound activity.

References

DNL-201 Technical Support Center: Troubleshooting In Vivo Delivery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the LRRK2 inhibitor, DNL-201, in animal models. The information is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the formulation, administration, and analysis of this compound in animal studies.

Question/Issue Possible Cause(s) Troubleshooting Solutions
1. This compound precipitates out of solution during formulation or upon standing. - Poor Solubility: this compound has low aqueous solubility. - Incorrect Solvent Ratios: The proportion of co-solvents may be insufficient to maintain solubility. - Temperature Effects: The solution may be too cold, reducing solubility. - Hygroscopic Solvents: DMSO can absorb water, which may decrease the solubility of the compound.[1]- Optimize Formulation: Experiment with different vehicle compositions. A common formulation for similar LRRK2 inhibitors involves a mixture of DMSO, PEG300, Tween 80, and saline or water.[2] Consider preparing a suspension in carboxymethyl cellulose (B213188) sodium (CMC-Na) for oral administration.[2] - Use Fresh Solvents: Always use anhydrous DMSO from a freshly opened bottle.[1] - Gentle Warming and Sonication: Briefly warm the solution or use a sonicator to aid dissolution, but be cautious of potential compound degradation.[1] - Prepare Fresh Solutions: It is recommended to prepare the dosing solution immediately before administration to minimize stability issues.[1][2]
2. Animals exhibit signs of distress or adverse effects immediately after administration (e.g., lethargy, ruffled fur, abnormal posture). - Vehicle Toxicity: The formulation vehicle itself may be causing an adverse reaction. - Administration Error (Oral Gavage): Accidental administration into the trachea, esophageal injury, or perforation can occur.[3][4][5][6] - Administration Error (Intraperitoneal Injection): Puncture of the gut, bladder, or other abdominal organs can lead to peritonitis or internal bleeding.[2][7] - High Dose: The administered dose may exceed the maximum tolerated dose (MTD).- Include a Vehicle Control Group: Always administer the vehicle alone to a control group to differentiate between compound and vehicle-related toxicity.[8] - Refine Administration Technique: Ensure proper training and technique for oral gavage and intraperitoneal injections. For oral gavage, use a flexible, ball-tipped needle to minimize esophageal trauma.[6] For IP injections, aim for the lower right abdominal quadrant to avoid major organs.[7][9] - Conduct a Maximum Tolerated Dose (MTD) Study: If not already done, perform an MTD study to determine the highest safe dose.[8] - Monitor Animals Closely: Observe animals for any signs of distress post-administration and consult with veterinary staff if adverse events occur.[7]
3. Inconsistent or low target engagement (pLRRK2/pRab10 levels) is observed in treated animals. - Insufficient Dose: The dose may be too low to achieve adequate target inhibition. - Poor Bioavailability: The compound may not be efficiently absorbed or may be rapidly metabolized. - Formulation Issues: Precipitation of the compound in the dosing vehicle can lead to inaccurate dosing. - Variability in Administration: Inconsistent administration technique can lead to variable exposure between animals.- Conduct a Dose-Response Study: Administer a range of doses to determine the optimal dose for target engagement.[8] - Optimize Administration Route: this compound has been administered via oral (p.o.), intraperitoneal (i.p.), and subcutaneous (s.c.) routes in preclinical studies.[2][10] Consider the route that provides the most consistent exposure. - Confirm Formulation Homogeneity: Ensure the dosing solution is homogenous and free of precipitates before each administration. - Standardize Procedures: Maintain consistent administration volumes and techniques across all animals.[8]
4. High variability in pharmacodynamic (PD) marker analysis (pLRRK2/pRab10) between animals in the same group. - Inconsistent Sample Handling: Delays in tissue harvesting and processing can lead to dephosphorylation of target proteins.[11] - Improper Tissue Storage: Storing tissues for extended periods, even at -80°C, can lead to protein degradation.[11] - Lack of Phosphatase Inhibitors: Failure to use phosphatase inhibitors during tissue homogenization will result in the loss of phosphorylation signals.[11]- Rapid Tissue Harvesting and Processing: Dissect and flash-freeze tissues in liquid nitrogen as quickly as possible after collection.[11] - Use Phosphatase and Protease Inhibitors: Always include a cocktail of phosphatase and protease inhibitors in your lysis buffer.[11] - Standardize Dissection and Homogenization: Ensure that all tissue samples are processed in a consistent manner.
5. Unexpected toxicity, such as changes in lung or kidney morphology, is observed in long-term studies. - On-Target LRRK2 Inhibition: Systemic inhibition of LRRK2 has been associated with morphological changes in the lungs and kidneys in some animal models, which may be an on-target effect.[12]- Monitor Organ Function: In chronic studies, monitor for any changes in organ function.[13] - Dose Optimization: It may be possible to achieve therapeutic efficacy in the brain at doses that do not cause significant peripheral side effects.[13] - Intermittent Dosing: Consider an intermittent dosing schedule, which has been shown to reduce α-synuclein oligomers without causing adverse peripheral effects in a mouse model.[13]

Quantitative Data Summary

The following table summarizes key quantitative parameters for this compound and the related LRRK2 inhibitor, GNE-7915, from preclinical studies.

Parameter This compound / GNE-7915 Animal Model Administration Route Reference
Typical Dose ~50 mg/kgMousei.p.[2]
Typical Dose 100 mg/kgMouses.c.[10]
Peak Concentration (Serum) 3980 ± 434 ng/ml (8.98 ± 0.98 µM)Mouse (GNE-7915)s.c. (100 mg/kg)[14]
Peak Concentration (Brain) 508 ± 58 ng/gMouse (GNE-7915)s.c. (100 mg/kg)[14]
Time to Peak Concentration 1 hourMouse (GNE-7915)s.c. (100 mg/kg)[14]

Experimental Protocols

This compound Formulation for Intraperitoneal (i.p.) Injection

Objective: To prepare a clear, homogenous solution of this compound for intraperitoneal administration in mice.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • PEG300

  • Tween 80

  • Sterile 0.9% saline or sterile water (ddH2O)

  • Sterile microcentrifuge tubes

  • Pipettes and sterile tips

Procedure:

  • Prepare a stock solution of this compound in DMSO. For example, to prepare a 68 mg/mL stock, dissolve the appropriate amount of this compound powder in fresh, anhydrous DMSO.[2]

  • In a separate sterile tube, add the required volume of the this compound stock solution.

  • Add PEG300 to the tube. A suggested ratio is 1 part DMSO stock to 8 parts PEG300 (e.g., for a 1 mL final solution, use 50 µL of DMSO stock and 400 µL of PEG300).[2] Mix until the solution is clear.

  • Add Tween 80 to the mixture. A suggested ratio is 1 part Tween 80 to the previous mixture (e.g., 50 µL of Tween 80).[2] Mix until clear.

  • Add sterile saline or ddH2O to reach the final desired volume (e.g., 500 µL to bring the total volume to 1 mL).[2]

  • The final solution should be clear and administered immediately.[2]

Assessment of LRRK2 Target Engagement in Brain Tissue

Objective: To measure the levels of phosphorylated LRRK2 (pS935) and phosphorylated Rab10 (pT73) in brain tissue from this compound-treated animals by Western blot.

Materials:

  • Brain tissue from treated and control animals

  • Liquid nitrogen

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails

  • Homogenizer (e.g., Dounce or mechanical)

  • Microcentrifuge

  • BCA protein assay kit

  • SDS-PAGE gels

  • Western blot transfer system

  • Primary antibodies: anti-pLRRK2 (S935), anti-total LRRK2, anti-pRab10 (T73), anti-total Rab10, and a loading control (e.g., anti-actin or anti-tubulin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Tissue Harvesting: Immediately following euthanasia, rapidly dissect the brain region of interest.[11]

  • Flash-Freezing: Immediately flash-freeze the tissue in liquid nitrogen to preserve the phosphorylation state of proteins.[11] Store at -80°C until use.

  • Homogenization: On ice, add ice-cold lysis buffer with inhibitors to the frozen tissue and homogenize until no visible tissue chunks remain.

  • Lysis and Clarification: Incubate the homogenate on ice for 30 minutes, then centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting:

    • Normalize protein concentrations for all samples.

    • Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Wash the membrane again and detect the signal using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities for pLRRK2, total LRRK2, pRab10, and total Rab10. Normalize the phosphorylated protein levels to the total protein levels and the loading control.

Visualizations

DNL201_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm LRRK2_inactive LRRK2 (Inactive) LRRK2_active LRRK2 (Active) (e.g., G2019S mutation) LRRK2_inactive->LRRK2_active Pathogenic Mutation Rab10_inactive Rab10 LRRK2_active->Rab10_inactive Phosphorylation Rab10_active p-Rab10 (pT73) Lysosome_dysfunction Lysosomal Dysfunction Rab10_active->Lysosome_dysfunction DNL201 This compound DNL201->LRRK2_active Inhibition

Caption: this compound inhibits the kinase activity of LRRK2, preventing the phosphorylation of Rab10 and subsequent lysosomal dysfunction.

DNL201_Experimental_Workflow start Start: Animal Model Selection formulation This compound Formulation (e.g., DMSO/PEG300/Tween80/Saline) start->formulation administration Administration (e.g., i.p. or p.o.) formulation->administration monitoring Animal Monitoring (Adverse Effects) administration->monitoring tissue_harvest Tissue Harvest (e.g., Brain) monitoring->tissue_harvest sample_processing Sample Processing (Homogenization with inhibitors) tissue_harvest->sample_processing analysis Pharmacodynamic Analysis (Western Blot for pLRRK2/pRab10) sample_processing->analysis end End: Data Interpretation analysis->end

Caption: A typical experimental workflow for evaluating this compound efficacy in an animal model.

Troubleshooting_Logic start Problem Observed formulation_issue Formulation Issue? start->formulation_issue e.g., Precipitation admin_issue Administration Issue? start->admin_issue e.g., Animal Distress dose_issue Dose/PK Issue? start->dose_issue e.g., Low Efficacy pd_issue PD Assay Issue? start->pd_issue e.g., High Variability sol_formulation Optimize Vehicle Use Fresh Solvents formulation_issue->sol_formulation Yes sol_admin Refine Technique Check for Injury admin_issue->sol_admin Yes sol_dose Dose-Response Study Check Bioavailability dose_issue->sol_dose Yes sol_pd Rapid Harvest Use Inhibitors pd_issue->sol_pd Yes

References

Interpreting unexpected biomarker changes with Dnl-201

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected biomarker changes during experiments with DNL-201.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is an investigational small molecule that acts as a selective inhibitor of the Leucine-rich repeat kinase 2 (LRRK2).[1][2] Mutations in the LRRK2 gene that lead to increased kinase activity are a significant genetic risk factor for Parkinson's disease.[1][3] this compound is designed to cross the blood-brain barrier and reduce the hyper-activity of the LRRK2 enzyme, which is thought to play a role in lysosomal dysfunction, a key pathological feature of Parkinson's disease.[1][4]

Q2: What are the primary biomarkers to monitor this compound activity?

The primary pharmacodynamic biomarkers for assessing this compound activity are:

  • Phosphorylated LRRK2 at serine 935 (pS935-LRRK2): Inhibition of LRRK2 kinase activity leads to a decrease in its autophosphorylation at this site.

  • Phosphorylated Rab10 at threonine 73 (pT73-Rab10): Rab10 is a direct substrate of LRRK2, and its phosphorylation is a downstream indicator of LRRK2 kinase activity.[1]

  • Urinary and cellular Bis(monoacylglycero)phosphate (BMP): BMP is a lipid biomarker associated with lysosomal function.[2] this compound has been shown to modulate BMP levels, indicating an effect on the lysosomal pathway.

Q3: What are the expected outcomes for these biomarkers following this compound treatment?

In both preclinical and clinical studies, successful target engagement by this compound is demonstrated by a dose-dependent decrease in the levels of pS935-LRRK2 and pT73-Rab10.[1] Additionally, a reduction in urinary BMP levels is expected, signifying modulation of lysosomal function.[5]

Troubleshooting Unexpected Biomarker Changes

Q4: We treated our cellular model with this compound but did not observe the expected decrease in pS935-LRRK2 or pT73-Rab10. What could be the issue?

Several factors could contribute to a lack of response. Consider the following possibilities and troubleshooting steps:

  • This compound Concentration and Stability:

    • Verify Concentration: Ensure the correct final concentration of this compound was used. Perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.

    • Compound Integrity: Confirm the stability and integrity of your this compound stock. Improper storage or multiple freeze-thaw cycles can degrade the compound.

  • Cellular System:

    • LRRK2 Expression: Confirm that your cellular model expresses sufficient levels of LRRK2. Low endogenous expression may result in changes that are below the limit of detection of your assay.

    • Cell Health: Ensure cells are healthy and not overly confluent, as this can affect signaling pathways and drug response.

  • Experimental Protocol:

    • Treatment Duration: The time course of LRRK2 inhibition can vary between cell types. Perform a time-course experiment to identify the optimal treatment duration.

    • Lysate Preparation: Use appropriate lysis buffers containing phosphatase and protease inhibitors to preserve the phosphorylation state of your target proteins.

Q5: We are observing high variability in our biomarker measurements between replicate experiments. How can we improve consistency?

High variability can be addressed by standardizing your experimental workflow:

  • Consistent Cell Culture: Use cells from the same passage number and maintain consistent seeding densities and culture conditions.

  • Precise Reagent Preparation: Prepare fresh lysis buffers and antibody dilutions for each experiment.

  • Standardized Loading: For Western blotting, ensure equal protein loading by performing a thorough protein quantification assay (e.g., BCA). Use a loading control to normalize your data.

  • Assay Controls: Include positive and negative controls in every experiment to monitor assay performance.

Q6: We have observed a change in a biomarker not typically associated with LRRK2. How should we interpret this?

While this compound is a selective LRRK2 inhibitor, off-target effects or crosstalk with other signaling pathways are possible, though not widely reported.

  • Literature Review: Search for literature linking LRRK2 to the unexpected biomarker or pathway.

  • Pathway Analysis: Use bioinformatics tools to explore potential connections between LRRK2 and the observed off-target effect.

  • Control Experiments: Use other LRRK2 inhibitors to see if the effect is specific to this compound or a general consequence of LRRK2 inhibition.

Quantitative Data Summary

The following tables summarize the biomarker changes observed in clinical trials of this compound.

Table 1: this compound Phase 1b Biomarker Results in Parkinson's Disease Patients [5]

BiomarkerLow DoseHigh Dose
pS935 LRRK2 Inhibition (blood) >50%>50%
pRab10 Inhibition (blood) >50%>50%
Urinary BMP Reduction 20%60%

Table 2: this compound Phase 1b Dosing and Tolerability in Parkinson's Disease Patients [6]

Low Dose (n=9)High Dose (n=12)Placebo (n=7)
Duration 28 days28 days28 days
Most Common Adverse Events Headache, NauseaHeadache, Nausea-
Adverse Event Severity Mostly no or mildMostly mild to moderate-

Experimental Protocols

Protocol 1: Western Blotting for pS935-LRRK2 and pT73-Rab10

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature protein lysates and load equal amounts onto an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate with primary antibodies against pS935-LRRK2, total LRRK2, pT73-Rab10, total Rab10, and a loading control (e.g., GAPDH) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection and Analysis:

    • Visualize bands using an ECL substrate and imaging system.

    • Quantify band intensities and normalize phosphorylated protein levels to total protein levels and the loading control.

Visualizations

LRRK2_Signaling_Pathway cluster_LRRK2 LRRK2 Kinase Activity cluster_Downstream Downstream Substrate cluster_Lysosome Lysosomal Function LRRK2 LRRK2 pLRRK2 pS935-LRRK2 (Autophosphorylation) LRRK2->pLRRK2 Kinase Activity Rab10 Rab10 pRab10 pT73-Rab10 Rab10->pRab10 Phosphorylation Lysosome Lysosome BMP BMP Levels Lysosome->BMP Modulation DNL201 This compound DNL201->LRRK2 Inhibits

Caption: LRRK2 signaling pathway and points of this compound intervention.

Experimental_Workflow start Start: Cell Culture or Sample Collection treatment This compound Treatment (Dose-Response & Time-Course) start->treatment lysis Cell Lysis or Urine Collection treatment->lysis quant Protein Quantification (for cell lysates) lysis->quant assay Biomarker Assay (Western Blot, ELISA, etc.) lysis->assay Urine Samples quant->assay analysis Data Analysis (Normalization & Quantification) assay->analysis end End: Interpretation of Results analysis->end Troubleshooting_Tree cluster_solutions Potential Solutions start Unexpected Result: No Change in Biomarker check_compound Check this compound Concentration & Integrity start->check_compound check_cells Verify Cell Health & LRRK2 Expression start->check_cells check_protocol Review Experimental Protocol (Time, Lysis Buffer) start->check_protocol dose_response Perform Dose-Response Experiment check_compound->dose_response validate_reagents Validate Antibodies & Reagents check_cells->validate_reagents time_course Perform Time-Course Experiment check_protocol->time_course check_protocol->validate_reagents

References

Validation & Comparative

Mechanism of Action: Targeting LRRK2 to Restore Lysosomal Function

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of DNL-201 and DNL151 for Parkinson's Disease

An in-depth look at two leading LRRK2 inhibitors, detailing their mechanism of action, comparative clinical and preclinical data, and the rationale for the clinical advancement of DNL151.

Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are among the most significant genetic risk factors for Parkinson's disease (PD).[1][2] This has led to the development of LRRK2 kinase inhibitors as a potential disease-modifying therapy. Denali Therapeutics has been at the forefront of this effort, advancing two potent, CNS-penetrant small molecule LRRK2 inhibitors, this compound and DNL151 (also known as BIIB122), into clinical trials. Both molecules have demonstrated promising results in early-stage studies, showing target engagement and a favorable safety profile. This guide provides a detailed comparative analysis of this compound and DNL151, summarizing key data and outlining the experimental approaches used in their evaluation.

Both this compound and DNL151 are ATP-competitive inhibitors of LRRK2 kinase activity.[1] Increased LRRK2 kinase activity, often caused by pathogenic mutations, is believed to impair lysosomal function, a critical cellular process for breaking down and recycling waste products.[1][3][4] This impairment may contribute to the neurodegeneration seen in Parkinson's disease. By inhibiting LRRK2, these molecules aim to restore normal lysosomal function and potentially slow the progression of the disease.[5][6]

Below is a diagram illustrating the proposed signaling pathway.

LRRK2_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm LRRK2_mut Mutant LRRK2 (Increased Kinase Activity) Rab10 Rab10 LRRK2_mut->Rab10 Phosphorylates pRab10 pRab10 LRRK2_mut->pRab10 Hyper-phosphorylation Lysosome_fun Restored Lysosomal Function LRRK2 LRRK2 Lysosome_dys Lysosomal Dysfunction pRab10->Lysosome_dys Leads to DNLs This compound / DNL151 DNLs->LRRK2_mut Inhibits DNLs->Lysosome_fun Promotes

Caption: LRRK2 Signaling Pathway and Inhibition.

Comparative Preclinical and Clinical Data

Both this compound and DNL151 have undergone extensive preclinical and clinical evaluation. The following tables summarize the key findings from these studies.

Table 1: Preclinical Profile
FeatureThis compoundDNL151
Mechanism CNS-penetrant, selective, ATP-competitive LRRK2 kinase inhibitor.[1]CNS-penetrant, selective, ATP-competitive LRRK2 kinase inhibitor.[7]
Cell-based Activity Suppressed LRRK2 activity in a dose-dependent manner, including in cells with the G2019S mutation. Restored lysosome structure and function.[8]Not explicitly detailed in the provided search results, but as a potent LRRK2 inhibitor, similar activity is expected.
Animal Models Inhibited LRRK2 in a dose-dependent manner in rat and macaque brain and kidney tissue. Well-tolerated in a 9-month chronic toxicity study in macaques with no adverse effects on lung or kidney function at therapeutic doses.[8]Not explicitly detailed in the provided search results.
Table 2: Phase 1/1b Clinical Trial Data
ParameterThis compoundDNL151 (BIIB122)
Populations Studied 122 healthy volunteers and 28 Parkinson's disease patients.[1]184 healthy volunteers and 36 Parkinson's disease patients.[9]
Safety and Tolerability Generally well-tolerated at doses demonstrating LRRK2 pathway engagement.[1][10] At a high dose, some subjects experienced mild or moderate adverse events, including one severe headache leading to dose reduction and one study withdrawal.[11]Generally well-tolerated across a broad range of doses for up to 28 days. Most treatment-emergent adverse events were mild to moderate. Two healthy volunteers discontinued (B1498344) due to nausea and headache at high doses.
Target Engagement (pS935 LRRK2) >50% inhibition in blood for both low and high doses tested in PD patients.[11]Dose-dependent reduction of ≥50% in whole blood at doses >70 mg in healthy volunteers and at all doses in patients. Reduction of ≥80% at doses ≥225 mg.
Pathway Engagement (pRab10) >50% inhibition in blood for both doses tested in PD patients.[11]Dose-dependent reduction observed. Reduction of ≥50% at all dose levels in patients.
Lysosomal Function (Urinary BMP) 20% and 60% improvement at the low and high doses, respectively, in PD patients.[11]Dose-dependent reduction of up to 50% at clinically relevant doses.[11]
CNS Penetration Robust cerebrospinal fluid penetration observed in both healthy volunteers and PD patients.[1]Cerebrospinal fluid to unbound plasma concentration ratio of ~1.[12]

Rationale for Advancing DNL151

While both this compound and DNL151 demonstrated proof of mechanism and were well-tolerated in early clinical studies, Denali Therapeutics, in collaboration with Biogen, selected DNL151 (BIIB122) for advancement into late-stage clinical trials. This decision was based on DNL151's pharmacokinetic properties, which were considered to offer additional dosing flexibility.[7][8] DNL151 is currently being evaluated in larger Phase 2 studies (BEACON and LUMA) to further assess its safety and efficacy in individuals with Parkinson's disease, both with and without LRRK2 mutations.[5][6][13]

Experimental Protocols

Detailed experimental protocols for the clinical trials can be found in their respective clinical trial registrations. However, a general overview of the methodologies used to generate the data presented is provided below.

Quantification of LRRK2 Inhibition (Target and Pathway Engagement)
  • pS935 LRRK2 and pRab10 Measurement: These phosphorylated proteins are key biomarkers of LRRK2 kinase activity. Their levels are typically measured in whole blood or peripheral blood mononuclear cells (PBMCs) using immunoassays such as enzyme-linked immunosorbent assay (ELISA) or Meso Scale Discovery (MSD) assays. The percentage of inhibition is calculated by comparing the levels of the phosphorylated protein after treatment to baseline levels.

Assessment of Lysosomal Function
  • Urinary Bis(monoacylglycerol)phosphate (BMP) Measurement: BMP is a lipid that is enriched in lysosomes, and its levels in urine are considered a biomarker of lysosomal function.[7] Urinary BMP is typically measured using liquid chromatography-mass spectrometry (LC-MS). A reduction in urinary BMP levels is indicative of restored lysosomal function.

Clinical Trial Design
  • Phase 1 Studies: These studies are typically conducted in healthy volunteers to assess the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of the investigational drug.

  • Phase 1b Studies: These studies are conducted in a small number of patients with the target disease (in this case, Parkinson's disease) to further evaluate safety and to measure biomarkers of target engagement and pathway engagement.

Below is a diagram of a typical clinical trial workflow for these studies.

Clinical_Trial_Workflow cluster_Phase1 Phase 1 cluster_Phase1b Phase 1b cluster_Endpoints Endpoints Assessed P1_SAD Single Ascending Dose (Healthy Volunteers) P1_MAD Multiple Ascending Dose (Healthy Volunteers) P1_SAD->P1_MAD Safety Safety & Tolerability P1_SAD->Safety PK Pharmacokinetics P1_SAD->PK P1b Multiple Doses (Parkinson's Patients) P1_MAD->P1b P1_MAD->Safety P1_MAD->PK Biomarkers Biomarkers (pS935 LRRK2, pRab10, uBMP) P1_MAD->Biomarkers P1b->Safety P1b->Biomarkers

Caption: Clinical Trial Workflow for this compound and DNL151.

Conclusion

Both this compound and DNL151 have demonstrated the potential of LRRK2 inhibition as a therapeutic strategy for Parkinson's disease. Through rigorous preclinical and early-phase clinical studies, both molecules have shown to be potent inhibitors of LRRK2 that are generally well-tolerated and engage with their target in the intended biological pathway. The selection of DNL151 for further development was based on its favorable pharmacokinetic profile, highlighting the critical importance of drug metabolism and safety characteristics in the drug development process. The ongoing late-stage trials of DNL151 will provide further insights into the potential of LRRK2 inhibition to modify the course of Parkinson's disease.

References

A Comparative Guide to DNL-201 and Other Selective LRRK2 Inhibitors for Parkinson's Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a significant genetic factor in both familial and sporadic Parkinson's disease. The resulting increase in LRRK2 kinase activity is a key target for therapeutic intervention. This guide provides a comparative overview of DNL-201, a selective LRRK2 inhibitor, and other notable inhibitors in the field, with a focus on their performance based on available experimental data.

Executive Summary

This compound is a potent, selective, and CNS-penetrant small molecule inhibitor of LRRK2. Preclinical and early clinical studies have demonstrated its ability to engage its target and modulate downstream pathways associated with lysosomal function. This guide will compare this compound with other well-characterized LRRK2 inhibitors, including DNL-151 (BIIB122), MLi-2, and PF-06685360, across key parameters such as potency, selectivity, and pharmacokinetic properties. While direct head-to-head comparative studies are limited, this guide synthesizes available data to provide a valuable resource for the research community.

Data Presentation

The following tables summarize the quantitative data for this compound and its comparators. It is important to note that values are sourced from various publications and may not be directly comparable due to different experimental conditions.

Table 1: In Vitro and Cellular Potency of LRRK2 Inhibitors
CompoundBiochemical Potency (IC50/Ki)Cellular Potency (IC50)Target(s)Reference(s)
This compound (GNE-0877) Ki: 0.7 nM3 nMLRRK2[1]
MLi-2 IC50: 0.76 nM1.4 nMLRRK2[2][3][4][5]
PF-06685360 In vivo IC50: 2.3 nMNot specifiedLRRK2[6][7]
DNL-151 (BIIB122) Not specifiedNot specifiedLRRK2[8][9]

Note: IC50 and Ki values are measures of inhibitory potency. Lower values indicate higher potency.

Table 2: Preclinical and Clinical Pharmacokinetic Profiles of LRRK2 Inhibitors
CompoundKey Pharmacokinetic PropertiesDosing Regimen (Clinical)Reference(s)
This compound Good oral bioavailability and brain penetration.Twice-daily[1][10]
MLi-2 Centrally active with good oral bioavailability.Not in clinical trials[4][5]
PF-06685360 Brain penetrant and orally active.Not in clinical trials[6][7]
DNL-151 (BIIB122) Selected over this compound for its pharmacokinetic properties allowing for greater dosing flexibility. CSF/unbound plasma concentration ratio of ~1.Once-daily[8][9][10][11][12]

Mandatory Visualization

LRRK2 Signaling Pathway and Point of Inhibition

LRRK2_Pathway cluster_upstream Upstream Activation cluster_downstream Downstream Effects LRRK2_inactive LRRK2 (Inactive) LRRK2_active LRRK2 (Active) LRRK2_inactive->LRRK2_active G2019S Mutation/ Other Stimuli Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2_active->Rab_GTPases Kinase Activity pRab_GTPases Phospho-Rab GTPases (pRab10) Rab_GTPases->pRab_GTPases Lysosomal_Dysfunction Lysosomal Dysfunction pRab_GTPases->Lysosomal_Dysfunction Neuronal_Damage Neuronal Damage Lysosomal_Dysfunction->Neuronal_Damage DNL201 This compound & Other Inhibitors DNL201->LRRK2_active Inhibition

Caption: LRRK2 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Assessing LRRK2 Inhibitor Potency

Experimental_Workflow Start Start: Cell Culture (e.g., HEK293T, Neurons) Compound_Treatment Treat with LRRK2 Inhibitor (e.g., this compound) at various concentrations Start->Compound_Treatment Cell_Lysis Cell Lysis and Protein Extraction Compound_Treatment->Cell_Lysis Western_Blot Western Blot Analysis Cell_Lysis->Western_Blot Quantification Quantify pLRRK2 (S935) and pRab10 (T73) levels Western_Blot->Quantification IC50_Calculation Calculate IC50 Value Quantification->IC50_Calculation

References

DNL-201 vs. MLi-2: A Preclinical Comparative Guide for LRRK2 Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical performance of two prominent LRRK2 kinase inhibitors, DNL-201 and MLi-2. The information herein is supported by experimental data to aid in the evaluation of these compounds for therapeutic development in neurodegenerative diseases such as Parkinson's disease.

Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene that lead to increased kinase activity are a significant genetic risk factor for Parkinson's disease. This has spurred the development of LRRK2 kinase inhibitors as a potential disease-modifying therapeutic strategy. This compound, developed by Denali Therapeutics, and MLi-2, from Merck, are two such potent, selective, and brain-penetrant small molecule inhibitors that have been extensively evaluated in preclinical models. Both compounds function as ATP-competitive inhibitors of LRRK2 kinase activity.[1][2][3]

Comparative Efficacy and Potency

This compound and MLi-2 have demonstrated high potency in inhibiting LRRK2 kinase activity in various assays. The following tables summarize the key quantitative data on their in vitro and in vivo efficacy.

Inhibitor Assay Type Metric Value (nM) Reference
This compound LRRK2 BindingKi0.7[4]
LRRK2 Cellular ActivityIC503[4]
MLi-2 Purified LRRK2 Kinase AssayIC500.76[1][5][6][7]
Cellular pSer935 LRRK2 AssayIC501.4[1][3][5][6]
Radioligand Competition BindingIC503.4[1][3][5][6]
Table 1: In Vitro Potency of this compound and MLi-2
Inhibitor Preclinical Model Dose Effect Reference
This compound RatNot SpecifiedDose-dependent inhibition of LRRK2 in kidney and brain.[8]
Cynomolgus MacaqueNot SpecifiedChronic administration was well-tolerated with no adverse findings.[2][9]
MLi-2 G2019S KI Mice10 mg/kg (acute, oral)Rapid dephosphorylation of pS1292 and pS935 LRRK2 in brain, kidney, and lung.[10]
G2019S KI Mice60 mg/kg/day (10 weeks, in-diet)Sufficient to inhibit G2019S LRRK2 to wild-type levels across tissues.[10]
MitoPark MiceNot SpecifiedWell-tolerated over a 15-week period.[1][5]
Table 2: In Vivo Preclinical Data for this compound and MLi-2

Mechanism of Action and Downstream Effects

Both this compound and MLi-2 inhibit LRRK2 kinase activity, leading to a reduction in the phosphorylation of LRRK2 itself at serine 935 (pS935) and its downstream substrate, Rab10, at threonine 73 (pT73).[2][9][11] This inhibition has been shown to restore lysosomal function, which is often impaired by hyperactive LRRK2.[2][8][9]

LRRK2_Signaling_Pathway cluster_0 LRRK2 Kinase Activity cluster_1 Lysosomal Function cluster_2 Inhibitor Action LRRK2 LRRK2 Rab10 Rab10 LRRK2->Rab10 Phosphorylation pRab10 pRab10 (pT73) Rab10->pRab10 Lysosomal_Function Normal Lysosomal Function Impaired_Lysosomal_Function Impaired Lysosomal Function pRab10->Impaired_Lysosomal_Function Leads to Impaired_Lysosomal_Function->Lysosomal_Function Restored by Inhibition DNL201 This compound DNL201->LRRK2 Inhibits MLi2 MLi-2 MLi2->LRRK2 Inhibits

LRRK2 signaling pathway and inhibitor action.

Experimental Protocols

Western Blotting for Phosphorylated LRRK2 and Rab10

A common method to assess the efficacy of LRRK2 inhibitors is to measure the phosphorylation status of LRRK2 and its substrates.

Western_Blot_Workflow start Cell/Tissue Lysate Preparation protein_quant Protein Quantification (e.g., BCA Assay) start->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Transfer to Membrane sds_page->transfer blocking Blocking (e.g., 5% non-fat milk) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-pLRRK2, anti-pRab10) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis

A typical workflow for Western blot analysis.

A detailed protocol for Western blotting of LRRK2 and Rab proteins typically involves the following steps:

  • Lysate Preparation: Cells or tissues are lysed in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the lysates is determined to ensure equal loading.

  • SDS-PAGE: A specified amount of protein (e.g., 15 µg) is loaded onto an SDS-polyacrylamide gel for separation by size.[12]

  • Transfer: Proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.[12]

  • Antibody Incubation: The membrane is incubated with primary antibodies specific for phosphorylated LRRK2 (pS935) or phosphorylated Rab10 (pT73), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The signal is detected using a chemiluminescent substrate and imaged.

  • Analysis: Band intensities are quantified to determine the relative levels of phosphorylated proteins.

Lysosomal Function Assays

Inhibition of LRRK2 by this compound and MLi-2 has been shown to improve lysosomal function.[2][13] Assays to evaluate this can include:

  • Measurement of Lysosomal Enzyme Activity: Assessing the activity of lysosomal enzymes like GCase, which can be reduced in the presence of LRRK2 mutations.[14]

  • Quantification of Lysosomal Biomarkers: Measuring levels of lysosomal proteins such as LAMP1 or the lipid bis(monoacylglycerol)phosphate (BMP), which can be altered with LRRK2 inhibition.[8][13]

  • Live Cell Imaging of Lysosomal Trafficking: Tracking the movement of lysosomes within cells to assess their dynamics.[15]

A general workflow for a lysosomal function assay is as follows:

Lysosomal_Assay_Workflow start Cell Culture and Treatment with Inhibitor assay_prep Assay-Specific Preparation (e.g., cell lysis, staining) start->assay_prep measurement Measurement (e.g., fluorescence, luminescence, imaging) assay_prep->measurement analysis Data Analysis and Quantification measurement->analysis

General workflow for a lysosomal function assay.

Safety and Tolerability in Preclinical Models

Chronic administration of this compound to cynomolgus macaques at pharmacologically relevant doses did not result in adverse findings.[2][9] Similarly, MLi-2 was well-tolerated in MitoPark mice over a 15-week period.[1][5] However, a notable finding with MLi-2 treatment in mice was the observation of morphological changes in the lung, specifically enlarged type II pneumocytes, though these changes were reversible upon cessation of treatment.[1][5]

Conclusion

Both this compound and MLi-2 are highly potent and selective LRRK2 kinase inhibitors that have demonstrated significant promise in preclinical models. They effectively engage their target, modulate downstream signaling pathways, and have shown the potential to correct lysosomal dysfunction associated with LRRK2 hyperactivity. While both compounds exhibit good preclinical safety profiles, the observation of reversible lung morphology changes with MLi-2 in mice is a point of differentiation. The selection of a lead candidate for clinical development would likely depend on a comprehensive evaluation of efficacy, safety, and pharmacokinetic properties in relevant preclinical and clinical settings.

References

Head-to-Head Comparison of LRRK2 Inhibitors: Dnl-201 and GSK2578215A

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the preclinical and clinical profiles of two key Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors.

Mutations in the LRRK2 gene that lead to increased kinase activity are a significant genetic risk factor for Parkinson's disease (PD). This has spurred the development of LRRK2 kinase inhibitors as a potential disease-modifying therapy. This guide provides a detailed head-to-head comparison of two prominent LRRK2 inhibitors, Dnl-201 (developed by Denali Therapeutics) and GSK2578215A (developed by GlaxoSmithKline), summarizing their mechanisms of action, preclinical and clinical data, and key experimental protocols.

Mechanism of Action and Cellular Effects

Both this compound and GSK2578215A are small molecule inhibitors that target the kinase activity of LRRK2.[1][2] Increased LRRK2 kinase activity is believed to disrupt cellular processes, including lysosomal function, which is crucial for clearing cellular waste.[1][3] By inhibiting LRRK2, these compounds aim to restore normal lysosomal function and mitigate the downstream pathological effects associated with LRRK2 hyperactivation.

This compound is a central nervous system (CNS)-penetrant, selective, and ATP-competitive LRRK2 kinase inhibitor.[1] Preclinical studies have demonstrated that this compound effectively reduces the phosphorylation of LRRK2 at serine 935 (pS935) and its direct substrate, Rab10, at threonine 73 (pT73).[1] This inhibition of LRRK2 activity has been shown to improve lysosomal function in various cellular models.[1]

GSK2578215A is also a potent and highly selective LRRK2 kinase inhibitor.[2] It has been shown to inhibit the phosphorylation of LRRK2 at serines 910 and 935 in both wild-type and G2019S mutant LRRK2.[4] Studies in cellular models have indicated that GSK2578215A can induce autophagy, a key cellular recycling process.[5]

Preclinical Data Summary

ParameterThis compound (GNE-7915)GSK2578215A
Target LRRK2 KinaseLRRK2 Kinase
Mechanism ATP-competitive inhibitorKinase inhibitor
CNS Penetration Yes[1]Yes[6]
Effect on LRRK2 Phosphorylation Reduces pS935-LRRK2 and pT73-Rab10[1]Reduces pS910-LRRK2 and pS935-LRRK2[4]
Effect on Lysosomal Function Improves lysosomal function[1]Induces autophagy[5]
In Vivo Efficacy (Dopamine Release in LRRK2 mouse models) Enhances dopamine (B1211576) release and improves cell function[7][8]No effect on dopamine release[7][8]

Clinical Data Summary: this compound

As of the latest available information, this compound has progressed through Phase 1 and Phase 1b clinical trials. GSK2578215A's clinical development status is less publicly documented.

Trial PhasePopulationKey Findings
Phase 1 122 Healthy VolunteersGenerally well-tolerated. Demonstrated dose-dependent inhibition of LRRK2 and engagement of the lysosomal pathway. Showed robust cerebrospinal fluid (CSF) penetration.[1][9]
Phase 1b 28 Parkinson's Disease PatientsGenerally well-tolerated. Showed significant target engagement and modulation of downstream biomarkers of lysosomal function.[1][10]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanisms and experimental approaches discussed, the following diagrams are provided in DOT language.

LRRK2_Signaling_Pathway cluster_0 Normal Cellular Function cluster_1 Parkinson's Disease Pathogenesis cluster_2 Therapeutic Intervention LRRK2_inactive LRRK2 (Inactive) Rab_GTPases Rab GTPases LRRK2_inactive->Rab_GTPases Regulates Lysosomal_Function Normal Lysosomal Function Rab_GTPases->Lysosomal_Function LRRK2_mutant Mutant LRRK2 (Hyperactive) pRab_GTPases Phosphorylated Rab GTPases LRRK2_mutant->pRab_GTPases Hyperphosphorylates Lysosomal_Dysfunction Lysosomal Dysfunction pRab_GTPases->Lysosomal_Dysfunction Dnl201 This compound Dnl201->LRRK2_mutant Inhibits GSK GSK2578215A GSK->LRRK2_mutant Inhibits

Caption: LRRK2 signaling in health, disease, and therapeutic intervention.

Experimental_Workflow cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis Cell_Culture Cell Culture (e.g., HEK293, Neurons) Inhibitor_Treatment Treat with this compound or GSK2578215A Cell_Culture->Inhibitor_Treatment Kinase_Assay LRRK2 Kinase Assay (pLRRK2, pRab10) Inhibitor_Treatment->Kinase_Assay Lysosome_Assay Lysosomal Function Assay (e.g., LysoTracker) Inhibitor_Treatment->Lysosome_Assay Animal_Model Animal Model (e.g., LRRK2 mutant mice) Dosing Administer Inhibitor Animal_Model->Dosing PK_Analysis Pharmacokinetic Analysis (Blood, Brain Samples) Dosing->PK_Analysis PD_Analysis Pharmacodynamic Analysis (Dopamine Release) Dosing->PD_Analysis

Caption: General experimental workflow for evaluating LRRK2 inhibitors.

Experimental Protocols

LRRK2 Kinase Activity Assay (Western Blot)

This protocol describes a common method to assess the inhibition of LRRK2 kinase activity in a cellular context.

  • Cell Culture and Treatment: Plate cells (e.g., HEK293T overexpressing LRRK2 or patient-derived fibroblasts) and allow them to adhere. Treat cells with varying concentrations of this compound or GSK2578215A for a specified time (e.g., 1-2 hours).

  • Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against total LRRK2, phospho-LRRK2 (e.g., pS935), total Rab10, and phospho-Rab10 (pT73).

  • Detection and Analysis: After washing, incubate the membrane with appropriate secondary antibodies conjugated to a detectable enzyme (e.g., horseradish peroxidase). Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities. The ratio of phosphorylated protein to total protein is calculated to determine the extent of inhibition.

Lysosomal Function Assay (LysoTracker Staining)

This protocol provides a method to assess changes in lysosomal morphology and acidification, which are indicators of lysosomal function.

  • Cell Culture and Treatment: Plate neuronal cells or other relevant cell types on coverslips or in imaging-compatible plates. Treat the cells with this compound, GSK2578215A, or a vehicle control.

  • LysoTracker Staining: Incubate the live cells with LysoTracker dye (a fluorescent acidotropic probe for labeling and tracking acidic organelles in live cells) according to the manufacturer's instructions.

  • Imaging: Acquire fluorescent images of the stained cells using a fluorescence microscope or a high-content imaging system.

  • Image Analysis: Analyze the images to quantify parameters such as the number, size, and intensity of LysoTracker-positive puncta per cell. An increase in the size and a decrease in the number of lysosomes can indicate lysosomal dysfunction, which may be rescued by effective LRRK2 inhibitors.

In Vivo Dopamine Release Measurement (Fast-Scan Cyclic Voltammetry)

This protocol outlines the methodology used in the head-to-head comparison of this compound and GSK2578215A on dopamine neurotransmission.[2]

  • Animal Models: Utilize mouse models of LRRK2-associated Parkinson's disease (e.g., BAC transgenic mice expressing human G2019S or R1441G LRRK2).

  • Brain Slice Preparation: Prepare acute coronal brain slices containing the dorsal striatum from the mice.

  • Electrochemical Recordings: Use fast-scan cyclic voltammetry with a carbon-fiber microelectrode to measure electrically evoked dopamine release in the striatal slices.

  • Inhibitor Application: Perfuse the brain slices with artificial cerebrospinal fluid (aCSF) containing either this compound (GNE-7915), GSK2578215A, or a vehicle control at a defined concentration.

  • Data Analysis: Measure the amplitude and kinetics of the dopamine signals before and after the application of the inhibitors to determine their effect on dopamine release.

Conclusion

Both this compound and GSK2578215A are potent and selective inhibitors of LRRK2 kinase activity, a key target in the development of therapies for Parkinson's disease. Preclinical data highlight the potential of both compounds to modulate LRRK2-related cellular pathways. Notably, a direct comparative study on dopamine release in LRRK2 mouse models suggests a potential advantage for this compound in restoring dopaminergic function.[7][8] Furthermore, this compound has demonstrated a favorable safety profile and target engagement in early-stage clinical trials, positioning it as a promising candidate for further development.[1] The information and protocols provided in this guide offer a valuable resource for researchers in the field to design and interpret studies aimed at further elucidating the therapeutic potential of these and other LRRK2 inhibitors.

References

Validating Dnl-201's On-Target Effects Through Genetic Knockout Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the on-target efficacy of a novel therapeutic is a critical step. This guide provides a comparative analysis of Dnl-201, a selective LRRK2 kinase inhibitor, with genetic knockout models of LRRK2 to validate its on-target effects. The data presented herein demonstrates that pharmacological inhibition of LRRK2 by this compound phenocopies key characteristics of LRRK2 genetic deletion, providing strong evidence of its specific mechanism of action.

Mutations that increase the kinase activity of Leucine-Rich Repeat Kinase 2 (LRRK2) are a significant genetic factor in both familial and sporadic Parkinson's disease.[1][2][3] This has positioned LRRK2 as a promising therapeutic target, with inhibitors like this compound being developed to counteract this hyperactivity.[1][2][3] this compound is a brain-penetrant small molecule that inhibits the kinase activity of LRRK2.[1][2][3] A key strategy to confirm that the effects of a drug are due to its interaction with the intended target is to compare its physiological effects with those of genetically knocking out the target protein.

Comparison of this compound Effects with LRRK2 Knockout Phenotype

Phenotypic Observation LRRK2 Knockout (KO) Mice/Rats This compound (and other LRRK2 Inhibitors) Alternative LRRK2 Inhibitors (e.g., DNL151/BIIB122, MLi-2)
Pulmonary Phenotype Accumulation of lamellar bodies in type II pneumocytes, leading to an enlarged and foamy appearance of these cells.[4]At high doses, induces abnormal cytoplasmic accumulation of lamellar bodies in type II pneumocytes in non-human primates, mirroring the KO phenotype.[4][5]Similar lung abnormalities are observed with other potent LRRK2 inhibitors, suggesting a class effect.
Renal Phenotype Age-dependent darkening of the kidneys and accumulation of autofluorescent pigments in renal tubules.[6]Chronic administration at high doses can lead to kidney abnormalities that are consistent with the LRRK2 KO phenotype.[1]Similar renal changes have been reported with other LRRK2 inhibitors in preclinical toxicology studies.
Lysosomal Function Alterations in lysosomal markers and impaired autophagy-lysosomal pathway in the kidneys.[6]This compound has been shown to modulate lysosomal function, as evidenced by changes in lysosomal biomarkers.[1][2][3]Inhibition of LRRK2 by other compounds also leads to the modulation of lysosomal pathways.
Neurodegeneration No significant loss of dopaminergic neurons in the substantia nigra.[6] Double knockout of LRRK1 and LRRK2, however, does lead to age-dependent neurodegeneration.[6]This compound is being developed to prevent neurodegeneration in Parkinson's disease by inhibiting LRRK2's pathogenic kinase activity. It is not expected to cause neurodegeneration.The therapeutic goal of all LRRK2 inhibitors is to prevent or slow neurodegeneration.
Rab10 Phosphorylation Not applicable (no LRRK2 to phosphorylate Rab10).This compound robustly inhibits the phosphorylation of Rab10 at threonine-73, a direct substrate of LRRK2.[1]Inhibition of Rab10 phosphorylation is a key biomarker for target engagement for all LRRK2 kinase inhibitors.

Experimental Protocols

To enable researchers to replicate and validate these findings, detailed methodologies for key experiments are provided below.

LRRK2 Kinase Activity Assay (In Vitro)

This protocol describes a method to measure the kinase activity of LRRK2 and the inhibitory effect of compounds like this compound.

Materials:

  • Recombinant LRRK2 protein (wild-type or mutant)

  • LRRKtide (a synthetic peptide substrate)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)

  • This compound or other inhibitors

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

  • 384-well plates

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a 384-well plate, add 1 µL of the this compound dilution or DMSO (vehicle control).

  • Add 2 µL of recombinant LRRK2 enzyme diluted in kinase assay buffer.

  • Pre-incubate the enzyme and inhibitor mixture for 10-20 minutes at room temperature.

  • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mix (containing LRRKtide and ATP).

  • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Luminescence is measured using a plate reader, which correlates with kinase activity.

  • Calculate the IC50 value by fitting the data to a dose-response curve.

Rab10 Phosphorylation Assay (Cell-Based)

This protocol outlines a method to assess the phosphorylation of Rab10, a direct substrate of LRRK2, in a cellular context.

Materials:

  • HEK293T cells

  • Plasmids encoding LRRK2 and HA-tagged Rab10

  • Transfection reagent (e.g., Lipofectamine)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • This compound or other inhibitors

  • Primary antibodies: anti-phospho-Rab10 (Thr73), anti-total Rab10, anti-LRRK2

  • Secondary antibodies (HRP-conjugated)

  • SDS-PAGE and Western blot equipment

Procedure:

  • Co-transfect HEK293T cells with plasmids expressing LRRK2 and HA-Rab10.

  • Allow cells to express the proteins for 24-48 hours.

  • Treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 90 minutes).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the cell lysates.

  • Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against phospho-Rab10 (Thr73) and total Rab10.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the signal using a chemiluminescence substrate and an imaging system.

  • Quantify the band intensities to determine the ratio of phosphorylated Rab10 to total Rab10.

Visualizing the Pathway and Workflow

To further clarify the concepts discussed, the following diagrams illustrate the LRRK2 signaling pathway and the experimental workflow for validating this compound's on-target effects.

LRRK2_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Growth_Factors Growth Factors LRRK2_inactive LRRK2 (Inactive) Growth_Factors->LRRK2_inactive Activation Signals LRRK2_active LRRK2 (Active Kinase) LRRK2_inactive->LRRK2_active G2019S Mutation (Pathogenic) Rab10_unphos Rab10 LRRK2_active->Rab10_unphos Phosphorylation Rab10_phos p-Rab10 (pT73) Rab10_unphos->Rab10_phos Lysosomal_Dysfunction Lysosomal Dysfunction Rab10_phos->Lysosomal_Dysfunction Dnl201 This compound Dnl201->LRRK2_active Inhibition

Caption: LRRK2 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_0 In Vitro Validation cluster_1 Cell-Based Validation cluster_2 In Vivo Validation (Comparison) Kinase_Assay LRRK2 Kinase Assay Dnl201_Treatment_IV Treat with this compound Kinase_Assay->Dnl201_Treatment_IV Measure_Activity Measure Kinase Activity (IC50 Determination) Dnl201_Treatment_IV->Measure_Activity Cell_Culture Cells expressing LRRK2 & Rab10 Dnl201_Treatment_CB Treat with this compound Cell_Culture->Dnl201_Treatment_CB Western_Blot Western Blot for p-Rab10 / Total Rab10 Dnl201_Treatment_CB->Western_Blot Animal_Models LRRK2 KO Mice vs. Wild-Type Mice Phenotypic_Analysis Compare Phenotypes (Lung, Kidney, etc.) Animal_Models->Phenotypic_Analysis Dnl201_Treatment_IVV Treat Wild-Type Mice with this compound Dnl201_Treatment_IVV->Phenotypic_Analysis

References

Validating Dnl-201 Efficacy: A Comparative Guide to Antibody Selection for LRRK2 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the therapeutic potential of Dnl-201, a selective LRRK2 inhibitor, robust and reproducible methods for assessing its on-target effects are paramount. This guide provides a comprehensive comparison of commercially available antibodies for key protein targets in the this compound signaling pathway, enabling researchers to confidently select the most suitable reagents for their experimental needs.

This compound is a potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2), a key therapeutic target in Parkinson's disease.[1][2] The primary mechanism of action of this compound is the reduction of LRRK2 kinase activity. This is biochemically measured by a decrease in the phosphorylation of LRRK2 at serine 935 (pS935) and of its substrate, Rab10, at threonine 73 (pT73).[1][3] Downstream, this inhibition of LRRK2 activity is associated with improved lysosomal function.[1][2]

This guide provides a comparative overview of antibodies for total LRRK2, phospho-LRRK2 (pS935), total Rab10, and phospho-Rab10 (pT73) across various applications, including Western Blot, Immunohistochemistry (IHC), and Flow Cytometry.

Antibody Performance Comparison

Accurate assessment of this compound's effect relies on the specificity and sensitivity of the antibodies used. The following tables summarize recommended antibodies for detecting total and phosphorylated LRRK2 and Rab10, based on available validation data.

Table 1: Recommended Antibodies for LRRK2 Detection

ApplicationTargetAntibody Clone/Catalog #ManufacturerSpecies ReactivityKey Validation Data
Western BlotTotal LRRK2N241A/34NeuroMabHuman, RatRecommended for human and rat brain lysates due to high specificity.[4]
UDD3EpitomicsHumanSuitable for immunoprecipitation of human LRRK2.[4]
#5559Cell Signaling TechnologyHuman, Mouse, RatValidated in LRRK2 knockout mouse tissues.[5]
ImmunohistochemistryTotal LRRK2c41-2Novus BiologicalsHumanValidated for flow cytometry in human immune cells.[6][7]
Flow CytometryTotal LRRK2c41-2Novus BiologicalsHumanDemonstrated specificity in LRRK2 knockout mouse spleen cells.[6][8]

Table 2: Recommended Antibodies for Phospho-LRRK2 (pS935) Detection

ApplicationTargetAntibody Clone/Catalog #ManufacturerSpecies ReactivityKey Validation Data
Western BlotpLRRK2 (S935)UDD2 10(12) (ab133450)AbcamHuman, MouseRecombinant monoclonal antibody validated for Western Blot.[9]
#59576Cell Signaling TechnologyHumanRecognizes transfected levels of LRRK2 only when phosphorylated at Ser935.[10]
Epitomics 5099-1EpitomicsHuman, MouseKnockout-validated in mouse embryonic fibroblasts.[11]
HTRF AssaypLRRK2 (S935)HTRF KitRevvityHuman, MouseHigh-throughput assay validated against Western Blot.[12]

Table 3: Recommended Antibodies for Rab10 Detection

ApplicationTargetAntibody Clone/Catalog #ManufacturerSpecies ReactivityKey Validation Data
Western BlotTotal Rab10[EPR13242] (ab181367)AbcamHuman, Mouse, RatKnockout validated in HAP1 cells.[13]
11808-1-APProteintechHuman, Mouse, RatValidated in various cell lysates and tissues.[14]
MJF-R23 (ab238655)AbcamHuman, MouseUsed in Western Blot on human and mouse samples.[15]
ImmunoprecipitationTotal Rab10MJF-R23 (ab259751)AbcamMouseValidated for immunoprecipitation.[15]
ImmunofluorescenceTotal Rab10MJF-R23 (ab259751)AbcamMouseValidated for immunofluorescence.[15]

Table 4: Recommended Antibodies for Phospho-Rab10 (pT73) Detection

ApplicationTargetAntibody Clone/Catalog #ManufacturerSpecies ReactivityKey Validation Data
Western BlotpRab10 (T73)[MJF-R21] (ab230261)AbcamHuman, MouseKnockout validated in Rab10 knockout MEF cells.[16]
MJFF-pRab10N/AMouseDemonstrates selectivity for the His-Thr(P) motif in Rab10.[17]
ImmunofluorescencepRab10 (T73)N/AN/AHuman, MouseSpecificity confirmed using Rab10 knockout induced neurons.[18]
HTRF AssaypRab10 (T73)HTRF KitRevvityHumanSpecific for the detection of phosphorylated Rab10 protein.[19]

Experimental Protocols

Detailed and optimized protocols are crucial for obtaining reliable and reproducible results. Below are representative protocols for key experimental techniques used to assess this compound activity.

Western Blotting for LRRK2 and Rab10 Phosphorylation

This protocol is adapted from established methods for detecting LRRK2 pathway components.[20]

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in buffer containing 50 mM Tris-HCl pH 7.5, 1 mM EGTA, 1 mM EDTA, 1 mM sodium orthovanadate, 10 mM β-glycerophosphate, 50 mM NaF, 5 mM sodium pyrophosphate, 0.27 M sucrose, 1% (v/v) Triton X-100, and 0.1% (v/v) 2-mercaptoethanol.[11]

    • Incubate on ice for 30 minutes and centrifuge at 13,000 rpm for 20 minutes at 4°C.[21]

    • Determine protein concentration of the supernatant using a BCA protein assay kit.[21]

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein onto a 6-12% SDS-PAGE gel.[21]

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (refer to tables for recommended dilutions) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Immunohistochemistry for LRRK2 in Brain Tissue

This protocol is a general guideline for fluorescent immunolabeling of LRRK2 in mouse brain sections.[22][23][24]

  • Tissue Preparation:

    • Perfuse animals with PBS followed by 4% paraformaldehyde (PFA).

    • Post-fix the brain in 4% PFA overnight.

    • Cryoprotect the brain in 30% sucrose.

    • Section the brain at 40 µm using a cryostat.

  • Staining:

    • Wash free-floating sections with PBS.

    • Perform antigen retrieval if necessary (e.g., citrate (B86180) buffer, pH 6.0, at 95°C for 10 minutes).

    • Permeabilize sections with 0.3% Triton X-100 in PBS for 15 minutes.

    • Block non-specific binding with 5% normal goat serum in PBS with 0.1% Triton X-100 for 1 hour.

    • Incubate sections with the primary antibody (refer to Table 1) overnight at 4°C.

    • Wash sections three times with PBS.

    • Incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature.

    • Wash sections three times with PBS.

    • Mount sections on slides with a mounting medium containing DAPI.

  • Imaging:

    • Visualize sections using a confocal microscope.

Flow Cytometry for LRRK2 in Immune Cells

This protocol is based on methods for detecting intracellular LRRK2 in human peripheral blood mononuclear cells (PBMCs).[8][25][26]

  • Cell Preparation:

    • Isolate PBMCs from whole blood using a Ficoll-Paque gradient.

    • Stimulate cells if required (e.g., with IFN-γ to increase LRRK2 expression).[8]

  • Staining:

    • Fix and permeabilize cells using a commercial intracellular staining kit.

    • Block Fc receptors with normal mouse IgG.[26]

    • Incubate cells with the primary antibody against LRRK2 (e.g., c41-2) for 1 hour at 4°C.[8]

    • Wash cells with staining buffer.

    • Incubate with a fluorescently labeled secondary antibody for 30 minutes at 4°C.

    • Wash cells with staining buffer.

  • Data Acquisition:

    • Acquire data on a flow cytometer.

    • Analyze the data using appropriate software, gating on specific immune cell populations.

Signaling Pathway and Experimental Workflow

To provide a clear visual representation of the biological context and experimental processes, the following diagrams have been generated using Graphviz.

Dnl201_Signaling_Pathway cluster_inhibition This compound Action cluster_kinase LRRK2 Kinase Activity cluster_downstream Downstream Effects This compound This compound LRRK2 LRRK2 This compound->LRRK2 inhibits pLRRK2 (S935) pLRRK2 (S935) LRRK2->pLRRK2 (S935) autophosphorylation pRab10 (T73) pRab10 (T73) LRRK2->pRab10 (T73) phosphorylates Rab10 Rab10 Rab10->pRab10 (T73) Lysosomal Function Lysosomal Function pRab10 (T73)->Lysosomal Function modulates

This compound inhibits LRRK2 kinase activity and downstream signaling.

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Analysis cluster_readout Readout Cells/Tissues Cells/Tissues This compound Treatment This compound Treatment Cells/Tissues->this compound Treatment Lysate Preparation Lysate Preparation This compound Treatment->Lysate Preparation IHC IHC This compound Treatment->IHC Flow Cytometry Flow Cytometry This compound Treatment->Flow Cytometry Western Blot Western Blot Lysate Preparation->Western Blot pLRRK2 Levels pLRRK2 Levels Western Blot->pLRRK2 Levels pRab10 Levels pRab10 Levels Western Blot->pRab10 Levels LRRK2 Localization LRRK2 Localization IHC->LRRK2 Localization Cellular LRRK2 Cellular LRRK2 Flow Cytometry->Cellular LRRK2

References

A Comparative Analysis of the Pharmacokinetic Profiles of LRRK2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

The development of Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors marks a significant advancement in the therapeutic strategy for Parkinson's disease, addressing both genetic and sporadic forms of the neurodegenerative disorder. A critical aspect of this development is the characterization of the pharmacokinetic (PK) profiles of these inhibitors to ensure optimal target engagement within the central nervous system (CNS) while minimizing peripheral side effects. This guide offers a comparative analysis of the pharmacokinetic properties of key LRRK2 inhibitors in clinical and preclinical development, including Denali Therapeutics' DNL201 and DNL151 (BIIB122).

Comparative Pharmacokinetic Data

The following tables summarize the available preclinical and clinical pharmacokinetic parameters of selected LRRK2 inhibitors. It is important to note that direct comparisons should be made with caution due to variations in study designs, species, and analytical methodologies.

Table 1: Clinical Pharmacokinetic and Pharmacodynamic Profiles of LRRK2 Inhibitors
CompoundDevelopment PhasePopulationKey Pharmacokinetic/Pharmacodynamic HighlightsBrain PenetrationReference
DNL201 Phase 1b CompleteHealthy Volunteers & Parkinson's Disease Patients- Achieved >90% LRRK2 kinase activity inhibition at peak and >50% at trough drug levels in healthy volunteers. - In Parkinson's disease patients, demonstrated >50% inhibition of pS935 LRRK2 and pRab10 in blood.[1] - Generally well-tolerated.Robust CSF penetration observed.[1][1]
DNL151 (BIIB122) Phase 2b/3 OngoingHealthy Volunteers & Parkinson's Disease Patients- Selected over DNL201 for a "preferred pharmacokinetic profile" allowing for more dosing flexibility. - Dose-dependent median reductions from baseline in whole-blood pS935 LRRK2 (≤98%) and pT73 pRab10 (≤93%).[2] - Generally well-tolerated.[2][3]Excellent brain penetration with a CSF/unbound plasma concentration ratio of ~1 (range, 0.7-1.8).[2][3][2][3]
BIIB094 Phase 1 CompleteParkinson's Disease Patients- Antisense oligonucleotide (ASO) administered intrathecally. - Safety, tolerability, and pharmacokinetic profile were evaluated.Direct CNS administration.

Note: Specific quantitative values for Cmax, Tmax, and half-life from clinical trials are not consistently reported in the public domain.

Table 2: Preclinical Pharmacokinetic and In Vitro Potency of LRRK2 Inhibitors
CompoundSpeciesRouteKey Pharmacokinetic/Potency HighlightsReference
DNL201 Mouse, Rat, Cynomolgus MacaqueOral- Moderate half-life and good bioavailability in preclinical species.[4]
MLi-2 MouseOral- High absorption and oral bioavailability. - IC50 of 0.76 nM (in vitro).[5][5]
GNE-7915 - Ki of 1 nM (in vitro).[6]
PF-06447475 (PFE-360) - IC50 of 3 nM (wild-type LRRK2) and 11 nM (G2019S LRRK2) in biochemical assays.[6][6]

Key Experimental Protocols

Detailed experimental protocols for clinical trials are extensive. Below are representative methodologies for key preclinical and analytical experiments.

Quantitative Analysis of LRRK2 Inhibitors in Biological Matrices (LC-MS/MS)

This protocol provides a general method for the quantification of LRRK2 inhibitors in plasma and brain tissue.

  • Sample Preparation:

    • Plasma: To 100 µL of plasma, add a known concentration of an internal standard (typically a stable isotope-labeled version of the analyte). Precipitate proteins by adding 300 µL of acetonitrile (B52724). Vortex the sample and then centrifuge to pellet the precipitated proteins. Transfer the supernatant for analysis.

    • Brain Tissue: Homogenize the brain tissue in a suitable buffer. Perform protein precipitation with acetonitrile containing the internal standard. Centrifuge the sample and collect the supernatant.

  • Liquid Chromatography (LC):

    • Inject the prepared sample onto a C18 reverse-phase column.

    • Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

  • Tandem Mass Spectrometry (MS/MS):

    • Utilize an electrospray ionization (ESI) source in positive ion mode.

    • Operate the mass spectrometer in multiple reaction monitoring (MRM) mode, detecting specific precursor-to-product ion transitions for the LRRK2 inhibitor and the internal standard.

    • Quantify the inhibitor concentration by comparing its peak area ratio to the internal standard against a standard curve.[7]

In Vivo Microdialysis for Brain Penetration Assessment

This protocol outlines a general procedure for assessing the concentration of an LRRK2 inhibitor in the brain extracellular fluid of a freely moving animal (e.g., a rat).

  • Surgical Procedure:

    • Anesthetize the animal and place it in a stereotaxic frame.

    • Implant a guide cannula targeting the brain region of interest (e.g., striatum).

    • Secure the cannula to the skull using dental cement and allow the animal to recover.

  • Microdialysis Experiment:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).[8][9]

    • After a stabilization period, collect baseline dialysate samples.

    • Administer the LRRK2 inhibitor via the desired route (e.g., oral gavage, intravenous injection).

    • Continue to collect dialysate samples at predetermined time intervals.

    • Analyze the concentration of the LRRK2 inhibitor in the dialysate and in parallel-collected plasma samples using LC-MS/MS to determine the unbound brain-to-plasma concentration ratio (Kp,uu).[8]

Mandatory Visualizations

LRRK2 Signaling Pathway

LRRK2_Signaling_Pathway cluster_lysosome Lysosome cluster_downstream Downstream Effects LRRK2 LRRK2 Rab10 Rab10 LRRK2->Rab10 Phosphorylation pRab10 pRab10 Lysosomal_Dysfunction Lysosomal Dysfunction pRab10->Lysosomal_Dysfunction Vesicle_Trafficking Altered Vesicle Trafficking pRab10->Vesicle_Trafficking LRRK2_Inhibitors LRRK2 Inhibitors (e.g., DNL151) LRRK2_Inhibitors->LRRK2 Inhibition PD_Mutations Parkinson's Disease Mutations (e.g., G2019S) PD_Mutations->LRRK2 Hyperactivation Lysosomal_Stress Lysosomal Stress Lysosomal_Stress->LRRK2 Recruitment & Activation

LRRK2 signaling cascade in Parkinson's disease.
Pharmacokinetic Study Workflow

PK_Workflow cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase (Phase 1) cluster_analysis Bioanalysis Animal_Dosing Animal Dosing (e.g., Mouse, Rat) Oral or IV Blood_Sampling Serial Blood Sampling Animal_Dosing->Blood_Sampling Brain_Microdialysis Brain Microdialysis (for CNS penetration) Animal_Dosing->Brain_Microdialysis Sample_Prep Sample Preparation (Protein Precipitation) Blood_Sampling->Sample_Prep Brain_Microdialysis->Sample_Prep SAD_MAD Single & Multiple Ascending Doses (SAD/MAD) in Healthy Volunteers PK_PD_Sampling PK & PD Blood/CSF Sampling SAD_MAD->PK_PD_Sampling Patient_Studies Studies in Parkinson's Patients Patient_Studies->PK_PD_Sampling PK_PD_Sampling->Sample_Prep LC_MS_MS LC-MS/MS Analysis Sample_Prep->LC_MS_MS Data_Analysis Pharmacokinetic Modeling (Cmax, Tmax, AUC, t1/2) LC_MS_MS->Data_Analysis

Workflow for Pharmacokinetic Analysis.

References

Dnl-201: A Comparative Analysis of a Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitor for Parkinson's Disease

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the preclinical and clinical findings for Dnl-201, a selective LRRK2 inhibitor, reveals a promising therapeutic candidate for Parkinson's disease. This guide provides a comprehensive comparison of this compound with its successor, Dnl-151 (BIIB122), summarizing key quantitative data and outlining the experimental methodologies from published studies. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's performance and its potential as a disease-modifying therapy.

Executive Summary

This compound is a first-in-class, central nervous system (CNS)-penetrant, small-molecule inhibitor of LRRK2 kinase activity.[1] Mutations in the LRRK2 gene that lead to increased kinase activity are a significant genetic risk factor for Parkinson's disease, making LRRK2 a compelling therapeutic target.[2][3] this compound has been evaluated in a series of preclinical and clinical studies to assess its safety, tolerability, and ability to engage its target and modulate downstream pathways. While this compound demonstrated positive results, its development was succeeded by Dnl-151 (BIIB122), which was selected for further clinical trials due to more favorable pharmacokinetic properties.[4] This guide will present the key findings for this compound and draw comparisons with Dnl-151 where data is available.

Mechanism of Action: LRRK2 Inhibition

Increased LRRK2 kinase activity is believed to contribute to the pathogenesis of Parkinson's disease by impairing lysosomal function.[1][3] LRRK2 inhibitors like this compound are designed to reduce this hyperactivity, thereby restoring normal lysosomal function and potentially slowing disease progression.[5] The mechanism involves the inhibition of LRRK2's kinase activity, which can be measured by the reduction in the phosphorylation of LRRK2 at serine 935 (pS935) and its substrate, Rab10 at threonine 73 (pT73).[1]

cluster_0 Cellular Environment Mutant LRRK2 Mutant LRRK2 Hyperactive LRRK2 Kinase Hyperactive LRRK2 Kinase Mutant LRRK2->Hyperactive LRRK2 Kinase Leads to Impaired Lysosomal Function Impaired Lysosomal Function Hyperactive LRRK2 Kinase->Impaired Lysosomal Function Causes Neurodegeneration Neurodegeneration Impaired Lysosomal Function->Neurodegeneration Contributes to This compound This compound LRRK2 Inhibition LRRK2 Inhibition This compound->LRRK2 Inhibition Induces LRRK2 Inhibition->Hyperactive LRRK2 Kinase Blocks Restored Lysosomal Function Restored Lysosomal Function LRRK2 Inhibition->Restored Lysosomal Function Results in

Caption: this compound's proposed mechanism of action in Parkinson's disease.

Preclinical Findings

Preclinical studies involving cellular and animal models were crucial in establishing the initial efficacy and safety profile of this compound.

In Vitro Studies

In various cell-based assays, this compound demonstrated a dose-dependent inhibition of LRRK2 activity.[6] Notably, in cells derived from patients carrying the G2019S LRRK2 mutation, this compound was shown to restore lysosomal structure and function, which are typically impaired due to the mutation.[6]

In Vivo Studies

Animal models provided further evidence of this compound's therapeutic potential.

  • Rodent Models: In rats, oral administration of this compound resulted in a dose-dependent inhibition of pS935 LRRK2 in both the kidney and brain tissue.[7]

  • Non-Human Primate Models: Chronic administration of this compound to cynomolgus macaques at pharmacologically relevant doses was well-tolerated and did not lead to adverse findings.[1] Similar to rodent models, a dose-dependent inhibition of LRRK2 activity was observed in both peripheral blood mononuclear cells (PBMCs) and brain homogenates.[7] A nine-month chronic toxicity study in macaques showed the drug was tolerated up to the highest dose tested with no mortality or significant effects on vital signs.[6]

Clinical Trial Findings

This compound progressed to Phase 1 and Phase 1b clinical trials to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy volunteers and Parkinson's disease patients.

Phase 1 Study in Healthy Volunteers

A randomized, double-blind, placebo-controlled study was conducted in 122 healthy adult volunteers.[1][6] Participants received single ascending doses (SAD) ranging from 10 to 225 mg or multiple ascending doses (MAD) ranging from 40 mg once daily to 100 mg twice daily for 10 days.[6]

Key Findings:

  • Safety and Tolerability: this compound was generally well-tolerated.[6] The most common treatment-emergent adverse events (TEAEs) at doses of 150 mg or more once daily and 100 mg or more twice daily were headache (40%), dizziness (13%), and nausea (13%).[6] No serious adverse events were reported.[6][8]

  • Pharmacokinetics: this compound demonstrated robust cerebrospinal fluid (CSF) penetration.[1]

  • Pharmacodynamics: A dose-dependent reduction in LRRK2 activity was observed, with a median reduction of 75% to 82% in whole-blood LRRK2 activity at doses of 80 and 100 mg twice daily.[6]

Phase 1b Study in Parkinson's Disease Patients

This multi-center, double-blind, placebo-controlled study enrolled 28 Parkinson's disease patients, both with and without LRRK2 mutations.[4][6] Patients received either a low dose, a high dose, or a placebo for 28 days.[4]

Key Findings:

  • Safety and Tolerability: this compound was generally well-tolerated.[4] The most common TEAEs were headache and nausea.[4] The majority of patients on the low dose experienced no or mild TEAEs, while those on the high dose experienced mild to moderate TEAEs.[4]

  • Target Engagement: A 50-75% inhibition of pS935 LRRK2 was achieved across the dosing period at steady state.[4]

  • Lysosomal Biomarkers: The treatment led to a decrease in urinary bis(monoacylglycerol)phosphate (BMP), a biomarker of lysosomal function, suggesting a reversal of lysosomal pathway defects.[6][9]

Quantitative Data Summary

Study PhasePopulationNKey Efficacy/Target Engagement MetricResultKey Safety Finding
This compound
Phase 1Healthy Volunteers122Whole-blood LRRK2 activity inhibition (80 & 100 mg twice daily)75-82% median reduction[6]Most common TEAEs: headache, dizziness, nausea[6]
Phase 1bParkinson's Disease Patients28pS935 LRRK2 inhibition50-75% inhibition[4]Generally well-tolerated; most common TEAEs: headache, nausea[4]
Dnl-151 (BIIB122)
Phase 1bParkinson's Disease Patients25 (as of Aug 2020)Target Engagement>50%[5]Generally well-tolerated
Urinary BMP reductionUp to 50%[5]

Experimental Protocols

Detailed experimental protocols are essential for the replication and verification of research findings. Below are generalized methodologies based on the available information from published studies.

Preclinical In Vivo LRRK2 Inhibition Assessment
  • Animal Models: Male Sprague-Dawley rats and cynomolgus macaques.

  • Drug Administration: Oral gavage of this compound at various doses.

  • Sample Collection: Blood samples (for PBMC isolation), kidney, and brain tissues were collected at specified time points post-administration.

  • Biomarker Analysis: LRRK2 and Rab10 phosphorylation levels (pS935 LRRK2 and pT73 Rab10) were quantified using immunoassays (e.g., Western blot or ELISA).

Clinical Trial Methodology (Phase 1/1b)
  • Study Design: Randomized, double-blind, placebo-controlled, single and multiple ascending dose studies.

  • Participant Population: Healthy adult volunteers and patients with mild-to-moderate Parkinson's disease (with and without LRRK2 mutations).

  • Intervention: Oral administration of this compound or placebo at escalating doses for a specified duration (e.g., 10 or 28 days).

  • Assessments:

    • Safety and Tolerability: Monitoring of adverse events, vital signs, ECGs, and clinical laboratory tests.

    • Pharmacokinetics: Measurement of this compound concentrations in plasma and cerebrospinal fluid.

    • Pharmacodynamics: Quantification of pS935 LRRK2 in whole blood and urinary BMP levels.

cluster_0 Clinical Trial Workflow Patient Recruitment Patient Recruitment Randomization Randomization Patient Recruitment->Randomization Dosing Dosing Randomization->Dosing Monitoring & Data Collection Monitoring & Data Collection Dosing->Monitoring & Data Collection Data Analysis Data Analysis Monitoring & Data Collection->Data Analysis

Caption: A simplified workflow of the this compound clinical trials.

Comparison with Dnl-151 (BIIB122)

Denali Therapeutics developed Dnl-151 in parallel with this compound.[10] While both molecules showed promise, Dnl-151 was ultimately selected to advance into later-stage clinical trials.[4] The primary reason cited for this decision was Dnl-151's more favorable pharmacokinetic properties, which allow for greater dosing flexibility.[5]

In a Phase 1b study, Dnl-151 demonstrated over 50% target engagement and up to a 50% reduction in the lysosomal marker urinary BMP.[5] These results are comparable to those observed with this compound, suggesting a similar mechanism of action and therapeutic potential. Dnl-151, now known as BIIB122, is being co-developed by Denali and Biogen and is currently in later-stage clinical trials.[11]

Conclusion

The findings from preclinical and early-phase clinical studies of this compound provide strong evidence for its ability to safely inhibit LRRK2 kinase activity and modulate downstream lysosomal pathways in both healthy individuals and Parkinson's disease patients. Although its development was not pursued in favor of Dnl-151 (BIIB122), the data generated for this compound has been instrumental in validating LRRK2 as a viable therapeutic target for Parkinson's disease. The continued development of LRRK2 inhibitors holds significant promise for a disease-modifying treatment for this neurodegenerative disorder.

References

DNL-201's Impact on LRRK2 Substrates Beyond Rab10: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitor DNL-201 and its effect on various Rab GTPase substrates, with a particular focus on those other than the well-characterized Rab10. As the therapeutic targeting of LRRK2 kinase activity is a promising strategy for Parkinson's disease, understanding the broader substrate engagement profile of inhibitors like this compound is crucial for evaluating their mechanism of action and potential off-target effects. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to offer a comprehensive resource for the scientific community.

Comparative Analysis of LRRK2 Inhibitor Effects on Rab Substrate Phosphorylation

While the primary focus of many initial studies on this compound has been its potent inhibition of Rab10 phosphorylation, evidence suggests a broader impact on other LRRK2 Rab substrates. The following table summarizes the known effects of this compound on Rab10 and Rab12 phosphorylation and includes comparative data from other well-characterized LRRK2 inhibitors, MLi-2 and GNE-7915, to provide a broader context of LRRK2 substrate inhibition.

LRRK2 InhibitorRab SubstratePhosphorylation SiteExperimental SystemObserved EffectCitation(s)
This compound Rab10Thr73Human Peripheral Blood Mononuclear Cells (PBMCs)Dose-dependent decrease in phosphorylation.[1]
Cynomolgus Macaque Brain and KidneySignificant inhibition of phosphorylation.[2][3]
Rab12Not specifiedCynomolgus Macaque Brain and KidneyDose-dependent reduction in phosphorylation.[1]
MLi-2 Rab8AThr72Mouse Embryonic Fibroblasts (MEFs)Complete prevention of phosphorylation increase in LRRK2-R1441C MEFs.
Rab10Thr73Human PBMCsStrong diminishment of phosphorylation.[4]
Rab12Ser106Human PBMCsStrong diminishment of phosphorylation.[4]
G2019S LRRK2 Knock-in MiceRobust dephosphorylation across tissues.
GNE-7915 Rab10Thr73LRRK2 R1441G Mutant Mice (Lung)Significant inhibition of phosphorylation.
Rab12Ser106LRRK2 R1441G Mutant Mice (Lung)Significant inhibition of phosphorylation.

LRRK2 Signaling Pathway and Inhibitor Action

The following diagram illustrates the central role of LRRK2 in phosphorylating a subset of Rab GTPases and how inhibitors like this compound block this activity.

LRRK2_Signaling_Pathway cluster_0 LRRK2 Kinase Activity cluster_1 Inhibition LRRK2 Active LRRK2 pRab_Substrates Phosphorylated Rab GTPases LRRK2->pRab_Substrates Phosphorylation Rab_Substrates Rab GTPases (Rab8, Rab10, Rab12, Rab35) Cellular_Processes Cellular_Processes pRab_Substrates->Cellular_Processes Altered Vesicular Trafficking & Lysosomal Function DNL201 This compound DNL201->LRRK2 Inhibition

Caption: LRRK2 kinase phosphorylates Rab substrates, which is blocked by this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common protocols used to assess the phosphorylation status of LRRK2 substrates.

Western Blotting for Phospho-Rab Proteins

This method provides a semi-quantitative assessment of protein phosphorylation.

a. Sample Preparation:

  • Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Denature protein lysates by boiling in Laemmli sample buffer.

b. SDS-PAGE and Electrotransfer:

  • Separate 20-40 µg of protein lysate on a 4-12% Bis-Tris polyacrylamide gel.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

c. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies specific for the phosphorylated Rab protein (e.g., anti-phospho-Rab10 (Thr73)) and total Rab protein overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

d. Detection and Analysis:

  • Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and a digital imaging system.

  • Quantify band intensities using image analysis software (e.g., ImageJ). Normalize the phospho-Rab signal to the total Rab signal.

Mass Spectrometry for Phospho-Rab Quantification

Mass spectrometry (MS) offers a highly sensitive and quantitative method for identifying and quantifying phosphorylation sites.

a. Protein Extraction and Digestion:

  • Extract proteins from cells or tissues as described for Western blotting.

  • Reduce and alkylate the proteins, followed by in-solution or in-gel digestion with trypsin.

b. Phosphopeptide Enrichment (Optional but Recommended):

  • Enrich for phosphopeptides using techniques such as Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO2) chromatography to increase the detection sensitivity of low-abundance phosphopeptides.

c. Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

  • Analyze the peptide mixture using a high-resolution mass spectrometer (e.g., Orbitrap) coupled to a nano-liquid chromatography system.

  • Acquire data in a data-dependent (DDA) or data-independent (DIA) mode.

d. Data Analysis:

  • Identify peptides and phosphorylation sites using database search algorithms (e.g., MaxQuant, Spectronaut).

  • Quantify the relative abundance of phosphorylated peptides across different samples. For absolute quantification, spike in known amounts of stable isotope-labeled standard peptides.

Experimental Workflow for Assessing LRRK2 Inhibitor Efficacy

The following diagram outlines a typical workflow for evaluating the efficacy of a LRRK2 inhibitor like this compound on Rab substrate phosphorylation.

Experimental_Workflow cluster_0 Cell/Animal Model Treatment cluster_1 Sample Collection & Preparation cluster_2 Phosphorylation Analysis cluster_3 Data Analysis & Interpretation A1 Treat cells/animals with This compound or vehicle control B1 Collect cells or tissues A1->B1 B2 Prepare protein lysates B1->B2 C1 Western Blot (Semi-quantitative) B2->C1 C2 Mass Spectrometry (Quantitative) B2->C2 D1 Quantify phosphorylation levels C1->D1 C2->D1 D2 Compare this compound vs. control D1->D2 D3 Determine IC50 / EC50 D2->D3

Caption: Workflow for testing LRRK2 inhibitor effects on Rab phosphorylation.

Conclusion

This compound is a potent LRRK2 inhibitor that has been demonstrated to effectively reduce the phosphorylation of Rab10 and Rab12. While direct quantitative data on its effects on other LRRK2 substrates like Rab8 and Rab35 are limited in publicly available literature, the broader activity of other LRRK2 inhibitors suggests that this compound likely inhibits a wider range of Rab GTPases. The experimental protocols and workflows detailed in this guide provide a framework for researchers to further investigate the substrate profile of this compound and other LRRK2 inhibitors. A comprehensive understanding of these interactions is paramount for the continued development of targeted therapies for Parkinson's disease.

References

Assessing the Therapeutic Window of LRRK2 Inhibitors: A Comparative Analysis of DNL-201 and Other Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors represents a promising therapeutic avenue for Parkinson's disease. A critical factor in the successful clinical translation of these inhibitors is a favorable therapeutic window, ensuring target engagement and efficacy at exposures that are well-tolerated. This guide provides a comparative assessment of the therapeutic window of DNL-201, a selective LRRK2 inhibitor, against other notable compounds in the field, supported by available preclinical and clinical data.

Quantitative Data Summary

The following tables summarize the key in vitro potency and preclinical safety data for this compound and other selected LRRK2 inhibitors. A wider gap between the potency (IC50) and the highest non-toxic dose (NOAEL) suggests a more favorable therapeutic window.

Compound Assay Type Target IC50 Value Reference(s)
This compound (GNE-0877) Cellular AssayLRRK23 nM[1]
DNL-151 (BIIB122) Not explicitly foundLRRK2Not explicitly found
MLi-2 Purified LRRK2 Kinase AssayLRRK20.76 nM[2][3]
Cellular Assay (pSer935)LRRK21.4 nM[2][3][4]
Radioligand Binding AssayLRRK23.4 nM[2][3][4]
GNE-7915 Cellular AssayLRRK29 nM[1][5]

Table 1: In Vitro Potency of LRRK2 Inhibitors. This table provides a comparison of the half-maximal inhibitory concentration (IC50) values for this compound and other LRRK2 inhibitors. Lower IC50 values indicate higher potency.

Compound Species Study Duration No Observed Adverse Effect Level (NOAEL) Observed Adverse Effects at Higher Doses Reference(s)
This compound Cynomolgus MacaqueChronicNot associated with adverse findings at pharmacologically relevant dosesNot specified[6][7][8]
DNL-151 (BIIB122) Not explicitly foundNot explicitly foundNot explicitly foundNot explicitly found
MLi-2 MitoPark Mice15 weeksWell-tolerated at exposures >100x in vivo plasma IC50Morphologic changes in the lung (enlarged type II pneumocytes)[4][9]
GNE-7915 Cynomolgus Monkey7 daysNot establishedAdministration limited due to physical signs at 65 mg/kg/day[3]
Rhesus Monkey14 daysNot establishedAdministration limited due to physical signs at 22.5 mg/kg b.i.d.[3]

Table 2: Preclinical Safety and Tolerability of LRRK2 Inhibitors. This table summarizes available preclinical toxicology data, including the No Observed Adverse Effect Level (NOAEL) where available. The NOAEL is the highest dose at which no adverse effects were observed.

LRRK2 Signaling Pathway and Point of Inhibition

Mutations in the LRRK2 gene are a significant genetic cause of Parkinson's disease, leading to increased kinase activity.[10] This hyperactivity is thought to disrupt cellular processes, including vesicular trafficking and lysosomal function, through the phosphorylation of substrates like Rab GTPases. LRRK2 inhibitors, such as this compound, act by blocking the kinase activity of LRRK2, thereby preventing the phosphorylation of its downstream targets.

LRRK2_Signaling_Pathway cluster_0 LRRK2 Activation cluster_1 Downstream Signaling LRRK2_inactive Inactive LRRK2 LRRK2_active Active LRRK2 (e.g., G2019S mutation) LRRK2_inactive->LRRK2_active Activation Rab_GTPases Rab GTPases LRRK2_active->Rab_GTPases Phosphorylation pRab_GTPases Phosphorylated Rab GTPases Vesicular_Trafficking Altered Vesicular Trafficking pRab_GTPases->Vesicular_Trafficking Lysosomal_Function Impaired Lysosomal Function pRab_GTPases->Lysosomal_Function DNL201 This compound DNL201->LRRK2_active Inhibition caption LRRK2 Signaling Pathway and Inhibition by this compound

Figure 1: LRRK2 Signaling Pathway and Inhibition by this compound

Experimental Protocols

A comprehensive assessment of the therapeutic window relies on a series of well-defined in vitro and in vivo experiments. Below are detailed methodologies for key assays cited in this guide.

In Vitro LRRK2 Kinase Inhibition Assay (IC50 Determination)

This assay quantifies the potency of a compound in inhibiting the kinase activity of purified LRRK2 enzyme.

  • Reagents and Materials:

    • Recombinant human LRRK2 protein (wild-type and/or mutant)

    • LRRK2 substrate (e.g., LRRKtide peptide)

    • ATP (radiolabeled or non-radiolabeled depending on the detection method)

    • Test compounds (e.g., this compound) serially diluted in DMSO

    • Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)

    • 384-well assay plates

    • Detection reagents (e.g., ADP-Glo™ Kinase Assay kit or phosphospecific antibodies)

  • Procedure:

    • Add 1 µL of serially diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2 µL of recombinant LRRK2 enzyme diluted in kinase assay buffer to each well.

    • Pre-incubate the enzyme and inhibitor mixture for 20-30 minutes at room temperature.

    • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture.

    • Incubate the reaction for a defined period (e.g., 60 minutes) at 30°C.

    • Terminate the reaction and measure the amount of product formed using a suitable detection method (e.g., luminescence for ADP-Glo™ or ELISA with a phosphospecific antibody).

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cellular LRRK2 Target Engagement Assay (pRab10 Western Blot)

This assay measures the ability of a compound to inhibit LRRK2 activity within a cellular context by quantifying the phosphorylation of a direct downstream substrate, Rab10.

  • Reagents and Materials:

    • Cell line expressing LRRK2 (e.g., HEK293T, SH-SY5Y)

    • Cell culture medium and supplements

    • Test compounds serially diluted in DMSO

    • Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

    • Primary antibodies: anti-phospho-Rab10 (pT73), anti-total Rab10, anti-LRRK2, and a loading control (e.g., anti-GAPDH)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Western blotting equipment and reagents

  • Procedure:

    • Plate cells in multi-well plates and allow them to adhere overnight.

    • Treat cells with various concentrations of the test compound or DMSO for a specified duration (e.g., 90 minutes).

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Determine the protein concentration of the cell lysates.

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities and normalize the phospho-Rab10 signal to total Rab10 or the loading control.

    • Calculate the percent inhibition of Rab10 phosphorylation and determine the cellular EC50 value.

In Vitro Lysosomal Function Assay

LRRK2 hyperactivity has been linked to impaired lysosomal function. This assay assesses the ability of LRRK2 inhibitors to restore lysosomal function in cellular models.

  • Reagents and Materials:

    • Cells with known lysosomal dysfunction (e.g., patient-derived fibroblasts with LRRK2 mutations)

    • Test compounds

    • Lysosomal substrate with a fluorophore that is quenched in the acidic lysosomal environment and fluoresces upon degradation (e.g., DQ-BSA)

    • Live-cell imaging system or plate reader

  • Procedure:

    • Culture cells in the presence of the test compound or vehicle control for a specified period.

    • Load the cells with the DQ-BSA substrate according to the manufacturer's instructions.

    • After an incubation period to allow for substrate uptake and processing, wash the cells.

    • Measure the fluorescence intensity using a microscope or plate reader.

    • An increase in fluorescence in compound-treated cells compared to vehicle-treated cells indicates an improvement in lysosomal degradative capacity.

Experimental and Logical Workflows

The following diagrams illustrate the typical workflow for identifying and characterizing LRRK2 inhibitors and the conceptual framework of the therapeutic window.

LRRK2_Inhibitor_Screening_Workflow Start Start: Compound Library Biochemical_Screen Biochemical Screen (In Vitro Kinase Assay) Start->Biochemical_Screen Cellular_Assay Cellular Target Engagement (e.g., pRab10 Assay) Biochemical_Screen->Cellular_Assay Hits Lysosomal_Function Lysosomal Function Restoration Assay Cellular_Assay->Lysosomal_Function Active Compounds In_Vivo_PK In Vivo Pharmacokinetics (PK) Lysosomal_Function->In_Vivo_PK Confirmed Hits In_Vivo_PD In Vivo Pharmacodynamics (PD - Target Engagement) In_Vivo_PK->In_Vivo_PD Preclinical_Tox Preclinical Toxicology (NOAEL Determination) In_Vivo_PD->Preclinical_Tox Lead_Candidate Lead Candidate Selection Preclinical_Tox->Lead_Candidate Favorable Therapeutic Window caption LRRK2 Inhibitor Screening Cascade

Figure 2: LRRK2 Inhibitor Screening Cascade

Therapeutic_Window cluster_0 Dose-Response cluster_1 Concentration Levels Dose Increasing Dose -> Efficacy Efficacy Minimum Effective Concentration (MEC) Therapeutic_Window Therapeutic Window Therapeutic Therapeutic Range Efficacy:e->Therapeutic:w Toxicity Toxicity Minimum Toxic Concentration (MTC) Toxic Toxic Range Toxicity:e->Toxic:w Sub-therapeutic Sub-therapeutic Range caption Conceptual Diagram of the Therapeutic Window

Figure 3: Conceptual Diagram of the Therapeutic Window

Discussion and Conclusion

The assessment of a therapeutic window is a multi-faceted process that integrates potency, target engagement, and safety data. Based on the available information, this compound demonstrates high cellular potency with an IC50 in the low nanomolar range. Importantly, preclinical studies in non-human primates suggest that this compound is well-tolerated at pharmacologically active doses, a crucial indicator of a potentially favorable therapeutic window.[6][7][8]

In comparison, while MLi-2 shows exceptional in vitro potency, preclinical studies have noted morphological changes in the lungs of treated mice, although these were observed at exposures significantly higher than the in vivo IC50.[4][9] GNE-7915, another potent LRRK2 inhibitor, showed dose-limiting toxicities in non-human primate studies, suggesting a narrower therapeutic window compared to this compound.[3] Denali Therapeutics ultimately selected DNL-151 (BIIB122) to advance into later-stage clinical trials over this compound, citing a more favorable pharmacokinetic profile, which can also contribute to a better therapeutic window.

References

Safety Operating Guide

Proper Disposal of Dnl-201: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers and drug development professionals handling Dnl-201, a potent and selective LRRK2 inhibitor, must adhere to strict disposal protocols to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of this compound and associated contaminated materials.

This compound, also known as GNE-0877, is classified as an acute oral toxin (Category 4).[1] Improper disposal can pose significant health risks and environmental hazards. Therefore, all this compound waste must be managed through an approved waste disposal plant.[1]

Key Disposal Principles

The fundamental principle for this compound disposal is that it must not be discarded through conventional laboratory waste streams such as regular trash or sanitary sewers.[2][3] All materials contaminated with this compound are to be treated as hazardous chemical waste.

Quantitative Data Summary

The following table summarizes key chemical and safety information for this compound, which is essential for a comprehensive risk assessment in the laboratory.

PropertyValue
Synonyms GNE-0877, this compound, DNL 201
CAS Number 1374828-69-9
Molecular Formula C14H16F3N7
Molecular Weight 339.326 g/mol
GHS Classification Acute toxicity, Oral (Category 4)

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe segregation, containment, and disposal of this compound waste.

1. Waste Segregation and Collection:

  • Designated Waste Containers: Use dedicated, clearly labeled, and leak-proof containers for all this compound waste. These containers should be made of a material compatible with this compound and any solvents used.

  • Solid Waste: This includes unused or expired this compound powder, contaminated personal protective equipment (PPE) such as gloves and gowns, pipette tips, and other lab supplies. Collect this waste in a designated hazardous waste container lined with a heavy-duty plastic bag.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and shatter-resistant container. Do not mix aqueous and organic solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Sharps: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container that is also labeled as hazardous chemical waste.

2. Labeling and Documentation:

  • Hazardous Waste Tag: All waste containers must be labeled with a hazardous waste tag as soon as the first item of waste is added.[4]

  • Content Identification: The label must clearly state "Hazardous Waste" and list all chemical constituents, including "this compound" (do not use abbreviations), and any solvents or other chemicals present.[1][4]

3. Storage:

  • Satellite Accumulation Area (SAA): Store all this compound waste containers in a designated and secure Satellite Accumulation Area within the laboratory where the waste is generated.[5][6] This area should be clearly marked.

  • Container Management: Keep all waste containers securely closed except when adding waste.[1][7]

  • Secondary Containment: Place liquid waste containers in a secondary containment pan to prevent the spread of potential spills.[7]

4. Disposal:

  • Contact EHS: Once a waste container is full or has been in storage for the maximum allowable time (consult your institutional guidelines), contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.[8]

  • Professional Disposal: Do not attempt to treat or dispose of this compound waste yourself. The disposal must be handled by a licensed and approved hazardous waste management company arranged by your EHS department.

Emergency Procedures

In the event of a spill or accidental exposure, follow these immediate safety measures:

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek prompt medical attention.[1]

  • Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing.

  • Ingestion: If swallowed, rinse your mouth with water. Call a poison control center or physician immediately.[1]

  • Spill Cleanup: For any spills, alert your colleagues and supervisor, and follow your institution's established spill cleanup procedures for potent or hazardous materials. Use a chemical spill kit and wear appropriate PPE.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.

Dnl201_Disposal_Workflow start Waste Generation (this compound Contaminated Material) is_sharp Is the item a sharp? start->is_sharp yes is_sharp->yes Yes no is_sharp->no No is_liquid Is the waste liquid? yes2 is_liquid->yes2 Yes no2 is_liquid->no2 No solid_waste Solid Waste Container (e.g., contaminated PPE, vials) label_container Label with Hazardous Waste Tag - List 'this compound' and all constituents - Add accumulation start date solid_waste->label_container liquid_waste Liquid Waste Container (Aqueous or Organic) liquid_waste->label_container sharps_container Hazardous Sharps Container sharps_container->label_container store_in_saa Store in designated Satellite Accumulation Area (SAA) label_container->store_in_saa contact_ehs Container Full or Time Limit Reached: Contact Environmental Health & Safety (EHS) for pickup store_in_saa->contact_ehs yes->sharps_container no->is_liquid yes2->liquid_waste no2->solid_waste

Caption: Workflow for the segregation and disposal of this compound waste.

References

Personal protective equipment for handling Dnl-201

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety and logistical information for the handling of Dnl-201, a potent, orally available, brain-penetrant inhibitor of the leucine-rich repeat kinase 2 (LRRK2). Adherence to these guidelines is critical to ensure personnel safety and maintain experimental integrity.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. As a potent small molecule kinase inhibitor, it should be handled as a hazardous substance. Primary routes of exposure include inhalation of powder, dermal contact, and accidental ingestion. A comprehensive PPE protocol is therefore mandatory.

Table 1: Required Personal Protective Equipment for Handling this compound

PPE CategoryItemSpecificationsRationale
Hand Protection Double Nitrile GlovesChemically resistant, powder-free nitrile gloves. The outer glove cuff should extend over the gown sleeve.Prevents skin absorption. Double gloving provides an additional layer of protection and allows for immediate removal of the outer glove if contaminated[2][3].
Body Protection Disposable GownSolid-front, back-closing, long-sleeved gown made of a low-permeability fabric (e.g., polyethylene-coated).Protects skin and personal clothing from contamination. Must be discarded as hazardous waste after use or if contaminated[2].
Eye & Face Protection Safety Goggles & Face ShieldANSI Z87.1-compliant safety goggles. A full face shield should be worn over goggles when handling the powder or concentrated solutions.Protects against splashes and aerosolized particles entering the eyes or face[4].
Respiratory Protection N95 Respirator (or higher)NIOSH-approved N95 or higher-rated respirator.Required when handling the solid compound outside of a certified containment system to prevent inhalation[2][3].
Foot & Hair Protection Shoe & Hair CoversDisposable, non-slip shoe covers and a hair bonnet.Prevents the spread of contamination outside of the designated work area[4].

Operational Plan: Safe Handling and Storage

All procedures involving this compound, especially the handling of the solid compound and preparation of stock solutions, must be conducted in a designated area within a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC) to minimize inhalation and contamination risks.

Step-by-Step Handling Procedure:

  • Preparation: Before beginning work, ensure all necessary PPE is available and in good condition. Prepare the workspace by covering the surface with absorbent, plastic-backed paper to contain potential spills[3]. An emergency spill kit should be readily accessible.

  • Donning PPE: Put on all required PPE in the correct order before handling the compound.

  • Weighing: If weighing the solid form of this compound, perform this task within the containment of a fume hood or BSC. Use a tared weigh boat to minimize the dispersion of powder.

  • Reconstitution: When preparing solutions, add the solvent to the solid compound slowly and carefully to avoid splashing.

  • Labeling: Clearly label all containers with the compound name (this compound), concentration, solvent, date of preparation, and the researcher's initials.

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood/BSC) cluster_cleanup Cleanup and Storage prep_ppe Assemble PPE prep_workspace Prepare Workspace prep_ppe->prep_workspace prep_spill_kit Ensure Spill Kit is Accessible prep_workspace->prep_spill_kit don_ppe Don PPE prep_spill_kit->don_ppe weigh Weigh Solid Compound don_ppe->weigh reconstitute Prepare Solution weigh->reconstitute label_solutions Label All Solutions reconstitute->label_solutions decontaminate Decontaminate Workspace label_solutions->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe dispose Dispose of Waste doff_ppe->dispose store Store Compound Securely dispose->store

Caption: Procedural workflow for the safe handling of this compound.

Disposal Plan

All waste materials that have come into contact with this compound are considered hazardous and must be disposed of in accordance with institutional and local regulations for hazardous chemical waste.

Table 2: this compound Waste Disposal Guidelines

Waste TypeDescriptionDisposal ContainerDisposal Method
Solid Hazardous Waste Contaminated gloves, gowns, shoe covers, absorbent liners, weigh boats, pipette tips, and empty vials.Designated, sealed, and clearly labeled hazardous waste container (e.g., yellow chemotherapy waste bin)[4].High-temperature incineration by a certified hazardous waste management company[4].
Liquid Hazardous Waste Unused or expired stock solutions and contaminated solvents.Labeled, leak-proof hazardous liquid waste container. DO NOT pour down the drain[4].Incineration by a certified hazardous waste management company[4].
Sharps Hazardous Waste Needles and syringes used for in vivo administration of this compound.Puncture-proof, labeled sharps container designated for hazardous waste.Autoclaving followed by incineration or as per institutional protocol for hazardous sharps[4].

Emergency Procedures

Spill Response:

  • Evacuate: Immediately alert others in the area and evacuate if the spill is large or produces significant aerosols.

  • Contain: If safe to do so, cover the spill with absorbent material from the spill kit to prevent it from spreading.

  • Decontaminate: Wearing appropriate PPE, clean the spill area with a suitable decontamination solution.

  • Dispose: Collect all contaminated materials in a sealed hazardous waste container.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, holding eyelids apart. Seek prompt medical attention[1].

  • Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with water[1].

  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.

  • Ingestion: If swallowed, call a poison control center or doctor immediately for treatment advice. Rinse mouth with water[1].

This compound Signaling Pathway and Experimental Workflow

This compound is a selective inhibitor of LRRK2 kinase activity. Increased LRRK2 activity is associated with impaired lysosomal function, a factor in the pathogenesis of Parkinson's disease. This compound works by blocking the phosphorylation of LRRK2 and its substrates, such as Rab10, which is expected to restore normal lysosomal function[5][6].

cluster_pathway LRRK2 Signaling Pathway LRRK2 LRRK2 Kinase pRab10 Phosphorylated Rab10 LRRK2->pRab10 Phosphorylates Rab10 Rab10 Lysosomal_Dysfunction Lysosomal Dysfunction pRab10->Lysosomal_Dysfunction Leads to Dnl201 This compound Dnl201->LRRK2 Inhibits

Caption: this compound inhibits LRRK2 kinase activity, preventing the phosphorylation of Rab10 and subsequent lysosomal dysfunction.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.